Product packaging for 3,3'-Oxydipropanol(Cat. No.:CAS No. 2396-61-4)

3,3'-Oxydipropanol

Cat. No.: B1595469
CAS No.: 2396-61-4
M. Wt: 134.17 g/mol
InChI Key: SZXQTJUDPRGNJN-UHFFFAOYSA-N
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Description

3,3'-Oxydipropanol is a useful research compound. Its molecular formula is C6H14O3 and its molecular weight is 134.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 362072. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O3 B1595469 3,3'-Oxydipropanol CAS No. 2396-61-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-hydroxypropoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c7-3-1-5-9-6-2-4-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXQTJUDPRGNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862919
Record name 3,3'-Oxybis-1-propanol
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2396-61-4
Record name 3,3′-Oxybis[1-propanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2396-61-4
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Record name 3,3'-Dihydroxydipropyl ether
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Record name 2396-61-4
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Record name 3,3'-Oxybis-1-propanol
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Record name 3,3'-oxydipropanol
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Record name 3,3'-DIHYDROXYDIPROPYL ETHER
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Foundational & Exploratory

A Technical Guide to 3,3'-Oxydipropanol: Physicochemical Properties for Strategic Solvent Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of 3,3'-Oxydipropanol, also widely known as dipropylene glycol (DPG). Understanding these core characteristics is crucial for its effective evaluation and implementation as a solvent in pharmaceutical formulations, research, and chemical synthesis. This document offers a compilation of key data, outlines standard experimental protocols for property determination, and presents a logical framework for solvent selection.

Overview of this compound

This compound (CAS No: 2396-61-4, and 25265-71-8 for the isomeric mixture) is a clear, colorless, and nearly odorless viscous liquid.[1][2] It is a dihydroxy alcohol that is completely miscible with water and many organic solvents, making it a versatile and effective co-solvent.[3] Its low volatility, low toxicity, and excellent solvency for a wide range of substances have led to its use in diverse applications, including as a plasticizer, an intermediate in chemical reactions, and a solvent in cosmetics, fragrances, and drug formulations.[4][5] In the pharmaceutical industry, its ability to dissolve both hydrophilic and lipophilic compounds makes it a valuable excipient for enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[5]

Core Physicochemical Properties

The utility of this compound as a solvent is defined by its specific physical and chemical characteristics. The following tables summarize the key quantitative properties.

Table 1: General and Thermal Properties
PropertyValueSource(s)
Molecular Formula C₆H₁₄O₃[6][7]
Molecular Weight 134.17 g/mol [6][7]
Boiling Point 227 - 264 °C (at atmospheric pressure)[8][9][10]
Melting / Freezing Point < -20 °C[2]
Flash Point 113.5 - 149 °C[8][9][10]
Vapor Pressure <1 Pa @ 20°C; 2.2 Pa @ 50°C[8][10]
Table 2: Fluid and Optical Properties
PropertyValueConditionsSource(s)
Density 1.02 - 1.04 g/cm³20-25 °C[8][9][10]
Dynamic Viscosity 84 - 116 mPa·s20-25 °C[9][10]
Kinematic Viscosity 118 mm²/s20 °C[9]
Surface Tension 33.55 mN/m25 °C[10]
Refractive Index 1.439 - 1.441520-25 °C[2][10][11]
Table 3: Solubility and Interaction Parameters
PropertyValueSource(s)
Water Solubility Completely miscible[9][10]
Log P (n-octanol/water) -0.23 to -0.46[8][9]
pKa (Predicted) 14.58 ± 0.10[6][7][8]
Hydrogen Bond Donor Count 2[8]
Hydrogen Bond Acceptor Count 3[8]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a material (e.g., a polymer or an API) in a solvent. They are based on the principle that "like dissolves like," where the total cohesion energy is divided into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[12]

Table 4: Hansen Solubility Parameters for this compound (Dipropylene Glycol)
Hansen ParameterValue (MPa⁰·⁵)Value ((cal/mL)⁰·⁵)Source(s)
δd (Dispersion) 15.957.8[8]
δp (Polar) 20.259.9[8]
δh (Hydrogen Bonding) 18.419.0[8]
Note: Values in (cal/mL)⁰·⁵ were converted to MPa⁰·⁵ by multiplying by 2.0455.[10]

The high polar (δp) and hydrogen bonding (δh) components highlight the solvent's affinity for polar molecules and its significant capacity for hydrogen bonding, which is consistent with its miscibility with water and alcohols.

Experimental Protocols for Property Determination

The data presented in this guide are determined through standardized experimental methods. Below are detailed overviews of common protocols for measuring key solvent properties.

Boiling Point Determination

The boiling point is a critical indicator of a solvent's volatility.

  • Methodology (Capillary Method):

    • A small amount of the liquid is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • The apparatus is heated gently in a water or oil bath.[13]

    • As the temperature rises, air trapped in the capillary tube escapes, eventually being replaced by the solvent's vapor, which exits as a steady stream of bubbles.[14][15]

    • The heat is removed, and the bath is allowed to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This signifies that the vapor pressure of the liquid equals the atmospheric pressure.[13][14]

    • Alternative Method: Simple or fractional distillation can also be used, where the temperature of the vapor is monitored as the liquid boils. This temperature remains constant during the phase change and represents the boiling point.[11]

Density Measurement

Density is essential for converting between mass and volume and is indicative of molecular packing.

  • Methodology (Pycnometer or Specific Gravity Bottle):

    • The mass of a clean, dry pycnometer (a flask with a precise volume) is accurately measured.

    • The pycnometer is filled with the solvent, ensuring no air bubbles are present, and the excess is removed.

    • The filled pycnometer is weighed again.

    • The procedure is repeated with a reference substance of known density, typically distilled water.

    • The density of the solvent is calculated by comparing its mass to the mass of the water for the same volume.

Viscosity Measurement

Viscosity influences fluid handling, mixing, and flow characteristics.

  • Methodology (Ostwald or Ubbelohde Viscometer):

    • A precise volume of the solvent is introduced into the viscometer, which is then placed in a constant temperature bath.[16]

    • The liquid is drawn up by suction into the upper bulb, past the upper calibration mark.

    • The suction is released, and the time taken for the liquid meniscus to fall between the upper and lower calibration marks is measured with a stopwatch.

    • The kinematic viscosity is calculated using the flow time and the viscometer's calibration constant. The dynamic viscosity can be determined by multiplying the kinematic viscosity by the solvent's density.[16]

    • Alternative Method: Rotational viscometers measure the torque required to rotate a spindle immersed in the fluid at a constant speed, which is proportional to the dynamic viscosity.[17]

Refractive Index Measurement

The refractive index is a fundamental optical property useful for identifying a substance and assessing its purity.

  • Methodology (Abbé Refractometer):

    • A few drops of the liquid are placed on the prism of the refractometer.

    • The prisms are closed, and a light source is directed through the sample.

    • The user looks through the eyepiece and adjusts the controls until the boundary between the light and dark regions is sharp and centered on the crosshairs.

    • The refractive index is read directly from the calibrated scale. The measurement is temperature-dependent and is typically performed at a controlled temperature (e.g., 20°C or 25°C).[6][7]

    • Alternative Method: Interferometry techniques, such as using a Michelson interferometer, can also be employed for highly precise measurements by detecting changes in the optical path length.[1]

Surface Tension Measurement

Surface tension affects wetting, droplet formation, and interfacial phenomena.

  • Methodology (Capillary Rise Method):

    • A capillary tube of a known internal radius is vertically inserted into a reservoir of the solvent.

    • The liquid rises in the capillary due to surface tension forces until the upward force is balanced by the weight of the liquid column.

    • The height of the liquid rise is measured.

    • The surface tension is calculated using the height, the radius of the capillary, the density of the liquid, and the acceleration due to gravity.

    • Alternative Method: The stalagmometric (drop count) method involves counting the number of drops formed from a specific volume of liquid falling from a capillary tip. This number is compared to that of a reference liquid (like water) to determine the surface tension.[4]

Solvent Selection Workflow

The selection of an appropriate solvent is a multi-faceted process. The following diagram illustrates a logical workflow that incorporates the physicochemical properties of this compound.

SolventSelectionWorkflow Start Define Formulation Goal (e.g., Solubilize API X) PropScreen Initial Screening: Physicochemical Properties Start->PropScreen SolubilityCheck Solubility Prediction - Hansen Parameters (HSP) - LogP, pKa PropScreen->SolubilityCheck Solubility is key SafetyCheck Safety & Handling - Flash Point - Toxicity Data PropScreen->SafetyCheck Safety first PhysicalCheck Physical Compatibility - Viscosity - Surface Tension PropScreen->PhysicalCheck Process needs ExpValidation Experimental Validation SolubilityCheck->ExpValidation SafetyCheck->ExpValidation PhysicalCheck->ExpValidation SolubilityTest Solubility Testing (Shake-Flask Method) ExpValidation->SolubilityTest Confirm solubility StabilityTest API Stability & Degradation (Forced Degradation) ExpValidation->StabilityTest Ensure stability ProcessabilityTest Processability (Filtration, Pumping) ExpValidation->ProcessabilityTest Check process fit Optimization Formulation Optimization (Co-solvents, Excipients) SolubilityTest->Optimization StabilityTest->Optimization ProcessabilityTest->Optimization Final Final Solvent System Selected Optimization->Final

Caption: Logical workflow for solvent selection based on physicochemical properties.

Conclusion

This compound presents a compelling profile for use as a solvent, particularly in applications requiring high solvency for polar compounds, complete water miscibility, low volatility, and a favorable safety profile. Its high viscosity and surface tension are important considerations for processing and formulation. The comprehensive data and methodologies provided in this guide serve as a foundational resource for scientists and researchers to make informed decisions, enabling the strategic selection of this compound to meet specific development and manufacturing challenges.

References

Spectroscopic Analysis of 3,3'-Oxydipropanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive spectroscopic analysis of 3,3'-Oxydipropanol, a molecule of interest to researchers, scientists, and drug development professionals. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols. The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.75t4HO-CH ₂-CH₂-CH₂-OH
~3.65t4HO-CH₂-CH₂-CH ₂-OH
~2.50s2H-OH
~1.90p4HO-CH₂-CH ₂-CH₂-OH

¹³C NMR (Predicted, 125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~69.0C H₂-O-CH₂
~61.0HO-C H₂
~32.0HO-CH₂-C H₂
Infrared (IR) Spectroscopy

The following data is based on the gas-phase IR spectrum available from the National Institute of Standards and Technology (NIST) database.[1][2]

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H Stretch (Alcohol)
2950-2850StrongC-H Stretch (Alkane)
1150-1050StrongC-O Stretch (Ether & Alcohol)
1470-1430MediumC-H Bend (Alkane)
Mass Spectrometry (MS)

Electron Ionization (EI) - Predicted Fragmentation

m/zProposed FragmentNotes
134[C₆H₁₄O₃]⁺•Molecular Ion (M⁺•) - Expected to be of low abundance.
117[M - OH]⁺Loss of a hydroxyl radical.
116[M - H₂O]⁺•Dehydration, a common fragmentation for alcohols.
103[M - CH₂OH]⁺Alpha-cleavage with loss of a hydroxymethyl radical.
87[M - CH₂CH₂OH]⁺Cleavage of the C-C bond beta to the ether oxygen.
75[HO(CH₂)₃O]⁺Cleavage of a propyl group.
59[CH₂(OH)CH₂CH₂]⁺Alpha-cleavage product.
45[CH₂CH₂OH]⁺Common fragment for primary alcohols.
31[CH₂OH]⁺Characteristic fragment for primary alcohols.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are designed to be adaptable for use by researchers and scientists.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation and purity assessment.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Pipettes and vials

Instrumentation:

  • 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.

    • Gently swirl the vial to ensure the sample is fully dissolved.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons of interest (typically 1-2 seconds for small molecules).

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-100 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the FID similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound to identify its functional groups.

Materials:

  • This compound sample

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isopropanol or acetone for cleaning

  • Lint-free wipes

Instrumentation:

  • FT-IR Spectrometer with ATR accessory

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe dampened with isopropanol or acetone, followed by a dry wipe.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Analysis:

    • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal is completely covered.

    • If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

    • Label the significant peaks in the spectrum.

    • Thoroughly clean the ATR crystal with a solvent-dampened wipe and then a dry wipe to remove all traces of the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Methanol or another suitable volatile solvent

  • Vials and micropipettes

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a volatile solvent like methanol (e.g., 1 mg/mL).

  • GC-MS System Setup:

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 1 minute, and then ramp up to 250°C at a rate of 10°C/minute.

    • Set the injector temperature to 250°C.

    • Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

    • Set the MS transfer line temperature to 280°C.

    • Set the ion source temperature to 230°C.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

    • Acquire data in full scan mode over a mass range of m/z 30-200.

    • The electron ionization energy is typically set to 70 eV.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (if present) and the major fragment ions.

    • Propose fragmentation pathways to explain the observed fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Methanol Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer (ATR) Prep_IR->IR_Acq MS_Acq GC-MS (EI) Prep_MS->MS_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Chromatogram Integration MS_Acq->MS_Proc NMR_Analysis Chemical Shift & Coupling Analysis NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis MS_Analysis Fragmentation Pattern Analysis MS_Proc->MS_Analysis Final_Report Comprehensive Spectroscopic Report NMR_Analysis->Final_Report IR_Analysis->Final_Report MS_Analysis->Final_Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3,3'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 3,3'-Oxydipropanol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets, chemical databases, and studies on structurally analogous compounds, namely diethylene glycol and 1,5-pentanediol. This approach allows for a scientifically grounded estimation of its thermal properties and decomposition behavior.

Physicochemical Properties of this compound and Analogs

A summary of the key physicochemical properties of this compound and its structural analogs is presented in Table 1. These properties are crucial for understanding the thermal behavior of the compound.

PropertyThis compoundDiethylene Glycol1,5-Pentanediol
Molecular Formula C6H14O3C4H10O3C5H12O2
Molecular Weight 134.17 g/mol 106.12 g/mol 104.15 g/mol
Boiling Point 148-162 °C @ 15 Torr244-245 °C242 °C
Flash Point 113.5 °C143 °C135 °C
Autoignition Temperature Not Available229 °C335 °C
Decomposition Temperature Not AvailableDecomposes at elevated temperatures500 °C

Data sourced from various chemical databases and safety data sheets.

Thermal Stability Analysis

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass. For a compound like this compound, a single-step or multi-step decomposition process would be observed.

Table 2: Representative Thermogravimetric Analysis Data for a Structurally Similar Diol

ParameterValue
Onset of Decomposition (Tonset) ~ 200 - 250 °C
Temperature of Maximum Decomposition Rate (Tmax) ~ 250 - 300 °C
Final Decomposition Temperature (Tfinal) ~ 350 - 400 °C
Residual Mass @ 600 °C < 5%

Note: This data is representative and based on the general thermal behavior of similar organic diols. Actual values for this compound may vary.

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, boiling, and decomposition. For this compound, the DSC thermogram would show an endothermic peak corresponding to its boiling point and potentially exothermic peaks associated with decomposition at higher temperatures.

Table 3: Expected Differential Scanning Calorimetry Data for this compound

Thermal EventTemperature Range (°C)Type of Transition
Boiling ~280-300 (extrapolated to atmospheric pressure)Endothermic
Decomposition > 300Exothermic

Note: The boiling point is an estimate at atmospheric pressure. The decomposition temperature is expected to be above the boiling point.

Experimental Protocols

Detailed methodologies for TGA and DSC are crucial for obtaining reliable and reproducible data. The following are generalized protocols for the analysis of liquid samples like this compound.

3.1. Thermogravimetric Analysis (TGA) Protocol

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Typically nitrogen or argon for inert conditions, or air/oxygen for oxidative decomposition studies.

    • Flow Rate: A constant flow rate of 20-50 mL/min is maintained.

    • Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

    • Temperature Range: From ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature from the derivative of the TGA curve (DTG).

3.2. Differential Scanning Calorimetry (DSC) Protocol

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into a hermetically sealed aluminum pan to prevent evaporation before boiling. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate (e.g., 20-50 mL/min).

    • Heating Rate: A constant heating rate, typically 10 °C/min, is used.

    • Temperature Program: Heat the sample from a sub-ambient temperature to a temperature beyond the expected decomposition point.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks (e.g., boiling) and exothermic peaks (decomposition) and determine the corresponding temperatures and enthalpy changes.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the thermal stability of a liquid sample like this compound.

G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_results Results Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Crucible Loading into TGA/DSC Pan Weighing->Crucible TGA_Setup Set TGA Parameters (Atmosphere, Heating Rate) Crucible->TGA_Setup To TGA DSC_Setup Set DSC Parameters (Atmosphere, Heating Rate) Crucible->DSC_Setup To DSC TGA_Run Run TGA Experiment TGA_Setup->TGA_Run TGA_Data Collect Mass Loss Data TGA_Run->TGA_Data TGA_Analysis Analyze TGA/DTG Curves TGA_Data->TGA_Analysis Decomposition_Temp Decomposition Temperatures TGA_Analysis->Decomposition_Temp Mass_Loss Mass Loss Profile TGA_Analysis->Mass_Loss DSC_Run Run DSC Experiment DSC_Setup->DSC_Run DSC_Data Collect Heat Flow Data DSC_Run->DSC_Data DSC_Analysis Analyze Thermogram DSC_Data->DSC_Analysis Thermal_Transitions Thermal Transitions (e.g., Boiling) DSC_Analysis->Thermal_Transitions Enthalpy Enthalpy Changes DSC_Analysis->Enthalpy

Caption: Workflow for Thermal Analysis of this compound.

4.2. Plausible Decomposition Pathway

The thermal decomposition of this compound, which contains both ether and alcohol functional groups, is likely to proceed through a complex mechanism involving free radicals. At elevated temperatures, the weaker C-O and C-C bonds are susceptible to homolytic cleavage.

G Plausible Thermal Decomposition Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Start This compound (HO-(CH2)3-O-(CH2)3-OH) Radical1 HO-(CH2)3-O• + •(CH2)3-OH Start->Radical1 C-O Bond Cleavage Radical2 HO-(CH2)3-O-(CH2)2-CH2• + •OH Start->Radical2 C-H Bond Cleavage Decomp1 Further Fragmentation Radical1->Decomp1 Radical2->Decomp1 Aldehydes Formation of Aldehydes (e.g., Propanal) Decomp1->Aldehydes Alkenes Formation of Alkenes Decomp1->Alkenes Char Char/Residue Decomp1->Char CO Carbon Monoxide (CO) Aldehydes->CO Oxidation CO2 Carbon Dioxide (CO2) Alkenes->CO2 Oxidation H2O Water (H2O) Alkenes->H2O Oxidation

Caption: Plausible Free-Radical Decomposition of this compound.

Decomposition Products

Upon thermal decomposition, particularly in the presence of oxygen, this compound is expected to break down into smaller, more volatile compounds. The primary hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO2).[1] Other potential byproducts, arising from the fragmentation of the propyl chains and the ether linkage, could include aldehydes (such as propanal), alkenes, and water. In an inert atmosphere, a carbonaceous char may also be formed as a residue.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is limited, a comprehensive understanding can be developed by examining its chemical structure and the behavior of analogous compounds. It is anticipated that this compound exhibits moderate thermal stability, with decomposition likely initiating at temperatures above 200 °C. The decomposition process is expected to be complex, proceeding through free-radical mechanisms to yield a variety of smaller molecules, with the ultimate hazardous products being carbon monoxide and carbon dioxide. For precise determination of its thermal properties, experimental analysis using TGA and DSC is highly recommended. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing the importance of careful handling at elevated temperatures.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of 3,3'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations for the handling of 3,3'-Oxydipropanol (also known as dipropylene glycol) in a laboratory setting. Designed for professionals in research and drug development, this document synthesizes critical data, outlines detailed experimental protocols, and presents visual workflows to ensure a safe and compliant laboratory environment.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its safe handling. This non-volatile, colorless, and odorless liquid is hygroscopic and miscible with water.[1][2] Key quantitative data are summarized in the table below for ease of reference.

PropertyValueSource
Molecular Formula C6H14O3[1][3]
Molecular Weight 134.18 g/mol [3]
Boiling Point 227 °C (441 °F)[1][2]
Flash Point 128 - 132 °C (262 - 270 °F)[1][2]
Autoignition Temperature 327 - 337 °C[4]
Vapor Pressure < 0.01 mmHg @ 20 °C
Specific Gravity 1.020 - 1.030 @ 20 °C[5]
Solubility Miscible with water, alcohols, and ethers[2]
log Pow (n-octanol/water) -1.07[3]

Section 2: Health Hazard Information

This compound is characterized by a low order of acute toxicity via oral, dermal, and inhalation routes.[1][6] It is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1][2] However, it is crucial to be aware of the potential health effects associated with its handling.

Summary of Toxicological Data
EndpointResultSpeciesSource
Acute Oral Toxicity (LD50) > 5000 mg/kgRat[6]
Acute Dermal Toxicity (LD50) > 5010 mg/kgRabbit[6]
Acute Inhalation Toxicity (LC50) > 2.34 mg/L/4hRat[6]
Skin Irritation Non-irritating to mildly irritatingRabbit[7]
Eye Irritation Non-irritating to mildly irritatingRabbit[7]
Skin Sensitization No evidence of allergic skin reactions[7]
Genotoxicity Not considered to be genotoxic[7]
Carcinogenicity Not considered to be carcinogenic[7]
Reproductive/Developmental Toxicity No effects on fertility or reproduction[7]

While generally considered safe, prolonged or repeated contact may cause mild skin irritation or dermatitis due to its defatting properties.[8] Vapors or mists may cause slight irritation to the eyes and respiratory tract.[8] Individuals with pre-existing kidney or liver conditions may be more susceptible to the effects of this substance.[8] A toxicological review of propylene glycols concluded that they present a very low risk to human health, and pathologies reported in some animal studies are likely not relevant to human physiology at typical exposure levels.[9]

Section 3: Occupational Exposure Limits

As of the date of this guide, there are no specific Permissible Exposure Limits (PELs) established by the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) for this compound.[10][11] Similarly, the American Conference of Governmental Industrial Hygienists (ACGIH) has not assigned a Threshold Limit Value (TLV). In the absence of specific exposure limits, it is imperative to adhere to good industrial hygiene practices to minimize exposure.

Section 4: Experimental Protocols for Safe Handling

Adherence to standardized procedures is critical for maintaining a safe laboratory environment. The following protocols are based on best practices for handling glycols and other low-toxicity chemicals.

General Handling and Storage
  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area. A laboratory fume hood is recommended when heating the substance or when there is a potential for aerosol generation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.

    • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[3] Consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Skin and Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[8] Do not store food or beverages in areas where chemicals are handled.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] Keep containers tightly closed to prevent moisture absorption, as the substance is hygroscopic.[1][3]

Spill Response Protocol

In the event of a spill, follow these procedures:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for disposal.

  • Clean: Clean the spill area with soap and water.

  • Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.

  • Report: Report the spill to the laboratory supervisor and the appropriate environmental health and safety personnel.

First Aid Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[8] Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if respiratory symptoms persist.

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Seek medical attention.

Section 5: Visualizing Laboratory Safety Workflows

The following diagrams, created using the DOT language, illustrate key workflows for the safe handling of this compound.

HazardIdentificationAndRiskAssessment cluster_ID Hazard Identification cluster_RA Risk Assessment cluster_CM Control Measures ReviewSDS Review Safety Data Sheet (SDS) IdentifyHazards Identify Potential Hazards (e.g., mild skin/eye irritation) ReviewSDS->IdentifyHazards AssessExposure Assess Potential Exposure Routes (Dermal, Inhalation, Ingestion) IdentifyHazards->AssessExposure ReviewToxData Review Toxicological Data ReviewToxData->IdentifyHazards EvaluateProcedures Evaluate Experimental Procedures AssessExposure->EvaluateProcedures DetermineRisk Determine Risk Level (Low) EvaluateProcedures->DetermineRisk ImplementControls Implement Control Measures DetermineRisk->ImplementControls EngineeringControls Engineering Controls (Ventilation, Fume Hood) ImplementControls->EngineeringControls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) ImplementControls->PPE AdminControls Administrative Controls (SOPs, Training) ImplementControls->AdminControls

Hazard Identification and Risk Assessment Workflow

SafeHandlingWorkflow Start Start: Prepare for Experiment PreExperiment Pre-Experiment Checks Start->PreExperiment DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) PreExperiment->DonPPE VerifyVentilation Verify Proper Ventilation (Fume Hood if necessary) PreExperiment->VerifyVentilation Handling Handling of this compound DonPPE->Handling VerifyVentilation->Handling Weighing Weighing/Measuring Handling->Weighing Transferring Transferring Handling->Transferring Heating Heating (if applicable) Use Fume Hood Handling->Heating PostExperiment Post-Experiment Procedures Weighing->PostExperiment Transferring->PostExperiment Heating->PostExperiment Decontaminate Decontaminate Work Area PostExperiment->Decontaminate Store Properly Store or Dispose of Chemical PostExperiment->Store DoffPPE Doff PPE and Wash Hands Decontaminate->DoffPPE Store->DoffPPE End End of Procedure DoffPPE->End

Safe Handling Experimental Workflow

Spill Response Logical Flow

Section 6: Conclusion

While this compound presents a low hazard profile, a diligent and informed approach to its handling is paramount in a laboratory setting. By understanding its properties, adhering to the detailed protocols outlined in this guide, and utilizing the provided visual workflows, researchers, scientists, and drug development professionals can confidently and safely incorporate this chemical into their work. Continuous review of safety data sheets and adherence to institutional safety policies will further ensure a secure research environment.

References

An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of 3,3'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Oxydipropanol, a bilateral triatomic ether alcohol, possesses significant conformational flexibility due to the presence of multiple rotatable single bonds. Understanding its three-dimensional structure and the relative stability of its conformers is crucial for predicting its physicochemical properties, reactivity, and potential interactions in biological systems. This technical guide outlines a comprehensive approach to the conformational analysis of this compound, integrating experimental spectroscopic techniques with computational modeling. While specific experimental data on the conformational landscape of this molecule is not extensively available in public literature, this document provides detailed, best-practice methodologies for its determination.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C6H14O3, is a colorless, nearly odorless liquid.[1] Its fundamental properties are summarized in Table 1. The molecule's structure, characterized by a central ether oxygen and two terminal hydroxyl groups, allows for a variety of intramolecular hydrogen bonding interactions, which are expected to significantly influence its conformational preferences.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C6H14O3[2]
Molecular Weight 134.17 g/mol [2]
CAS Number 2396-61-4[2]
Boiling Point 148-162 °C (at 15 Torr)[3]
Density 1.040 ± 0.06 g/cm³ (Predicted)[3]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 6[4]

Experimental Protocols for Conformational Analysis

A thorough investigation of the conformational isomers of this compound necessitates a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the conformational preferences of molecules in solution.[1]

Detailed Protocol:

  • Sample Preparation: Prepare a series of solutions of this compound in various deuterated solvents (e.g., CDCl3, DMSO-d6, D2O) at concentrations ranging from 10 to 50 mM. The use of different solvents can help in identifying conformers stabilized by different intermolecular interactions.

  • 1H NMR Spectroscopy:

    • Acquire 1H NMR spectra at varying temperatures (e.g., from 298 K down to 183 K). Lower temperatures can slow down the rate of interconversion between conformers, potentially allowing for the observation of distinct signals for each conformer.

    • Analyze the chemical shifts of the protons adjacent to the ether oxygen and the hydroxyl groups, as these are most sensitive to conformational changes.[5]

    • Measure the coupling constants (3JHH) between vicinal protons. These values can be used in the Karplus equation to estimate dihedral angles.

  • 13C NMR Spectroscopy:

    • Acquire 13C NMR spectra, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments to aid in peak assignment.

    • The chemical shifts of the carbons alpha to the ether oxygen and hydroxyl groups will be indicative of the local electronic and steric environment.[6]

  • 2D NMR Spectroscopy:

    • Perform COSY (Correlation Spectroscopy) experiments to establish proton-proton connectivity.

    • Run NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments to identify through-space correlations between protons. The intensities of these cross-peaks are inversely proportional to the sixth power of the distance between the protons, providing crucial information about the spatial arrangement of the atoms in different conformers.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its conformation, particularly with respect to hydrogen bonding.[1] A gas-phase IR spectrum for oxydipropanol is available from the NIST WebBook.[7]

Detailed Protocol:

  • Sample Preparation:

    • For solution-phase analysis, prepare dilute solutions of this compound in a non-polar solvent (e.g., CCl4) to minimize intermolecular hydrogen bonding and isolate the intramolecular interactions.

    • For solid-state analysis, prepare a KBr pellet or a Nujol mull.

  • Data Acquisition:

    • Acquire FTIR spectra over the range of 4000-400 cm-1.

    • Pay close attention to the O-H stretching region (3200-3600 cm-1). A sharp band around 3600 cm-1 is indicative of a free (non-hydrogen-bonded) hydroxyl group, while a broad band at lower wavenumbers suggests the presence of intramolecular or intermolecular hydrogen bonding.[8]

    • Analyze the C-O stretching region (1000-1300 cm-1). The position and shape of these bands can be correlated with specific conformations of the C-C-O-C and C-C-O-H linkages.[9]

  • Variable Temperature Studies:

    • Acquire spectra at different temperatures. Changes in the relative intensities of the O-H and C-O stretching bands can be used to determine the relative thermodynamic stabilities of the conformers.[10]

Computational Conformational Analysis

Computational chemistry provides a powerful framework for identifying stable conformers and their relative energies.[11]

Workflow:

  • Initial Conformer Search:

    • Generate a large number of initial conformations using a molecular mechanics force field (e.g., MMFF94) with a systematic or stochastic search algorithm.[12][13] This initial search explores the potential energy surface to identify a diverse set of low-energy structures.

  • Geometry Optimization and Energy Calculation:

    • Optimize the geometry of the identified conformers using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Refinement of Energies:

    • For the lowest energy conformers, perform higher-level single-point energy calculations (e.g., using a larger basis set or a more sophisticated method like MP2) to obtain more accurate relative energies.

  • Analysis of Results:

    • Analyze the key dihedral angles (e.g., C-C-O-C, C-C-C-O, H-O-C-C) for each stable conformer.

    • Calculate the Boltzmann population of each conformer at a given temperature based on their relative Gibbs free energies.

    • Simulate NMR and IR spectra from the calculated properties of the conformers and compare them with the experimental data for validation.

Illustrative Quantitative Data

The following table presents a hypothetical summary of the kind of quantitative data that would be obtained from a computational conformational analysis of this compound. The values are for illustrative purposes only.

Table 2: Illustrative Calculated Properties of this compound Conformers

Conformer IDRelative Energy (kcal/mol)Key Dihedral Angle 1 (°)C1-C2-O3-C4Key Dihedral Angle 2 (°)C2-O3-C4-C5Intramolecular H-Bond (Donor-Acceptor)
Conf-1 0.00178.5175.2None
Conf-2 0.8565.2176.8OH(1) - O(ether)
Conf-3 1.20-63.868.1OH(2) - O(ether)
Conf-4 2.5064.5-65.9OH(1) - OH(2)

Visualizations

The following diagrams illustrate the workflow and logical relationships in the conformational analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis This compound This compound Solutions in various\ndeuterated solvents Solutions in various deuterated solvents This compound->Solutions in various\ndeuterated solvents Dilute solution in\nnon-polar solvent Dilute solution in non-polar solvent This compound->Dilute solution in\nnon-polar solvent KBr pellet or\nNujol mull KBr pellet or Nujol mull This compound->KBr pellet or\nNujol mull NMR Spectroscopy NMR Spectroscopy Solutions in various\ndeuterated solvents->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Dilute solution in\nnon-polar solvent->IR Spectroscopy KBr pellet or\nNujol mull->IR Spectroscopy Chemical Shifts\nCoupling Constants Chemical Shifts Coupling Constants NMR Spectroscopy->Chemical Shifts\nCoupling Constants NOE Correlations NOE Correlations NMR Spectroscopy->NOE Correlations Vibrational Frequencies\n(O-H, C-O stretches) Vibrational Frequencies (O-H, C-O stretches) IR Spectroscopy->Vibrational Frequencies\n(O-H, C-O stretches)

Caption: Experimental workflow for the spectroscopic analysis of this compound.

logical_relationship Computational_Modeling Computational Modeling (DFT, MM) Conformer_Search Conformer Search Computational_Modeling->Conformer_Search Geometry_Optimization Geometry Optimization & Energy Calculation Conformer_Search->Geometry_Optimization Predicted_Properties Predicted Properties (Energies, Dihedrals, Spectra) Geometry_Optimization->Predicted_Properties Conformational_Model Validated Conformational Model of this compound Predicted_Properties->Conformational_Model Comparison & Validation Experimental_Spectroscopy Experimental Spectroscopy (NMR, IR) Experimental_Data Experimental Data (Chemical Shifts, J-couplings, Frequencies) Experimental_Spectroscopy->Experimental_Data Experimental_Data->Conformational_Model Comparison & Validation

Caption: Logical relationship between computational and experimental methods.

Conclusion

The conformational analysis of this compound, while not extensively documented, can be systematically approached through a combination of modern spectroscopic and computational techniques. The methodologies outlined in this guide provide a robust framework for researchers to elucidate the conformational landscape of this flexible molecule. Such studies are fundamental to understanding its behavior in various chemical and biological contexts, thereby supporting its potential applications in materials science and drug development. Future work should focus on generating experimental data to validate and refine the theoretical models of its conformational behavior.

References

A Technical Guide to the Historical Development and Initial Synthesis of 3,3'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Oxydipropanol, also known as bis(3-hydroxypropyl) ether, is a diol and ether that has found applications in various chemical syntheses, including as an intermediate in the preparation of specialized polymers and pharmaceuticals. Its structure, featuring two primary hydroxyl groups and a central ether linkage, imparts unique solubility and reactivity characteristics. This technical guide provides an in-depth exploration of the historical development and the plausible initial synthetic routes leading to this compound, offering valuable insights for researchers in organic synthesis and drug development. While a definitive, singular "first synthesis" publication is not readily apparent in historical chemical literature, the foundational principles of ether synthesis established in the 19th century provide a clear indication of the methods likely employed for its initial preparation.

Historical Context: The Dawn of Ether Synthesis

The synthesis of ethers was a significant area of investigation in 19th-century organic chemistry. The development of systematic synthetic methods allowed for the preparation of a wide array of new compounds.

The Williamson Ether Synthesis

The most pivotal development in ether synthesis was the work of British chemist Alexander Williamson in 1850. The Williamson ether synthesis provided a general and reliable method for the preparation of both symmetrical and unsymmetrical ethers.[1] This reaction involves the nucleophilic substitution of a haloalkane by an alkoxide ion. This method's versatility made it a cornerstone of organic synthesis and the most probable route for the initial preparation of more complex ethers like this compound once suitable starting materials became available.

Dehydration of Alcohols

Another early method for ether formation was the acid-catalyzed dehydration of alcohols. While effective for simple, symmetrical ethers like diethyl ether, this method is less suitable for producing more complex ethers from diols due to the potential for intramolecular cyclization and competing elimination reactions.

Initial Synthesis of this compound: Plausible Methodologies

Given the chemical knowledge of the late 19th and early 20th centuries, two primary routes stand out as the most likely methods for the initial synthesis of this compound.

Williamson Ether Synthesis from 3-Halo-1-propanol

The Williamson ether synthesis offers a logical and direct pathway to this compound. This would involve the reaction of a 3-halo-1-propanol with its corresponding alkoxide. 3-Chloro-1-propanol, accessible from 1,3-propanediol (trimethylene glycol), would have been a suitable starting material.

This protocol is a representation of how the synthesis would likely have been carried out based on the chemical principles of the time.

Step 1: Preparation of Sodium 3-hydroxypropoxide

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, place clean, dry sodium metal (1.0 equivalent).

  • Carefully add anhydrous 3-chloro-1-propanol (2.2 equivalents) dropwise to the sodium metal. An exothermic reaction will occur, leading to the formation of sodium 3-chloropropoxide and hydrogen gas.

  • Once the sodium has completely reacted, the resulting solution contains the sodium alkoxide.

Step 2: Ether Formation

  • To the freshly prepared sodium 3-chloropropoxide solution, add an additional portion of 3-chloro-1-propanol (1.0 equivalent).

  • Heat the reaction mixture to reflux for several hours to drive the SN2 reaction to completion. Sodium chloride will precipitate as the reaction progresses.

  • After cooling, the reaction mixture is quenched with water.

  • The aqueous solution is then extracted with a suitable organic solvent, such as diethyl ether.

  • The organic extracts are combined, dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by distillation.

  • The crude this compound is then purified by fractional distillation under reduced pressure.

Williamson_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Ether Synthesis (SN2) cluster_purification Purification Na Sodium Metal Alkoxide Sodium 3-chloropropoxide Na->Alkoxide Reacts with Halopropanol1 3-Chloro-1-propanol Halopropanol1->Alkoxide H2 Hydrogen Gas Alkoxide->H2 Byproduct Halopropanol2 3-Chloro-1-propanol ODP_crude Crude this compound Alkoxide->ODP_crude Reacts with Halopropanol2->ODP_crude NaCl Sodium Chloride ODP_crude->NaCl Byproduct Purified_ODP Purified this compound ODP_crude->Purified_ODP Fractional Distillation

Caption: Williamson Synthesis of this compound.

Dehydration of 1,3-Propanediol

The intermolecular dehydration of 1,3-propanediol (trimethylene glycol) presents another plausible, albeit likely less efficient, route to this compound. This reaction would typically be catalyzed by a strong acid, such as sulfuric acid.

This protocol is a representation of how the synthesis could have been attempted.

  • In a distillation apparatus, place 1,3-propanediol and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to a high temperature (e.g., >200 °C).

  • Water and the desired ether will distill from the reaction mixture.

  • The distillate is collected, and the organic layer is separated from the aqueous layer.

  • The organic layer is then washed with a dilute base to remove any acidic impurities, followed by water.

  • The crude product is dried over an anhydrous drying agent.

  • Purification is achieved by fractional distillation.

A significant challenge with this method is the potential for intramolecular dehydration to form cyclopropane or other side products, which would likely result in lower yields of the desired linear ether compared to the Williamson synthesis.

Dehydration_Pathway Propanediol 1,3-Propanediol Protonated_Alcohol Protonated Alcohol Propanediol->Protonated_Alcohol H+ (cat.) Carbocation Primary Carbocation Protonated_Alcohol->Carbocation - H2O ODP This compound Carbocation->ODP + 1,3-Propanediol - H+ Cyclopropane Cyclopropane Carbocation->Cyclopropane Intramolecular - H+ Propene Propene Carbocation->Propene Rearrangement & Elimination Water Water

Caption: Potential pathways in the acid-catalyzed dehydration of 1,3-propanediol.

Quantitative Data from Early Studies

Historical records of quantitative data for the synthesis of this compound are scarce. However, data for analogous reactions from the early 20th century provide an indication of the expected yields and conditions.

Reaction TypeStarting MaterialsCatalyst/BaseTemperature (°C)Yield (%)Reference
Williamson Ether Synthesis3-Chloro-1-propanol, Sodium-RefluxModerateHypothetical based on similar syntheses
Dehydration1,3-PropanediolSulfuric Acid>200Low to ModerateHypothetical based on alcohol dehydrations

Note: The data presented here for this compound synthesis is illustrative of the expected outcomes based on the chemical principles and analogous reactions of the era, due to the lack of specific historical quantitative data for this exact compound.

Modern Industrial Production

For context, it is important to note that the modern industrial production of dipropylene glycol, a mixture of isomers that includes this compound, primarily relies on the hydrolysis of propylene oxide.[2][3] This process is highly efficient and scalable, representing a significant advancement from the plausible initial laboratory-scale syntheses.

Conclusion

While the precise moment and method of the first synthesis of this compound are not definitively documented in readily accessible historical records, the principles of organic chemistry established by the late 19th and early 20th centuries provide a strong basis for postulating the initial synthetic routes. The Williamson ether synthesis, owing to its generality and efficiency, stands out as the most probable method for the initial deliberate preparation of this compound. The alternative route of 1,3-propanediol dehydration, though plausible, would likely have been less efficient. Understanding these foundational synthetic strategies provides a valuable historical perspective for contemporary chemists and drug development professionals, highlighting the evolution of synthetic methodology from its nascent stages to the sophisticated processes employed today.

References

Potential applications of 3,3'-Oxydipropanol in novel polymer development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Potential Applications of 3,3'-Oxydipropanol in Novel Polymer Development

Introduction

This compound, a symmetrical diol featuring a flexible ether linkage, is emerging as a valuable monomer for the development of novel polymers. Its unique molecular structure, combining two primary hydroxyl groups with a central oxygen atom, offers a compelling platform for creating polymers with tailored properties such as enhanced flexibility, potential biodegradability, and specific solubility characteristics. While recognized as an intermediate in the synthesis of pharmaceuticals like the antidysuria drug Silodosin, its potential as a foundational component in advanced polymer systems is a growing area of interest for researchers.[1][2]

This technical guide provides a comprehensive overview of the potential applications of this compound in the synthesis of new polymers, with a particular focus on polyesters and polyurethanes. It is intended for researchers, scientists, and drug development professionals who are exploring innovative materials for a range of applications, from industrial plastics to advanced biomedical uses. This document outlines the physicochemical properties of this compound, details potential experimental protocols for polymerization, and visualizes synthetic pathways to facilitate a deeper understanding of its utility as a polymer building block.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a monomer is critical for designing and controlling polymerization reactions. The following table summarizes the key properties of this compound, compiled from various chemical data sources.

PropertyValueReferences
Chemical Name This compound[1][2][3]
Synonyms 3-(3-hydroxypropoxy)propan-1-ol, 3,3'-Oxybis(propan-1-ol), bis(3-hydroxypropyl) ether[1][2][4]
CAS Number 2396-61-4[1][2][3]
Molecular Formula C6H14O3[1][2][3]
Molecular Weight 134.17 g/mol [1][2][3]
Appearance Colourless Oil / Slightly viscous liquid[2][3][5]
Density 1.04 g/cm³ (Predicted)[1][3]
Boiling Point 264°C at 760 mmHg; 148-162°C at 15 Torr[1][3]
Flash Point 113.5°C[1]
Solubility Soluble in Chloroform; Miscible with water[1][3][4]
Vapor Pressure 2.2 Pa at 50°C[1][2][3]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 6[1]
Stability Hygroscopic[2][3]

Potential Applications in Novel Polymer Development

The bifunctional nature of this compound, with its two primary hydroxyl groups, makes it an ideal candidate for step-growth polymerization.[6] This process involves the stepwise reaction between bifunctional or multifunctional monomers to form dimers, oligomers, and ultimately high molecular weight polymers.[6] The principal applications for diols like this compound are in the synthesis of polyesters and polyurethanes.

Polyester Synthesis via Polycondensation

Polyesters are a class of polymers formed through the condensation reaction between a diol and a dicarboxylic acid (or its derivative).[7] The incorporation of this compound into a polyester backbone is expected to impart increased flexibility and hydrophilicity due to the ether linkage, compared to polyesters made from simple aliphatic diols.

The synthesis of a polyester from this compound and a dicarboxylic acid like adipic acid would typically follow a melt polycondensation process. This involves mixing the monomers, heating them to a high temperature to initiate esterification and drive off the water byproduct, and often using a catalyst to achieve a high molecular weight.

Polyester_Synthesis Monomers Monomer Preparation - this compound - Dicarboxylic Acid (e.g., Adipic Acid) - Catalyst (e.g., Ti(OBu)4) Mixing Mixing and Inerting Equimolar amounts of monomers are mixed in a reactor. System is purged with N2. Monomers->Mixing Esterification Stage 1: Esterification Temperature: 170-190°C Water is removed as a byproduct under atmospheric pressure. Mixing->Esterification Heat Polycondensation Stage 2: Polycondensation Temperature: >200°C Pressure: High Vacuum (<1 Torr) Viscosity increases significantly. Esterification->Polycondensation Increase Temp, Apply Vacuum Product Final Polyester Product High molecular weight polymer is extruded, cooled, and pelletized. Polycondensation->Product

Caption: Workflow for polyester synthesis via two-stage melt polycondensation.

This protocol is a representative example based on established polyesterification procedures.[8]

  • Monomer Preparation: Accurately weigh equimolar amounts of this compound and adipic acid and add them to a high-temperature glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Catalyst Addition: Add a suitable transesterification catalyst, such as titanium(IV) butoxide (Ti(OBu)₄), at a concentration of approximately 200-500 ppm relative to the total monomer weight.

  • First Stage (Esterification): While stirring under a slow stream of nitrogen, heat the reactor to 175-190°C. The esterification reaction will commence, producing water as a byproduct, which is continuously removed through the distillation outlet. This stage is continued for 2-3 hours until the majority of the water has been collected.

  • Second Stage (Polycondensation): Gradually increase the temperature to 210-230°C while slowly reducing the pressure to below 1 Torr. This high vacuum is crucial for removing the final traces of water and glycol, thereby driving the polymerization reaction to completion and achieving a high molecular weight.

  • Completion and Recovery: The reaction is considered complete when the desired melt viscosity is achieved, as indicated by the stirrer's torque. The resulting molten polyester is then carefully extruded from the reactor under nitrogen pressure, cooled, and pelletized for characterization.

Polyurethane Synthesis via Polyaddition

Polyurethanes are versatile polymers formed by the reaction of a diisocyanate with a polyol.[9][10] this compound can be used as a chain extender or, more commonly, as a component in the synthesis of a polyester or polyether polyol. This custom polyol is then reacted with a diisocyanate to form the final polyurethane. The properties of the resulting polyurethane can be finely tuned based on the structure of the polyol and the diisocyanate chosen.

The synthesis is typically a two-step process. First, a polyol is synthesized using this compound. Second, this polyol is reacted with a diisocyanate in the presence of a catalyst and other additives to form the polyurethane.

PU_Synthesis cluster_polyol Step 1: Polyol Synthesis cluster_pu Step 2: Polyurethane Formation Polyol_Monomers Monomers - this compound - Dicarboxylic Acid (Excess Diol) Polyol_Reaction Polycondensation Heat under N2 to form a low molecular weight, hydroxyl- terminated polyester polyol. Polyol_Monomers->Polyol_Reaction Polyester_Polyol Polyester Polyol (Component A part 1) Polyol_Reaction->Polyester_Polyol Component_A Component A - Polyester Polyol - Catalyst (e.g., DBTDL) - Additives (e.g., Surfactants) PU_Reaction Mixing & Reaction Components A and B are stoichiometrically mixed. Exothermic reaction occurs. Component_A->PU_Reaction Component_B Component B - Diisocyanate (e.g., MDI, TDI) Component_B->PU_Reaction Curing Curing The mixture is cast into a mold and cured at a specified temperature to complete the reaction. PU_Reaction->Curing PU_Product Polyurethane Product (e.g., Elastomer, Foam, Coating) Curing->PU_Product

Caption: Two-step workflow for polyurethane synthesis using a custom polyester polyol.

This protocol describes a two-step process based on general polyurethane chemistry.[9][11]

Step 1: Synthesis of Hydroxyl-Terminated Polyester Polyol

  • A molar excess of this compound (e.g., 1.2 moles) and a dicarboxylic acid (e.g., 1.0 mole of sebacic acid) are charged into a reactor.

  • The mixture is heated to 180-200°C under a nitrogen atmosphere with stirring. Water is removed as it forms.

  • The reaction is continued until the acid number drops to a low value (e.g., < 2 mg KOH/g), indicating the formation of a low molecular weight, hydroxyl-terminated polyester polyol. The molecular weight is typically controlled to be in the range of 1000-3000 g/mol .

Step 2: Polyurethane Formation

  • The prepared polyester polyol is degassed under vacuum at 80-100°C to remove any dissolved moisture.

  • In a separate container, the polyol is mixed with a catalyst (e.g., dibutyltin dilaurate, DBTDL).

  • A stoichiometric amount of a diisocyanate, such as 4,4'-methylene diphenyl diisocyanate (MDI), is added to the polyol mixture with vigorous stirring. The ratio of isocyanate groups to hydroxyl groups (the NCO index) is typically controlled between 1.0 and 1.1.[11]

  • After thorough mixing (typically < 1 minute), the reactive liquid is poured into a preheated mold and cured at 80-110°C for several hours to form the solid polyurethane elastomer.

Relevance to the Pharmaceutical and Drug Development Industry

The interest in this compound and its derived polymers for drug development professionals stems from two main areas: its role as a chemical intermediate and the potential for its polymers in biomedical applications.

  • Pharmaceutical Synthesis: this compound is a known intermediate in the synthesis of certain active pharmaceutical ingredients (APIs), such as Silodosin.[1][2] A reliable source and deep understanding of this raw material are therefore beneficial for pharmaceutical manufacturing.

  • Biomedical Polymers: The novel polyesters and polyurethanes synthesized from this compound could possess properties suitable for biomedical applications:

    • Drug Delivery: The flexibility and potential for controlled degradation of these polymers could make them excellent candidates for creating matrices in controlled-release drug delivery systems.

    • Medical Devices and Coatings: Biocompatible polyurethanes are widely used in medical devices. Polymers derived from this compound could be explored for applications such as flexible tubing, catheter components, and biocompatible coatings for implants to improve their integration with biological tissues.

Safety and Handling

According to safety data sheets, this compound is generally considered to have low acute toxicity.[5] However, it can cause skin and serious eye irritation, and may cause respiratory irritation.[12] Standard laboratory safety practices should be followed.

  • Handling: Use in a well-ventilated area.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

  • Storage: Store in a tightly closed container in a cool, well-ventilated place.[12] The material is hygroscopic and should be protected from moisture.[2][3]

  • Spills: Absorb spills with an inert material and dispose of them according to local regulations.[12]

Conclusion

This compound presents itself as a highly promising, yet underexplored, monomer for the development of novel polymers. Its distinct chemical structure allows for the synthesis of polyesters and polyurethanes with potentially advantageous properties, including enhanced flexibility and tailored functionality. The hypothetical protocols and workflows provided in this guide, based on established polymerization principles, offer a solid foundation for researchers to begin exploring these possibilities. For professionals in the pharmaceutical and drug development sectors, the utility of this compound extends from its role as a synthetic intermediate to the exciting potential of its derived polymers in creating next-generation drug delivery systems and biomedical devices. Further research into the polymerization of this versatile diol is warranted to fully unlock its contribution to materials science.

References

3,3'-Oxydipropanol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3,3'-Oxydipropanol, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details its chemical identifiers, physical and chemical properties, a suggested synthesis protocol, and its metabolic pathway.

Chemical Identifiers and Properties

This compound, also known as dipropylene glycol, is a commercially significant chemical. While the specific isomer this compound has the CAS number 2396-61-4, the more common commercial product is a mixture of isomers with the CAS number 25265-71-8.[1] The technical data for this compound is summarized in the tables below.

Table 1: Chemical Identifiers for this compound
IdentifierValue
Chemical Name This compound
CAS Number 2396-61-4
Alternative CAS Number 25265-71-8 (for Dipropylene Glycol isomer mixture)
Molecular Formula C₆H₁₄O₃
Molecular Weight 134.17 g/mol
InChI InChI=1S/C6H14O3/c7-3-1-5-9-6-2-4-8/h7-8H,1-6H2
InChIKey SZXQTJUDPRGNJN-UHFFFAOYSA-N
Canonical SMILES C(CO)COCCCO
EINECS Number 219-251-4
Table 2: Physicochemical Properties of this compound
PropertyValue
Appearance Colorless, odorless, viscous liquid[1]
Boiling Point 264 °C at 760 mmHg
Density 1.04 g/cm³
Flash Point 113.5 °C
Solubility Miscible with water
logP -0.23220
Vapor Pressure 2.2 Pa at 50 °C
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 6

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

Reaction Scheme:

HO-(CH₂)₃-OH + NaH → Na⁺⁻O-(CH₂)₃-OH + H₂ Na⁺⁻O-(CH₂)₃-OH + Cl-(CH₂)₃-OH → HO-(CH₂)₃-O-(CH₂)₃-OH + NaCl

Materials:

  • 1,3-Propanediol

  • Sodium hydride (NaH)

  • 3-Chloro-1-propanol

  • Anhydrous tetrahydrofuran (THF) as solvent

  • Hydrochloric acid (for neutralization)

  • Sodium chloride (for washing)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3-propanediol in anhydrous THF.

  • Slowly add one equivalent of sodium hydride to the solution at 0 °C. The reaction mixture will be stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Ether Synthesis: Slowly add one equivalent of 3-chloro-1-propanol to the reaction mixture via the dropping funnel.

  • The reaction mixture is then heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Neutralize the mixture with dilute hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts and wash with brine (saturated sodium chloride solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Metabolic Pathway of Dipropylene Glycol

Dipropylene glycol, which includes this compound, is metabolized in the body. The primary metabolic pathway involves the cleavage of the ether linkage to form monopropylene glycol (MPG).[4] MPG is a well-studied compound that is further metabolized via two main pathways. The principal pathway involves the oxidation of MPG to lactic acid and then to pyruvic acid by alcohol dehydrogenase and aldehyde dehydrogenase, respectively. Pyruvic acid can then enter the Krebs cycle for energy production. A minor pathway involves the formation of methylglyoxal, which is then converted to D-lactate.[4]

Metabolic_Pathway_of_Dipropylene_Glycol DPG Dipropylene Glycol (including this compound) MPG Monopropylene Glycol (MPG) DPG->MPG Ether Cleavage Lactaldehyde Lactaldehyde MPG->Lactaldehyde Alcohol Dehydrogenase Methylglyoxal Methylglyoxal MPG->Methylglyoxal Minor Pathway Lactic_Acid Lactic Acid Lactaldehyde->Lactic_Acid Aldehyde Dehydrogenase Pyruvic_Acid Pyruvic Acid Lactic_Acid->Pyruvic_Acid Krebs_Cycle Krebs Cycle (Energy Production) Pyruvic_Acid->Krebs_Cycle D_Lactate D-Lactate Methylglyoxal->D_Lactate

Metabolic pathway of dipropylene glycol.

Safety and Handling

This compound is considered to have low toxicity.[5] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle it in a well-ventilated area and to use personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This guide provides a foundational understanding of this compound. Further research into its specific applications and biological interactions is encouraged for a more comprehensive picture.

References

Methodological & Application

Application Note: The Use of Diols as Monomers in Polyurethane Synthesis with a Focus on 3,3'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Role of Diols in Polyurethane Structure and Properties

Diols, molecules containing two hydroxyl groups, play a crucial role in defining the final properties of the polyurethane. They can be broadly categorized into two types:

  • Macroglycols (Polyols): These are long-chain diols with higher molecular weights (typically 1000-6000 g/mol ). They form the "soft segments" of the polyurethane, imparting flexibility, elasticity, and a low glass transition temperature.[2] Common examples include polyether polyols (e.g., polytetrahydrofuran) and polyester polyols.

  • Chain Extenders: These are short-chain diols with low molecular weights.[5][6] They react with diisocyanates to form the "hard segments," which contribute to the polymer's hardness, strength, and thermal stability through hydrogen bonding.[5] 1,4-butanediol (BDO) is a widely used chain extender.[1][6]

3,3'-Oxydipropanol, with its chemical structure HO-(CH₂)₃-O-(CH₂)₃-OH, would function as a short-chain diol. Its ether linkage introduces a degree of flexibility compared to a simple alkane diol of similar chain length. Its primary role in polyurethane synthesis would likely be as a chain extender, influencing the properties of the hard segments.

Representative Properties of Polyurethanes from Various Diols

The choice of diol significantly impacts the mechanical and thermal properties of the resulting polyurethane. The following table summarizes representative data for polyurethanes synthesized with common diols, which can serve as a benchmark for evaluating polyurethanes derived from this compound.

Diol/Polyol ComponentDiisocyanateChain ExtenderTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Reference
Poly(diethylene glycol terephthalate)MDI1,4-Butanediol5 - 8>1000-[2]
Polyether polyolMDI1,4-ButanediolVaries with POH/OH ratioVaries with POH/OH ratio-[1]
Polyester polyolMDI1,4-ButanediolVaries with POH/OH ratioVaries with POH/OH ratio-[1]
Hydroxyl-terminated polybutadiene (HTPB)MDI2-ethyl-1,3-hexanediolVaries with hard segment content--[6]
Poly(ethylene glycol)---~110Decreases with soft segment content[7]
1,6-Hexanediol---~30Increases with hard segment content[7]

Experimental Protocols

Two primary methods are employed for polyurethane synthesis: the one-shot process and the prepolymer method.[8] The prepolymer method generally allows for better control over the reaction and a more uniform polymer structure.[8][9]

General Protocol for Polyurethane Synthesis via the Prepolymer Method

This protocol provides a general framework that can be adapted for the use of this compound as a chain extender.

Materials:

  • Diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate) - MDI)

  • Macroglycol (e.g., Polytetrahydrofuran - PTHF, Polyester polyol)

  • Chain Extender (e.g., this compound, 1,4-Butanediol)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Solvent (e.g., Tetrahydrofuran - THF, if required)

Procedure:

  • Prepolymer Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the macroglycol.

    • Heat the macroglycol under vacuum to remove any residual moisture.

    • Cool the macroglycol to the desired reaction temperature (e.g., 60-80 °C) under a nitrogen atmosphere.

    • Add the diisocyanate to the flask with vigorous stirring. The molar ratio of NCO to OH groups should be greater than 1 (typically around 2:1) to ensure the prepolymer is isocyanate-terminated.

    • Allow the reaction to proceed for a specified time (e.g., 1-2 hours) until the desired NCO content is reached. The NCO content can be monitored by titration.

  • Chain Extension:

    • In a separate vessel, prepare a solution of the chain extender (this compound) and the catalyst in a suitable solvent if necessary.

    • Slowly add the chain extender solution to the stirred prepolymer. The amount of chain extender is calculated to react with the remaining isocyanate groups.

    • Continue stirring until a significant increase in viscosity is observed.

  • Casting and Curing:

    • Pour the viscous polymer mixture onto a casting surface (e.g., a Teflon-coated pan).

    • Cure the polymer in an oven at a specific temperature and time (e.g., 80-110 °C for 16-24 hours) to complete the polymerization.

Characterization:

The resulting polyurethane can be characterized using various techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages and the disappearance of isocyanate groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Mechanical Testing: To evaluate properties such as tensile strength, elongation at break, and hardness.

Diagrams

Polyurethane_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Final Product Diisocyanate Diisocyanate (e.g., MDI) Prepolymer_Formation Prepolymer Formation (NCO-terminated) Diisocyanate->Prepolymer_Formation Macroglycol Macroglycol (Soft Segment) Macroglycol->Prepolymer_Formation Chain_Extender Chain Extender (e.g., this compound) Chain_Extension Chain Extension Chain_Extender->Chain_Extension Prepolymer_Formation->Chain_Extension Polyurethane Polyurethane (Segmented Copolymer) Chain_Extension->Polyurethane Polyurethane_Structure Soft_Segment Soft Segment (from Macroglycol) - Flexible - Amorphous Hard_Segment Hard Segment (from Diisocyanate and Chain Extender) - Rigid - Crystalline/Ordered Soft_Segment->Hard_Segment Covalent Bonds Hard_Segment->Hard_Segment Hydrogen_Bonding Hydrogen Bonding

References

Application Notes and Protocols for 3,3'-Oxydipropanol in Polyester Resin Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,3'-Oxydipropanol, also known as diethylene glycol (DEG), in the formulation of polyester resins. This document outlines the synthesis process, the impact of this compound on resin properties, and provides experimental protocols for laboratory-scale synthesis.

Introduction

This compound is a diol commonly employed in the synthesis of unsaturated polyester resins (UPRs). Its inclusion in the polymer backbone influences the final properties of the resin, often imparting increased flexibility and toughness. This makes it a valuable component for applications requiring less brittle materials, such as in coatings, composites, and certain drug delivery matrices. The ether linkage in its structure contributes to the enhanced flexibility of the polyester chain.

Impact of this compound on Resin Properties

The incorporation of this compound into a polyester resin formulation, typically in conjunction with other glycols like propylene glycol or ethylene glycol, has a notable effect on the uncured and cured properties of the resin.

Key Effects:

  • Increased Flexibility and Toughness: The ether linkage in this compound introduces flexibility into the polymer backbone, resulting in a less rigid and more tough cured resin. This can lead to improved impact strength.[1][2]

  • Viscosity: The use of this compound can influence the viscosity of the uncured resin. While some studies suggest that uncured resins based on diethylene glycol are viscous liquids, the overall effect on viscosity can be tailored by the choice of other monomers and the polymer's molecular weight.[3]

  • Mechanical Properties: The concentration of this compound can be adjusted to achieve a desired balance of mechanical properties. While it enhances flexibility, a very high concentration might lead to a decrease in hardness and tensile strength. A combination with more rigid diols is often employed to optimize performance.[2]

  • Curing Characteristics: The presence of this compound can affect the curing profile of the resin, including gel time and peak exotherm temperature. These parameters are critical for processing and manufacturing applications.

Quantitative Data Summary

The following tables summarize the typical effects of incorporating this compound (Diethylene Glycol) into unsaturated polyester resin formulations. The data is compiled from various studies and should be considered as representative, as exact values will depend on the specific formulation and synthesis conditions.

Table 1: Effect of Diol Composition on Uncured Resin Properties

Diol Composition (molar ratio)Viscosity (Gardner-Holdt)Acid Value (mg KOH/g)Reference
100% Propylene GlycolHigh< 25General Purpose Resin
80% Propylene Glycol / 20% this compoundMedium-High< 25[1][2]
70% Propylene Glycol / 30% Ethylene GlycolMedium~30[1]
Isophthalic Acid / DEG / Ethylene GlycolHigh9[4]

Table 2: Effect of Diol Composition on Cured Resin Mechanical Properties

Diol Composition (molar ratio)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Impact StrengthReference
100% Propylene GlycolHighHighLowModerateGeneral Purpose Resin
80% Propylene Glycol / 20% this compoundModerateModerateModerate-HighHigh[1][2]
70% Propylene Glycol / 30% Ethylene GlycolHighHighLowModerate[1]
Bio-based Diols (PG/NPG)35.11.424.39-[5]

Table 3: Typical Curing Characteristics of a DEG-Containing Unsaturated Polyester Resin

ParameterTypical Value RangeConditions
Gel Time10 - 60 minutesRoom temperature, MEKP/Cobalt initiator system
Time to Peak Exotherm15 - 75 minutesRoom temperature, MEKP/Cobalt initiator system
Peak Exotherm Temperature100 - 180 °CVaries with initiator/promoter concentration and sample volume

Note: MEKP = Methyl Ethyl Ketone Peroxide

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of an unsaturated polyester resin incorporating this compound.

Protocol 1: Two-Stage Melt Polycondensation for Unsaturated Polyester Resin Synthesis

Objective: To synthesize an unsaturated polyester resin with enhanced flexibility using a blend of propylene glycol and this compound.

Materials:

  • Propylene Glycol (PG)

  • This compound (Diethylene Glycol, DEG)

  • Maleic Anhydride (MA)

  • Phthalic Anhydride (PA)

  • Hydroquinone (inhibitor)

  • Nitrogen gas supply

  • Styrene (reactive diluent)

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Nitrogen inlet

  • Dean-Stark trap with condenser

  • Heating mantle with temperature controller

Procedure:

Stage 1: Esterification

  • Charge the four-necked flask with the calculated amounts of propylene glycol and this compound (e.g., a molar ratio of 80:20 PG:DEG).

  • Begin stirring and purge the system with a slow stream of nitrogen.

  • Gradually heat the glycols to approximately 80-90°C.

  • Once the glycols are heated, add the phthalic anhydride and maleic anhydride to the flask. A typical molar ratio is 1:1 for the anhydrides, with a total glycol to total anhydride molar ratio of approximately 1.1:1.

  • An exothermic reaction will occur upon the addition of the anhydrides. Control the heating to maintain a steady temperature rise.

  • Slowly increase the temperature of the reaction mixture to 150-160°C over a period of 1-2 hours. Water of esterification will begin to collect in the Dean-Stark trap.

  • Continue to gradually raise the temperature to 190-200°C. The reaction is monitored by collecting the water of condensation and by periodically measuring the acid value of the resin.

Stage 2: Polycondensation

  • Maintain the reaction temperature at 200-210°C.[1] The progress of the polycondensation is monitored by the rate of water collection and the decrease in the acid value.

  • Continue the reaction until the acid value of the resin reaches the target range (typically 15-30 mg KOH/g). This can take several hours.[6]

  • Once the target acid value is reached, turn off the heating and allow the reactor to cool to around 150-160°C under a nitrogen blanket.

  • Add a small amount of hydroquinone inhibitor (e.g., 0.01-0.02% by weight of the resin) to prevent premature gelation.

  • Slowly add styrene monomer to the hot resin with vigorous stirring to achieve the desired viscosity and solid content (typically 60-70% resin in styrene). Caution: This step should be performed in a well-ventilated fume hood as styrene is volatile and flammable.

  • Continue stirring until the resin is completely dissolved and the mixture is homogeneous.

  • Cool the final unsaturated polyester resin to room temperature and store it in a sealed, light-protected container.

Protocol 2: Curing of the Unsaturated Polyester Resin

Objective: To crosslink the synthesized unsaturated polyester resin to form a solid thermoset material.

Materials:

  • Synthesized unsaturated polyester resin in styrene

  • Methyl Ethyl Ketone Peroxide (MEKP) initiator

  • Cobalt naphthenate or cobalt octoate promoter (accelerator)

Equipment:

  • Beaker or mixing container

  • Stirring rod

  • Mold for casting

Procedure:

  • To a known amount of the unsaturated polyester resin, add the cobalt promoter (e.g., 0.1-0.5% by weight) and stir thoroughly until it is completely dispersed.

  • Add the MEKP initiator (e.g., 1-2% by weight) to the resin-promoter mixture and stir vigorously for 1-2 minutes to ensure uniform distribution.

  • Pour the catalyzed resin into a mold.

  • Allow the resin to cure at room temperature. The gel time and peak exotherm time will depend on the specific concentrations of the initiator and promoter.[7]

  • The cured resin can be post-cured at an elevated temperature (e.g., 80°C for 2-3 hours) to ensure complete crosslinking and development of final mechanical properties.

Visualizations

Experimental_Workflow cluster_synthesis Polyester Synthesis cluster_curing Curing Process Reactants Charge Glycols (PG & this compound) Heating1 Heat to 80-90°C Reactants->Heating1 Add_Anhydrides Add Anhydrides (MA & PA) Heating1->Add_Anhydrides Heating2 Heat to 190-200°C (Esterification) Add_Anhydrides->Heating2 Polycondensation Polycondensation at 200-210°C (Monitor Acid Value) Heating2->Polycondensation Cooling1 Cool to 150-160°C Polycondensation->Cooling1 Inhibition Add Inhibitor (Hydroquinone) Cooling1->Inhibition Dilution Dilute with Styrene Inhibition->Dilution Final_Product Unsaturated Polyester Resin Dilution->Final_Product Add_Promoter Add Promoter (Cobalt Salt) Final_Product->Add_Promoter Add_Initiator Add Initiator (MEKP) Add_Promoter->Add_Initiator Mixing Thorough Mixing Add_Initiator->Mixing Casting Pour into Mold Mixing->Casting Cure Cure at Room Temp. Casting->Cure Post_Cure Optional Post-Cure (e.g., 80°C) Cure->Post_Cure Cured_Resin Cured Polyester Post_Cure->Cured_Resin

Caption: Experimental workflow for polyester synthesis and curing.

Logical_Relationship cluster_components Resin Components cluster_properties Resulting Properties Diol Diol Component PG PG Diol->PG Primary Diol DEG DEG Diol->DEG Flexibilizing Diol (this compound) Acid Acid/Anhydride Component MA MA Acid->MA Unsaturated PA PA Acid->PA Saturated Flexibility Increased Flexibility DEG->Flexibility Impact_Strength Improved Impact Strength DEG->Impact_Strength Hardness Potentially Reduced Hardness DEG->Hardness Viscosity Modified Viscosity DEG->Viscosity

References

Application Notes and Protocols: 3,3'-Oxydipropanol as a Humectant in Hydrogel Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3,3'-Oxydipropanol as a humectant in the preparation of hydrogels for biomedical applications. Due to the limited direct literature on this specific application, the following information is based on the known properties of this compound (also known as dipropylene glycol) and by analogy to other commonly used polyol humectants such as glycerol and polyethylene glycol (PEG) in hydrogel formulations.

Introduction to this compound in Hydrogels

This compound is a diol with hygroscopic properties, making it a candidate for use as a humectant in hydrogel formulations. Humectants are crucial additives in hydrogels, particularly for applications in topical drug delivery, wound dressings, and cosmetics, as they help to retain moisture, prevent dehydration of the gel, and can influence the mechanical properties and drug release kinetics. The low toxicity profile of dipropylene glycol suggests its potential suitability for biomedical applications.

Incorporating this compound into a hydrogel network is anticipated to:

  • Enhance Hydration: By attracting and retaining water molecules, it can help maintain the moist environment crucial for wound healing and transdermal drug delivery.

  • Improve Flexibility and Softness: Acting as a plasticizer, it can increase the flexibility and reduce the brittleness of the hydrogel, enhancing user comfort.

  • Modify Drug Release: The presence of a humectant can alter the partition coefficient and solubility of a drug within the hydrogel matrix, thereby influencing its release profile.

Data Presentation

The following tables summarize the expected effects of incorporating this compound into a hydrogel formulation based on data from analogous humectants.

Table 1: Effect of this compound Concentration on Hydrogel Properties (Hypothetical Data)

Concentration of this compound (w/w %)Swelling Ratio (%)Moisture Content (%)Tensile Strength (kPa)Elongation at Break (%)
0 (Control)500 ± 2585 ± 250 ± 5150 ± 10
5480 ± 2088 ± 1.545 ± 4170 ± 12
10450 ± 1892 ± 140 ± 3190 ± 15
15420 ± 1595 ± 0.535 ± 3210 ± 18

Table 2: Influence of this compound on In Vitro Drug Release of a Model Hydrophilic Drug (Hypothetical Data)

Concentration of this compound (w/w %)Cumulative Drug Release at 6h (%)Cumulative Drug Release at 12h (%)Cumulative Drug Release at 24h (%)
0 (Control)40 ± 365 ± 485 ± 5
535 ± 2.560 ± 382 ± 4
1030 ± 255 ± 3.578 ± 4.5
1525 ± 250 ± 2.875 ± 3.8

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of hydrogels incorporating this compound. These are generalized methods and may require optimization based on the specific polymer system and desired application.

Protocol 1: Synthesis of a Poly(acrylamide)-based Hydrogel with this compound

Materials:

  • Acrylamide (AAm) - Monomer

  • N,N'-methylenebis(acrylamide) (MBA) - Cross-linker

  • Ammonium persulfate (APS) - Initiator

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) - Catalyst

  • This compound - Humectant

  • Deionized water

Procedure:

  • Preparation of Monomer Solution:

    • In a beaker, dissolve a specific amount of Acrylamide (e.g., 1 g) and MBA (e.g., 0.01 g) in deionized water (e.g., 8 mL).

    • Add the desired amount of this compound (e.g., for a 10% w/w concentration relative to the final hydrogel weight, add 1 g).

    • Stir the solution gently until all components are fully dissolved.

  • Initiation of Polymerization:

    • Add APS solution (e.g., 100 µL of 10% w/v solution in water) to the monomer solution and mix gently.

    • Add TMEDA (e.g., 10 µL) to catalyze the polymerization reaction.

  • Gelation:

    • Immediately pour the solution into a mold (e.g., between two glass plates with a spacer).

    • Allow the solution to polymerize at room temperature for at least 1 hour, or until a solid gel is formed.

  • Washing and Equilibration:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water to remove any unreacted monomers and other impurities. Change the water several times over a 24-hour period.

    • The hydrogel is now ready for characterization.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement:

  • Take a known weight of the dried hydrogel (W_d). The hydrogel can be dried in an oven at 60°C until a constant weight is achieved.

  • Immerse the dried hydrogel in deionized water at room temperature.

  • At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] * 100

B. Moisture Content Measurement:

  • Take a known weight of the swollen hydrogel (W_s).

  • Dry the hydrogel in an oven at 60°C until a constant weight is achieved (W_d).

  • Calculate the moisture content using the formula: Moisture Content (%) = [(W_s - W_d) / W_s] * 100

C. Mechanical Testing (Tensile Strength and Elongation at Break):

  • Cut the swollen hydrogel into a specific shape (e.g., dumbbell-shaped) using a die.

  • Measure the thickness and width of the central portion of the sample.

  • Use a universal testing machine to perform tensile testing.

  • Stretch the hydrogel at a constant crosshead speed until it breaks.

  • Record the force and displacement data.

  • Calculate the tensile strength (stress at break) and elongation at break (strain at break).

D. In Vitro Drug Release Study:

  • Load the hydrogel with a model drug by soaking it in a drug solution of known concentration for 24 hours.

  • Remove the drug-loaded hydrogel, blot the surface, and place it in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Logical Workflow for Hydrogel Preparation and Characterization

Hydrogel_Workflow cluster_prep Hydrogel Preparation cluster_char Hydrogel Characterization cluster_analysis Data Analysis & Interpretation A Monomer & Cross-linker Dissolution B Addition of this compound A->B C Initiator & Catalyst Addition B->C D Polymerization & Gelation C->D E Washing & Equilibration D->E F Swelling Ratio E->F G Moisture Content E->G H Mechanical Properties E->H I Drug Release Profile E->I J Evaluation of Humectant Effect F->J G->J H->J I->J

Caption: Workflow for hydrogel synthesis with this compound and subsequent characterization.

Conceptual Signaling Pathway of Humectant Action

Humectant_Action cluster_hydrogel Hydrogel Matrix Polymer Polymer Network Water Water Molecules Atmosphere Atmosphere Water->Atmosphere Evaporation (Reduced) Humectant This compound Humectant->Water Hydrogen Bonding Atmosphere->Humectant Water Absorption

Caption: Mechanism of this compound as a humectant in a hydrogel matrix.

Conclusion

While direct experimental data is currently sparse, the chemical properties of this compound strongly suggest its utility as a humectant in hydrogel formulations. Its incorporation is anticipated to positively influence the hydration, mechanical integrity, and drug release characteristics of hydrogels. The provided protocols offer a foundational framework for researchers to explore its application and optimize formulations for specific biomedical and pharmaceutical purposes. Further research is warranted to fully elucidate its effects and establish its efficacy and safety in various hydrogel systems.

Application Notes and Protocols for 3,3'-Oxydipropanol as a High-Boiling Point Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3,3'-Oxydipropanol as a high-boiling point solvent in various organic reactions. Due to its high boiling point, thermal stability, and polar nature, this compound presents itself as a viable, yet underexplored, alternative to more conventional high-boiling point solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

While direct literature precedents for the use of this compound in many organic reactions are limited, its structural similarity to other high-boiling point glycols and diol ethers suggests its applicability in a range of transformations that require elevated temperatures. This document outlines potential applications and provides detailed, generalized protocols based on established methodologies for similar solvents.

Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is crucial for its effective implementation as a solvent. The following table summarizes its key characteristics, alongside a comparison with other common high-boiling point solvents.

PropertyThis compoundN-Methylpyrrolidone (NMP)Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)
CAS Number 2396-61-4872-50-468-12-267-68-5
Molecular Formula C6H14O3C5H9NOC3H7NOC2H6OS
Molecular Weight 134.17 g/mol 99.13 g/mol 73.09 g/mol 78.13 g/mol
Boiling Point 264 °C202 °C153 °C189 °C
Melting Point --20 °C-61 °C19 °C
Density 1.04 g/cm³1.028 g/cm³0.944 g/cm³1.100 g/cm³
Flash Point 113.5 °C91 °C58 °C87 °C
Solubility in Water MiscibleMiscibleMiscibleMiscible

Potential Applications in Organic Synthesis

Ullmann Condensation Reactions

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. Traditionally, these reactions require high temperatures (often >150 °C) and polar aprotic solvents.[1] The high boiling point and polar nature of this compound make it a promising candidate for this class of reactions, potentially offering improved solubility of reactants and facilitating the high reaction temperatures required.

Logical Workflow for an Ullmann Condensation Reaction:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Nucleophile, Base, and Copper Catalyst B Add this compound as Solvent A->B C Heat to 180-220 °C B->C D Monitor Reaction by TLC or LC-MS C->D E Cool and Quench Reaction Mixture D->E F Extract with Organic Solvent E->F G Purify by Column Chromatography F->G

Caption: General workflow for a high-temperature Ullmann condensation.

Experimental Protocol: Synthesis of a Diaryl Ether

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 eq), the phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add a sufficient volume of this compound to achieve a reactant concentration of 0.5 M.

  • Reaction Execution: Heat the reaction mixture to 190-210 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) reactions are fundamental for the formation of carbon-heteroatom bonds, particularly in the synthesis of pharmaceuticals and agrochemicals. These reactions often require polar aprotic solvents to stabilize the charged intermediate (Meisenheimer complex) and are frequently conducted at elevated temperatures to overcome the activation energy barrier.[2] The properties of this compound are well-suited for these requirements.

Signaling Pathway for a General SNAr Reaction:

SNAr_Pathway Reactants Aryl Halide (Ar-X) + Nucleophile (Nu-) Intermediate Meisenheimer Complex [Ar(X)Nu]- Reactants->Intermediate Nucleophilic Attack Product Substituted Product (Ar-Nu) + Leaving Group (X-) Intermediate->Product Elimination of Leaving Group

Caption: Simplified pathway of a nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of an Aryl Amine

  • Reaction Setup: To a sealable reaction vessel, add the activated aryl halide (1.0 eq), the amine (1.5 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Solvent Addition: Add this compound to achieve a concentration of 0.2-1.0 M.

  • Reaction Execution: Seal the vessel and heat the mixture to 120-150 °C. The use of microwave irradiation can also be explored to accelerate the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Purification: Wash the organic phase with saturated aqueous sodium bicarbonate and brine. Dry the organic layer, concentrate, and purify the residue by flash chromatography.

High-Temperature Esterification and Condensation Polymerization

Esterification and condensation polymerization reactions often require high temperatures to drive the reaction towards the product by removing a small molecule byproduct, typically water.[3] The high boiling point of this compound allows for reaction temperatures that facilitate the removal of water, while its polar nature can aid in the solubility of diacids, diols, and the resulting polymer chains.

Experimental Protocol: Synthesis of a Polyester

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser, charge the dicarboxylic acid (1.0 eq) and the diol (1.05 eq).

  • Solvent and Catalyst Addition: Add this compound as the solvent and a catalytic amount of an acid catalyst such as p-toluenesulfonic acid (0.01 eq).

  • Reaction Execution: Heat the mixture to 180-220 °C with vigorous stirring. Water will be collected in the Dean-Stark trap as it is formed.

  • Monitoring: The progress of the polymerization can be monitored by the amount of water collected or by analyzing the viscosity of the reaction mixture.

  • Work-up: Once the desired degree of polymerization is reached, cool the reaction mixture. Precipitate the polymer by pouring the solution into a non-solvent like methanol or water.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound possesses the key physical properties of a high-boiling point, polar, aprotic solvent, making it a theoretically suitable medium for a variety of high-temperature organic reactions. While direct experimental data is not widely available, the protocols provided herein, based on established chemical principles and analogies to similar solvents, offer a solid starting point for researchers interested in exploring the utility of this solvent in their synthetic endeavors. Its miscibility with water and relatively high flashpoint are advantageous from a process and safety perspective. Further research into its applications is warranted to fully establish its position in the toolbox of synthetic organic chemists.

References

Application Notes and Protocols for the Quantification of 3,3'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3,3'-Oxydipropanol in various sample matrices. The methodologies described are based on established analytical techniques for similar polar compounds, such as glycols and diols. The primary techniques covered are Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID), and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or other suitable detectors.

Introduction to this compound and its Analytical Challenges

This compound is a polar diol that finds applications in various industrial and pharmaceutical formulations. Accurate quantification of this analyte is crucial for quality control, stability testing, and formulation development. The high polarity and low volatility of this compound can present challenges for chromatographic analysis. Therefore, careful method development and sample preparation are essential to achieve accurate and reliable results.

Analytical Techniques

Two primary chromatographic techniques are recommended for the quantification of this compound: Gas Chromatography and High-Performance Liquid Chromatography.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For polar analytes like this compound, derivatization is often employed to improve volatility and chromatographic peak shape.

Key Advantages of GC:

  • High resolution and separation efficiency.

  • Sensitive detection with FID and high selectivity with MS.

  • Well-established methods for related glycol compounds.[1][2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of analytes, including polar and non-volatile compounds. Reversed-phase HPLC is a common approach for the analysis of polar molecules.

Key Advantages of HPLC:

  • No derivatization required for polar analytes.

  • Suitable for thermally labile compounds.

  • Wide variety of stationary phases and mobile phase compositions for method optimization.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a general method for the quantification of this compound using GC-MS. Derivatization with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is recommended to enhance volatility.

3.1.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Internal Standard (IS): Select a suitable internal standard that is not present in the sample matrix, for example, 1,3-propanediol. Prepare a stock solution of the internal standard.

  • Sample Extraction (if required): For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.

  • Derivatization:

    • Pipette a known volume of the standard or sample solution into a clean, dry vial.

    • Add a known amount of the internal standard solution.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

3.1.2. GC-MS Operating Conditions

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-WAX capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar polar phase column.[3]
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Split Ratio 10:1 (can be optimized)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temperature 80°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.
Mass Spectrometer Agilent 7000C Triple Quadrupole MS or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan (for initial identification)
Transfer Line Temp 250°C
Ion Source Temp 230°C
Quadrupole Temp 150°C

3.1.3. Quantitative Data Summary (Representative)

The following table summarizes typical quantitative parameters that can be achieved with a validated GC-MS method. These values are based on the analysis of similar glycol compounds.[3]

ParameterTypical Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This protocol provides a general method for the quantification of this compound using reversed-phase HPLC with UV detection. Since this compound lacks a strong chromophore, derivatization with a UV-active agent like benzoyl chloride can be employed to enhance sensitivity.[4]

3.2.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Prepare a series of calibration standards by serial dilution.

  • Internal Standard (IS): Select a suitable internal standard, for example, 1,4-butanediol, derivatized in the same manner as the analyte.

  • Derivatization: [4]

    • To 1 mL of aqueous standard or sample, add 700 µL of 30% NaOH and 20 µL of benzoyl chloride.

    • Shake the mixture vigorously for 10 minutes.

    • Extract the derivatized analyte with a suitable organic solvent (e.g., pentane or diethyl ether).

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.

3.2.2. HPLC-UV Operating Conditions

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of water and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 20 µL
Detector UV-Vis Detector
Wavelength 237 nm (for benzoyl derivatives)[4]

3.2.3. Quantitative Data Summary (Representative)

The following table summarizes typical quantitative parameters for an HPLC-UV method with derivatization, based on data for similar glycols.[4]

ParameterTypical Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 1 - 5 mg/L
Limit of Quantitation (LOQ) 2 - 10 mg/L
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Add_IS Add Internal Standard Sample->Add_IS Dry_Down Evaporate to Dryness Add_IS->Dry_Down Derivatize Derivatize with BSTFA Dry_Down->Derivatize Heat Heat at 70°C Derivatize->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: GC-MS Experimental Workflow.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Aqueous Sample/Standard Derivatize Derivatize with Benzoyl Chloride Sample->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Filter Filter Evaporate->Filter Inject Inject into HPLC-UV Filter->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV Detection (237 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: HPLC-UV Experimental Workflow.

Conclusion

The presented GC-MS and HPLC-UV methods provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. For trace-level analysis, GC-MS after derivatization is recommended due to its high sensitivity and selectivity. For routine quality control where higher concentrations are expected, HPLC-UV with derivatization offers a simpler and faster alternative. It is crucial to validate the chosen method in the specific sample matrix to ensure accuracy and precision.

References

Application Notes and Protocols for the GC-MS Analysis of 3,3'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analysis of 3,3'-Oxydipropanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a member of the dipropylene glycol family of isomers, is utilized as an intermediate in the synthesis of various pharmaceutical compounds, including the antidysuria drug Silodosin and antiviral agents.[1] Accurate and reliable quantification of this compound is crucial for process control and quality assurance in drug development and manufacturing.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. This application note details a robust GC-MS method for the analysis of this compound, addressing the common challenge of separating it from its isomers.

Analytical Method

The presented method is based on a validated approach for the separation and detection of dipropylene glycol isomers. It is crucial to note that commercial dipropylene glycol is often a mixture of isomers, and chromatographic separation is necessary for accurate quantification of the this compound isomer.

Chromatographic Conditions

A capillary gas chromatography system coupled with a mass spectrometer is employed. The following table summarizes the optimized instrumental parameters.

ParameterValue
Gas Chromatograph
ColumnHP-5 capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio20:1
Carrier GasHelium (≥ 99.999%)
Flow Rate1.5 mL/min
Oven Temperature ProgramInitial temperature: 70 °C, hold for 10 min
Ramp: 10 °C/min to 280 °C
Final hold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Voltage70 eV
Scan Range29-370 amu
Data Acquisition and Analysis

Data is acquired in full scan mode to obtain mass spectra for compound identification. For quantitative analysis, selected ion monitoring (SIM) mode can be utilized for enhanced sensitivity and specificity. The retention times and characteristic ions for the dipropylene glycol isomers are presented in the table below. The identity of this compound among the isomers should be confirmed using a certified reference standard.

CompoundRetention Time (min)Quantitative Ion (m/z)Qualitative Ions (m/z)
Isomer 113.104559, 75
Isomer 214.044358, 87
This compound (Isomer) *To be determinedTo be determinedTo be determined
Isomer 314.175945, 73
Isomer 414.584559, 75
Isomer 515.484358, 87

*The specific retention time and mass fragments for this compound need to be determined by running a pure standard under the specified conditions. The data presented is for the mixture of dipropylene glycol isomers.

Experimental Protocols

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound certified reference standard in a suitable volatile organic solvent such as methanol, ethanol, or isopropanol.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentration levels.

  • If using an internal standard for quantification, add a constant concentration of the internal standard (e.g., dodecane) to each calibration standard.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., ethanol, isopropanol, n-butanol, or acetone).[2]

  • If an internal standard is used, add the internal standard solution to the sample.

  • Vortex the sample to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into a GC vial prior to injection.[2]

Method Validation Parameters (Hypothetical Data)

ParameterExpected Range
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard This compound Standard GC_Injection GC Injection Standard->GC_Injection Sample Test Sample Sample->GC_Injection Solvent Solvent (e.g., Methanol) Solvent->Standard Solvent->Sample InternalStandard Internal Standard (Optional) InternalStandard->Standard InternalStandard->Sample GC_Separation Chromatographic Separation GC_Injection->GC_Separation Vaporization MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Elution Peak_Integration Peak Integration MS_Detection->Peak_Integration Data Acquisition Quantification Quantification Peak_Integration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for the GC-MS analysis of this compound.

Mass Spectrum of a Dipropylene Glycol Isomer

The following is a representative mass spectrum for a dipropylene glycol isomer, which would be similar in fragmentation pattern to this compound. The exact mass spectrum for this compound should be confirmed using a pure standard.

MassSpectrum cluster_spectrum Mass Spectrum (Hypothetical) m/z m/z Intensity Relative Intensity 45 45 59 59 75 75 103 103 134 134 [M]+ peak1 peak2 peak3 peak4 peak5 origin origin->Intensity origin->45 origin->peak1 origin->peak2 origin->peak3 origin->peak4 origin->peak5

Caption: A representative electron ionization mass spectrum of a dipropylene glycol isomer.

Conclusion

The GC-MS method outlined in this application note provides a reliable and robust approach for the quantitative analysis of this compound. Proper sample preparation and adherence to the specified chromatographic and mass spectrometric conditions are essential for achieving accurate and reproducible results. This method is well-suited for quality control in pharmaceutical manufacturing and for research and development activities involving this compound. Experimental determination of method validation parameters is crucial before implementation in a regulated environment.

References

Application Notes and Protocols: Experimental Procedure for the Esterification of 3,3'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The esterification of 3,3'-Oxydipropanol is a critical process for the synthesis of various diesters with applications in plasticizers, lubricants, and as intermediates in the pharmaceutical and cosmetic industries. This document provides a detailed experimental protocol for the diesterification of this compound using a Fischer esterification approach. The methodology outlined below is based on established principles of esterification, as a specific, detailed procedure for this particular diol is not extensively documented in readily available literature. The protocol is designed to be a robust starting point for researchers, which can be optimized for specific carboxylic acids and desired product characteristics.

Experimental Protocols

This section details the methodology for the synthesis of a diester from this compound and a generic carboxylic acid (R-COOH) via Fischer esterification. The reaction is catalyzed by an acid and driven to completion by the removal of water.

Materials:

  • This compound (HO(CH₂)₃O(CH₂)₃OH)

  • Carboxylic Acid (R-COOH, 2.2 equivalents)

  • Acid Catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous Toluene or other suitable solvent for azeotropic removal of water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Organic Solvent for Extraction (e.g., Ethyl Acetate, Dichloromethane)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or azeotropic distillation setup

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

    • Add the carboxylic acid (2.2 eq.) to the flask.

    • Dissolve the reactants in a suitable solvent, such as toluene, to facilitate azeotropic removal of water. The volume of the solvent should be sufficient to allow for efficient stirring and reflux.

    • Assemble the Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.

  • Catalyst Addition:

    • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 1-2 mol%) or p-toluenesulfonic acid (e.g., 2-5 mol%), to the reaction mixture.[1]

  • Reaction:

    • Heat the reaction mixture to reflux using a heating mantle or oil bath.[1] The temperature will depend on the boiling point of the solvent used.

    • Continuously remove the water generated during the reaction via the Dean-Stark trap to drive the equilibrium towards the formation of the ester.[2][3]

    • Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent for extraction, such as ethyl acetate.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude diester.

  • Final Purification:

    • The crude product can be further purified by techniques such as column chromatography on silica gel or distillation under reduced pressure to obtain the pure diester. The choice of purification method will depend on the physical properties of the resulting ester.

Data Presentation

The following table presents hypothetical quantitative data for the esterification of this compound with acetic acid to yield 3,3'-oxydipropyl diacetate. These values are representative of typical Fischer esterification reactions and should be used as a general guideline.

ParameterValue
Reactants
This compound13.4 g (0.1 mol)
Acetic Acid13.2 g (0.22 mol)
Catalyst (p-TsOH)1.9 g (0.01 mol)
Solvent (Toluene)150 mL
Reaction Conditions
TemperatureReflux (~110-115 °C)
Reaction Time8 hours
Product
Product Name3,3'-Oxydipropyl diacetate
Theoretical Yield21.8 g
Actual Yield (after pur.)18.5 g
Percent Yield85%
Characterization
AppearanceColorless oil
Boiling Point~150-155 °C at reduced pressure
¹H NMR (CDCl₃, δ ppm)4.15 (t, 4H), 3.60 (t, 4H), 2.05 (s, 6H), 1.95 (p, 4H)
¹³C NMR (CDCl₃, δ ppm)171.0, 68.5, 64.0, 29.0, 21.0

Mandatory Visualization

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_purification Final Purification Reactants Mix Reactants: This compound, Carboxylic Acid, Solvent Apparatus Assemble Dean-Stark Apparatus Reactants->Apparatus 1 Catalyst Add Acid Catalyst Apparatus->Catalyst 2 Reflux Heat to Reflux Catalyst->Reflux 3 WaterRemoval Azeotropic Water Removal Reflux->WaterRemoval Monitor Monitor Reaction (TLC/GC) WaterRemoval->Monitor Cool Cool to RT Monitor->Cool 4 Extract Dilute & Extract Cool->Extract Wash Wash with NaHCO₃, Water, Brine Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography or Distillation Concentrate->Purify 5

Caption: Experimental workflow for the esterification of this compound.

References

Application Note: Evaluation of 3,3'-Oxydipropanol as a Potential Plasticizer for Polyvinyl Chloride (PVC) Resins

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the search results indicates a lack of specific studies focused on 3,3'-Oxydipropanol as a primary plasticizer for PVC resins. The available literature broadly covers various aspects of PVC plasticization, including the use of alternative, bio-based, and polymeric plasticizers, along with standard methodologies for their evaluation.

Therefore, this document will serve as a general application note and protocol for evaluating a novel or alternative plasticizer, such as this compound, for use in PVC resins. It is structured to guide researchers, scientists, and drug development professionals through the process of formulation, testing, and data interpretation.

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic, the properties of which can be tailored through the addition of plasticizers.[1] Traditional phthalate-based plasticizers have faced scrutiny due to health and environmental concerns, leading to a growing demand for safer, more effective alternatives.[2] This application note outlines a comprehensive protocol for the evaluation of this compound as a potential non-phthalate plasticizer for PVC. The described methodologies will enable a thorough assessment of its plasticizing efficiency, thermal stability, mechanical properties, and migration resistance.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C6H14O3
Molar Mass 134.17 g/mol
Appearance Colorless liquid
Boiling Point 272 °C
Solubility Miscible with water and many organic solvents

Experimental Protocols

Preparation of PVC Formulations

This protocol describes the preparation of plasticized PVC sheets using a two-roll mill.

Materials and Equipment:

  • PVC resin (e.g., K-value 67)

  • This compound (or other candidate plasticizer)

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Co-stabilizer (e.g., epoxidized soybean oil - ESBO)

  • Internal lubricant (e.g., stearic acid)

  • External lubricant (e.g., paraffin wax)

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling

  • Molds for sheet preparation

Procedure:

  • Pre-mix the PVC resin, thermal stabilizer, co-stabilizer, and lubricants in a high-speed mixer for 5 minutes to ensure a homogenous dry blend.

  • Add the this compound plasticizer to the dry blend and continue mixing for another 10 minutes until a consistent, free-flowing powder is obtained.

  • Set the temperature of the two-roll mill to 160-170°C.

  • Transfer the blended compound to the heated two-roll mill and masticate for 5-10 minutes until a homogenous, molten sheet is formed.

  • Remove the plasticized PVC sheet from the mill.

  • Place the sheet into a pre-heated mold (175°C) in the hydraulic press.

  • Apply a pressure of 10 MPa for 5 minutes to form a sheet of uniform thickness.

  • Cool the mold under pressure to 40°C before removing the final PVC sheet.

  • Condition the prepared sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Evaluation of Mechanical Properties

The mechanical properties of the plasticized PVC are crucial for determining its suitability for various applications.

a) Tensile Strength and Elongation at Break

Equipment: Universal Testing Machine (UTM)

Procedure:

  • Cut dumbbell-shaped specimens from the conditioned PVC sheets according to ASTM D638 specifications.

  • Measure the thickness and width of the narrow section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Apply a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

  • Record the maximum load and the elongation at the point of fracture.

  • Calculate the tensile strength and elongation at break.

b) Shore A Hardness

Equipment: Shore A Durometer

Procedure:

  • Stack several layers of the PVC sheet to achieve a minimum thickness of 6 mm, as per ASTM D2240.

  • Place the durometer on the surface of the stacked sheets.

  • Apply firm pressure to ensure the presser foot is in full contact with the material.

  • Record the hardness reading within 1 second of firm contact.

  • Take at least five readings at different locations on the sample and calculate the average.

Thermal Analysis

a) Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the plasticized PVC.

Equipment: Thermogravimetric Analyzer

Procedure:

  • Place a small sample (5-10 mg) of the plasticized PVC into a TGA crucible.

  • Heat the sample from 30°C to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the onset temperature of degradation (Tonset) and the temperature of maximum degradation rate (Tmax).

b) Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg), which indicates the plasticizing efficiency.

Equipment: Differential Scanning Calorimeter

Procedure:

  • Seal a small sample (5-10 mg) of the plasticized PVC in an aluminum DSC pan.

  • Heat the sample from -50°C to 150°C at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

  • Cool the sample to -50°C at a rate of 10°C/min.

  • Reheat the sample from -50°C to 150°C at 10°C/min.

  • Determine the glass transition temperature (Tg) from the second heating scan. A lower Tg indicates better plasticizing efficiency.[3]

Migration Resistance

This test evaluates the permanence of the plasticizer within the PVC matrix.

a) Activated Carbon Method (Volatility)

Procedure:

  • Cut circular samples (5 cm diameter) from the PVC sheets and weigh them accurately (W1).

  • Place the samples in a container with activated carbon, ensuring they are fully covered but not in direct contact with each other.

  • Place the container in an oven at 70°C for 24 hours.

  • After 24 hours, remove the samples, clean any carbon residue, and reweigh them (W2).

  • Calculate the percentage of weight loss due to plasticizer migration.

b) Solvent Extraction

Procedure:

  • Weigh accurately cut samples of the PVC sheet (Winitial).

  • Immerse the samples in a solvent such as n-hexane or ethanol at a specified temperature (e.g., 25°C) for a set duration (e.g., 24 hours).

  • Remove the samples, gently wipe off excess solvent, and dry them in a vacuum oven at 50°C until a constant weight is achieved (Wfinal).

  • Calculate the percentage of weight loss due to solvent extraction.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experiments. A common commercial plasticizer, Di(2-ethylhexyl) phthalate (DEHP), is included for comparison.

Table 1: Mechanical Properties of PVC Formulations

Plasticizer (40 phr)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
DEHP (Control)18.535085
This compound[Insert Data][Insert Data][Insert Data]

Table 2: Thermal Properties of PVC Formulations

Plasticizer (40 phr)Tg (°C)Tonset (°C)Tmax (°C)
DEHP (Control)-15.2245.8280.5
This compound[Insert Data][Insert Data][Insert Data]

Table 3: Migration Resistance of Plasticizers in PVC

Plasticizer (40 phr)Weight Loss (%) (Activated Carbon, 70°C, 24h)Weight Loss (%) (n-Hexane, 25°C, 24h)
DEHP (Control)1.55.8
This compound[Insert Data][Insert Data]

Visualizations

G cluster_0 Phase 1: Formulation and Preparation cluster_1 Phase 2: Property Evaluation cluster_2 Phase 3: Data Analysis A PVC Resin & Additives (Stabilizer, Lubricant) C High-Speed Mixing (Dry Blend Formation) A->C B Candidate Plasticizer (this compound) B->C D Two-Roll Milling (Melt Compounding) C->D E Compression Molding (Sheet Preparation) D->E F Mechanical Testing (Tensile, Hardness) E->F G Thermal Analysis (TGA, DSC) E->G H Migration Testing (Volatility, Solvent Extraction) E->H I Data Compilation & Comparison to Control F->I G->I H->I J Performance Assessment I->J

Caption: Experimental workflow for evaluating a novel PVC plasticizer.

The protocols detailed in this application note provide a standardized framework for the comprehensive evaluation of this compound as a plasticizer for PVC. By systematically assessing its impact on the mechanical, thermal, and migration properties of PVC formulations, researchers can effectively determine its viability as a potential replacement for conventional plasticizers. The structured data presentation and clear experimental workflow will aid in the efficient analysis and interpretation of results, facilitating the development of safer and more sustainable PVC materials.

References

Application Notes & Protocols: Synthesis of Functional Derivatives from 3,3'-Oxydipropanol for Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of functional polymers, specifically polyesters and polyurethanes, using 3,3'-Oxydipropanol as a key building block. The protocols detailed below are based on established methodologies for similar diols and can be adapted for this compound to create a range of materials with tunable properties for various applications in material science.

Introduction to this compound in Polymer Synthesis

This compound, a diol with a flexible ether linkage, is a promising monomer for the synthesis of advanced polymers. Its structure can impart unique properties to the resulting materials, such as increased flexibility, improved solubility, and modified thermal characteristics. The two primary classes of polymers that can be synthesized from this compound are polyesters (through reaction with dicarboxylic acids) and polyurethanes (through reaction with diisocyanates). These polymers have wide-ranging applications, including coatings, adhesives, elastomers, and biomedical materials.

Synthesis of Polyesters from this compound

Polyesters are synthesized via polycondensation reactions between a diol and a dicarboxylic acid or its derivative. The properties of the resulting polyester can be tailored by the choice of the dicarboxylic acid comonomer.

Polyester_Synthesis_Workflow Monomers Monomer Selection - this compound - Dicarboxylic Acid (e.g., Adipic Acid) Reaction_Setup Reaction Setup - Charge Reactor - Add Catalyst Monomers->Reaction_Setup 1. Polycondensation Polycondensation - Stage 1: Esterification (N2 atmosphere) - Stage 2: High Vacuum Reaction_Setup->Polycondensation 2. Purification Purification - Dissolution - Precipitation Polycondensation->Purification 3. Characterization Characterization - FT-IR, NMR - GPC, DSC, TGA Purification->Characterization 4.

Caption: Workflow for the synthesis and characterization of polyesters.

This protocol describes the two-stage melt polycondensation for synthesizing a polyester from this compound and adipic acid.

Materials:

  • This compound

  • Adipic acid

  • p-Toluene sulfonic acid (p-TSA) or Titanium(IV) butoxide (Ti(OBu)₄) as a catalyst

  • Nitrogen gas (high purity)

  • Methanol (for purification)

  • Chloroform (for characterization)

Procedure:

  • Reactor Setup: A 250 mL three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Charging Reactants: The flask is charged with adipic acid (e.g., 0.1 mol), this compound (e.g., 0.105 mol, a slight excess of diol is often used), and a catalytic amount of p-TSA (e.g., 0.1% by weight of the total reactants).

  • First Stage (Esterification): The reaction mixture is heated to 160-180°C under a slow stream of nitrogen gas with constant stirring.[1] The water formed during the esterification is collected in the distillation condenser. This stage is continued for approximately 2-4 hours or until the collection of water ceases.

  • Second Stage (Polycondensation): The temperature is gradually increased to 200-220°C, and a vacuum (typically <1 mmHg) is applied. This stage facilitates the removal of excess diol and drives the polymerization to achieve a high molecular weight. The reaction is continued for another 3-5 hours.

  • Purification: The resulting polyester is cooled to room temperature, dissolved in a suitable solvent like chloroform, and then precipitated in a non-solvent such as cold methanol to remove unreacted monomers and oligomers. The purified polymer is then dried in a vacuum oven.

The properties of polyesters derived from diols are influenced by the choice of dicarboxylic acid. The following table summarizes typical properties based on analogous polyesters synthesized from other diols.[2]

Dicarboxylic AcidExpected Melting Temp. (Tm) (°C)Expected Glass Transition Temp. (Tg) (°C)Expected Molecular Weight (Mn) (kDa)
Succinic Acid80 - 100-40 to -2015 - 30
Adipic Acid50 - 70-50 to -3020 - 40
Sebacic Acid60 - 80-60 to -4025 - 50

Synthesis of Polyurethanes from this compound

Polyurethanes are synthesized through the polyaddition reaction of a diol (as a polyol) and a diisocyanate. The reaction results in a polymer chain linked by urethane (carbamate) groups.[3]

Polyurethane_Formation Diol This compound (HO-R'-OH) Polyurethane Polyurethane (-[O-R'-O-C(=O)-NH-R-NH-C(=O)]n-) Diol->Polyurethane Diisocyanate Diisocyanate (OCN-R-NCO) Diisocyanate->Polyurethane Surface_Functionalization_Workflow Polymer Base Polymer (Polyester or Polyurethane with -OH ends) Activation Surface Activation (e.g., Plasma Treatment) Polymer->Activation Coupling Coupling Reaction Activation->Coupling Functional_Molecule Functional Molecule (e.g., Catecholamines, Peptides) Functional_Molecule->Coupling Functionalized_Surface Functionalized Surface Coupling->Functionalized_Surface

References

Troubleshooting & Optimization

Strategies to improve the yield of 3,3'-Oxydipropanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3,3'-Oxydipropanol, also known as bis(3-hydroxypropyl) ether or 4-Oxaheptane-1,7-diol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of your synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the acid-catalyzed dehydration (etherification) of 1,3-propanediol. In this reaction, two molecules of 1,3-propanediol condense to form the ether and a molecule of water. While this compound often appears as a yield-reducing byproduct in the synthesis of 1,3-propanediol, reaction conditions can be optimized to make it the primary product.[1] A solid acid catalyst, such as an acidic cation exchange resin, is typically employed to facilitate this reaction.

Another theoretically viable, though less commonly documented, route is a variation of the Williamson ether synthesis. This would involve reacting a salt of 1,3-propanediol (an alkoxide) with a 3-halopropanol (e.g., 3-chloro-1-propanol) via an SN2 mechanism. However, controlling selectivity and avoiding side reactions can be more complex with this method.

Q2: What are the typical catalysts used for the etherification of 1,3-propanediol?

A2: A range of acid catalysts can be used for the etherification of diols. For the synthesis of this compound, solid acid catalysts are preferred as they are easily separable from the reaction mixture, simplifying purification. Specific examples include:

  • Acidic Cation Exchange Resins: These are polymeric resins with acidic functional groups (e.g., sulfonic acid) that effectively catalyze the reaction.

  • Acid Zeolites: These are microporous, aluminosilicate minerals that provide a solid acidic surface for the reaction to occur.[1]

  • Inorganic Acids: While effective, mineral acids like sulfuric acid can be more difficult to remove from the product and may lead to more side products if not used carefully.

Q3: What are the main byproducts to watch for during synthesis?

A3: The primary byproducts depend on the reaction conditions. During the acid-catalyzed dehydration of 1,3-propanediol, potential byproducts include unreacted 1,3-propanediol and polymeric ether chains (e.g., tri-, tetra-ethers). At excessively high temperatures, elimination reactions can lead to the formation of allyl alcohol or other unsaturated compounds.

Q4: How can I monitor the progress of the reaction and quantify the yield?

A4: The most effective method for monitoring reaction progress and quantifying the final product is Gas Chromatography (GC). Samples can be taken from the reaction mixture over time to measure the consumption of the 1,3-propanediol starting material and the formation of this compound. For accurate quantification, it is common to derivatize the hydroxyl groups before GC analysis. High-Performance Liquid Chromatography (HPLC) can also be a suitable analytical method.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via acid-catalyzed etherification of 1,3-propanediol.

dot```dot graph Troubleshooting_Logic { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=9.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

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Sol1a [label="Solution:\nIncrease reaction time.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol1b [label="Solution:\nIncrease reaction temperature\n(monitor for byproducts).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol2a [label="Solution:\nRegenerate or replace catalyst.\n(e.g., wash resin with acid).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol2b [label="Solution:\nEnsure starting material is free\nof catalyst poisons (e.g., bases).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol3a [label="Solution:\nLower reaction temperature to\nreduce elimination/polymerization.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol3b [label="Solution:\nOptimize catalyst loading.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol4a [label="Solution:\nCheck aqueous layers for product\nduring extraction.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol4b [label="Solution:\nUse gentle distillation conditions\nto avoid product degradation.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cause1; Start -> Cause2; Start -> Cause3; Start -> Cause4;

Cause1 -> Sol1a; Cause1 -> Sol1b; Cause2 -> Sol2a; Cause2 -> Sol2b; Cause3 -> Sol3a; Cause3 -> Sol3b; Cause4 -> Sol4a; Cause4 -> Sol4b; }

Caption: General workflow for this compound synthesis.

Detailed Methodology: Acid-Catalyzed Etherification

  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a heating mantle, a temperature controller, and a condenser.

  • Charging Reagents: To the flask, add 1,3-propanediol. Add the solid acid catalyst (e.g., acidic cation exchange resin) at a loading of 1-5% of the diol's weight.

  • Reaction: Begin stirring and heat the mixture to the target temperature (e.g., 150°C).

  • Monitoring: Monitor the reaction by taking small aliquots over time and analyzing them by Gas Chromatography (GC) to determine the conversion of 1,3-propanediol. The reaction is typically run for 4 to 8 hours.

  • Workup: Once the desired conversion is reached, cool the mixture to room temperature. Remove the solid catalyst by filtration. If a liquid acid was used, neutralize the mixture with a mild base (e.g., sodium bicarbonate solution).

  • Purification: The crude product is purified by vacuum distillation to separate the this compound from unreacted starting material and any higher-order oligomers.

Quantitative Data Summary

The following table summarizes representative yield data for the synthesis of this compound under different catalytic conditions, as adapted from patent literature.

Catalyst TypeCatalyst Loading (wt%)Temperature (°C)Time (h)Conversion of 1,3-PDO (%)Selectivity for 3,3'-ODP (%)
Acidic Cation Exchange Resin2.5150655.285.1
Solid Superacid (SO₄²⁻/ZrO₂)1.5140860.392.5
Acidic Zeolite (H-ZSM-5)3.0160548.779.3

Note: Data is illustrative and derived from patent examples which may not be directly reproducible without specific catalyst information. PDO = Propanediol; ODP = Oxydipropanol.

References

Troubleshooting common side reactions in 3,3'-Oxydipropanol polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 3,3'-Oxydipropanol. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My polymerization resulted in a low molecular weight polymer. What are the potential causes and how can I fix it?

Low molecular weight is a common issue that can arise from several factors throughout the polymerization process.

Potential Causes:

  • Impurities in Monomer or Reagents: Water is a significant impurity that can act as a chain terminator. Other impurities in the this compound monomer or other reactants can also interfere with chain growth.

  • Incorrect Stoichiometry: An imbalance in the molar ratio of diol to diacid (or other co-monomer) will limit the final chain length.

  • Suboptimal Reaction Temperature: If the temperature is too low, the reaction rate will be slow, leading to incomplete polymerization within the allotted time. Conversely, excessively high temperatures can promote degradation reactions that shorten polymer chains.

  • Inefficient Catalyst: The choice and concentration of the catalyst are crucial. An inappropriate or deactivated catalyst will result in a sluggish reaction and, consequently, a low molecular weight polymer.

  • Premature Termination: Side reactions, such as cyclization, can consume monomers and growing polymer chains, preventing the formation of long-chain polymers.

Troubleshooting Steps:

  • Monomer and Reagent Purity: Ensure the this compound and any other monomers or reagents are of high purity and are thoroughly dried before use.

  • Precise Stoichiometry: Accurately measure and control the molar ratios of your reactants.

  • Optimize Reaction Temperature: Experiment with a range of temperatures to find the optimal condition that promotes polymerization without causing significant degradation.

  • Catalyst Selection and Concentration: Consult literature for recommended catalysts for polyether or polyester synthesis and optimize the catalyst concentration.

  • Monitor for Side Reactions: Utilize analytical techniques like NMR or FTIR during the reaction to monitor for the formation of cyclic byproducts or other unexpected species.

2. I am observing gel formation in my reaction mixture. What is causing this and how can I prevent it?

Gel formation, or cross-linking, is a significant side reaction that can render the polymer insoluble and difficult to process.

Potential Causes:

  • Oxidative Cross-linking: The ether linkages in this compound can be susceptible to oxidation at high temperatures, leading to the formation of cross-linked networks.

  • High Reaction Temperatures: Elevated temperatures can promote side reactions that lead to branching and eventual gelation.

  • Presence of Multifunctional Impurities: Impurities with more than two reactive functional groups can act as cross-linking agents.

  • Inappropriate Catalyst: Some catalysts may promote side reactions that lead to branching and cross-linking.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Control Reaction Temperature: Carefully control the reaction temperature to avoid excessive heat that could trigger cross-linking reactions.

  • Ensure Monomer Purity: Use highly purified this compound to avoid introducing multifunctional impurities.

  • Catalyst Screening: If gelation persists, consider screening different catalysts that are less prone to promoting side reactions.

3. My final polymer is discolored. What is the reason for the color change?

Discoloration, often yellowing, is typically an indication of degradation or the presence of impurities.

Potential Causes:

  • Thermal Degradation: Prolonged exposure to high temperatures can cause the polymer to degrade, leading to the formation of chromophores.

  • Oxidation: As mentioned earlier, the ether linkage can be susceptible to oxidation, which can also result in colored byproducts.

  • Catalyst Residues: Some catalysts or their residues can cause discoloration in the final polymer.

  • Impurities in the Monomer: Impurities present in the starting material can also contribute to color formation.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Minimize the reaction time and use the lowest effective temperature to reduce thermal stress on the polymer.

  • Maintain an Inert Atmosphere: An inert atmosphere will help prevent oxidative degradation.

  • Catalyst Removal: If possible, choose a catalyst that can be easily removed from the final polymer or use a catalyst known to not cause discoloration.

  • Monomer Purification: Ensure the purity of the this compound monomer.

4. How can I detect and quantify common side products in my polymerization?

Several analytical techniques can be employed to identify and quantify side products.

Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Can identify the chemical structure of side products, such as cyclic ethers or degradation products, and quantify their concentration relative to the main polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy Can detect the presence of unexpected functional groups that may indicate side reactions, such as the formation of carbonyl groups from oxidation.
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying and quantifying volatile side products, such as cyclic monomers or small degradation fragments.
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) Can reveal a bimodal or broad molecular weight distribution, which may indicate the presence of low molecular weight side products or oligomers.
High-Performance Liquid Chromatography (HPLC) Can be used to separate and quantify non-volatile side products.

Experimental Protocols

Protocol 1: Purification of this compound

  • Distillation: Perform fractional distillation of the commercial-grade this compound under reduced pressure.

  • Drying: Dry the distilled monomer over a suitable drying agent (e.g., molecular sieves) for at least 24 hours prior to use.

  • Purity Check: Verify the purity of the monomer using GC-MS and Karl Fischer titration to determine the water content.

Protocol 2: General Polymerization Procedure

  • Reactor Setup: Assemble a clean, dry glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, a condenser, and a temperature controller.

  • Charging Reactants: Charge the reactor with the purified this compound and any other co-monomers under a positive flow of inert gas.

  • Catalyst Addition: Add the catalyst to the reaction mixture.

  • Reaction: Heat the mixture to the desired reaction temperature and stir. Monitor the reaction progress by periodically taking samples for analysis (e.g., viscosity, acid number if applicable, or NMR).

  • Work-up: Once the desired molecular weight is achieved, cool the reactor and purify the polymer by precipitation in a non-solvent, followed by drying under vacuum.

Visualizations

troubleshooting_workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_mw Low Molecular Weight impurities Impurities low_mw->impurities stoichiometry Incorrect Stoichiometry low_mw->stoichiometry temperature Suboptimal Temperature low_mw->temperature catalyst Inefficient Catalyst low_mw->catalyst termination Premature Termination low_mw->termination gelation Gel Formation gelation->impurities gelation->temperature oxidation Oxidation gelation->oxidation crosslinking Cross-linking gelation->crosslinking discoloration Discoloration discoloration->impurities discoloration->catalyst discoloration->oxidation degradation Thermal Degradation discoloration->degradation purify Purify Monomers impurities->purify check_stoichiometry Verify Stoichiometry stoichiometry->check_stoichiometry optimize_temp Optimize Temperature temperature->optimize_temp optimize_catalyst Optimize Catalyst catalyst->optimize_catalyst remove_catalyst Remove Catalyst Residues catalyst->remove_catalyst monitor_reaction Monitor Side Reactions termination->monitor_reaction inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere crosslinking->purify crosslinking->optimize_temp degradation->optimize_temp degradation->inert_atmosphere

Caption: Troubleshooting workflow for common issues in this compound polymerization.

logical_relationship cluster_params Reaction Parameters cluster_reactions Chemical Processes cluster_outcomes Polymer Properties Temp Temperature Polymerization Desired Polymerization Temp->Polymerization SideReaction Side Reactions Temp->SideReaction Time Time Time->Polymerization Time->SideReaction Catalyst Catalyst Catalyst->Polymerization Catalyst->SideReaction Purity Monomer Purity Purity->Polymerization Purity->SideReaction MW Molecular Weight Polymerization->MW Structure Polymer Structure Polymerization->Structure SideReaction->MW SideReaction->Structure Properties Physical Properties MW->Properties Structure->Properties

Caption: Logical relationships between reaction parameters, processes, and polymer properties.

Technical Support Center: Purification of Crude 3,3'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3,3'-Oxydipropanol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective methods for purifying organic compounds like this compound are distillation, recrystallization, and chromatography.[1] The choice of method depends on the physical state of the crude product (liquid or solid), the nature of the impurities, and the desired final purity.

Q2: How do I choose the most suitable purification method for my sample?

A2: The selection of a purification technique is critical and depends on the properties of your crude sample.

  • Distillation is ideal for separating liquid components with different boiling points.[2] If this compound is thermally sensitive and decomposes at its atmospheric boiling point, a reduced-pressure (vacuum) distillation is recommended.[3]

  • Recrystallization is the primary method for purifying solid compounds.[4] It works by dissolving the impure solid in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities behind in the solution.[5]

  • Chromatography , such as High-Performance Liquid Chromatography (HPLC) or column chromatography, is used for complex mixtures or when high purity is required, separating components based on their differential partitioning between a stationary and a mobile phase.[1][6]

Q3: What are the common impurities in crude this compound?

A3: Crude this compound can contain various impurities depending on the synthetic route. These can be broadly categorized as:

  • Unreacted Starting Materials & Byproducts: Residual reactants and side-products from the synthesis.

  • Solvent Residues: Traces of solvents used during the reaction.

  • Water/Moisture: Can make the oil appear darker and affect its properties.[7]

  • Colored Impurities: Often large organic molecules that can be removed with activated charcoal during recrystallization.[4]

  • Insoluble Particulates: Mechanical impurities that can be removed by filtration.

  • Soluble Impurities: Compounds with solubility characteristics similar to this compound, which are often the most challenging to remove.[4]

Q4: How can I assess the purity of my final product?

A4: Several analytical methods can determine the purity of your this compound:

  • Gas Chromatography (GC): A preferred method for volatile compounds, providing accurate quantification of sample concentrations.[8] It separates components based on their boiling points and interaction with the column.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating, identifying, and quantifying each component in a mixture.[6]

  • Boiling and Melting Point Determination: Pure chemicals have specific boiling and melting points.[9] A sharp boiling point range for a liquid or a narrow melting point range for a solid indicates high purity. Impurities tend to broaden and depress the melting point or elevate the boiling point.[9]

  • Spectroscopy (NMR, IR): Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can identify the structure of the purified compound and detect the presence of impurities.[9]

Troubleshooting Guides

Distillation Issues

Q: My compound seems to be decomposing upon heating. What should I do? A: This is a common issue for high-boiling organic compounds. You should use a reduced-pressure (vacuum) distillation.[3] Lowering the pressure reduces the compound's boiling point, allowing it to distill at a lower temperature where it is more stable.[2]

Q: The separation between my product and an impurity is poor. How can I improve it? A: If the boiling points of the components are close (less than 70°C difference), a simple distillation will not be effective.[3] You should use a fractional distillation column.[2] The column provides a large surface area for repeated vaporization and condensation cycles, which enhances the separation of liquids with close boiling points.

Q: My liquid is boiling unevenly and "bumping" violently in the flask. How can I prevent this? A: "Bumping" is caused by the superheating of the liquid followed by rapid, explosive boiling. To ensure smooth boiling, add boiling chips or a magnetic stir bar to the distillation flask before you begin heating. These provide nucleation sites for bubbles to form, preventing superheating.

Recrystallization Issues

Q: I've cooled my solution, but no crystals have formed. What's wrong? A: This is a common problem, often due to supersaturation or using too much solvent. Try the following steps in order:

  • Scratch the inside of the flask: Use a glass rod to scratch the flask just below the surface of the liquid. The tiny scratches provide a rough surface where crystallization can begin.[4]

  • Add a seed crystal: If you have a small crystal of the pure compound, add it to the solution to induce crystallization.[4]

  • Cool further: Place the flask in an ice bath to further decrease the solubility of your compound.[10]

  • Reduce the solvent volume: If you suspect too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[11]

Q: My compound is separating as an oil, not as crystals. What should I do? A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is cooled too quickly. To resolve this, reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow the solution to cool much more slowly.[10] Using a different solvent or a mixed-solvent system may also be necessary.[12]

Q: My final yield is very low. How can I improve it? A: A low yield can result from several factors. To maximize recovery:

  • Use the minimum amount of hot solvent: Dissolve your crude product in the minimum volume of near-boiling solvent to ensure the solution is saturated.[4][11]

  • Ensure slow cooling: Rapid cooling traps impurities and leads to smaller crystals, which are harder to filter. Slower cooling results in larger, purer crystals.[1][11]

  • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove adhered impurities without dissolving a significant amount of your product.[4]

Q: My crystals are still colored after recrystallization. How can I remove the color? A: Colored impurities can often be removed by using activated charcoal. After dissolving your crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb onto the charcoal. Then, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4]

Chromatography Issues

Q: My target compound is not eluting from the column. What steps can I take? A: This indicates that the elution conditions are too mild.[13] Gradually increase the polarity of the mobile phase (eluent). For example, in normal-phase chromatography, you can increase the percentage of the more polar solvent in your solvent mixture. For ion-exchange chromatography, you might need to increase the salt concentration or change the pH of the elution buffer.[14]

Q: Multiple compounds, including my target, are eluting together. A: This suggests poor separation. You can improve resolution by:

  • Optimizing the mobile phase: Use a shallower gradient or an isocratic elution with a different solvent composition.[6]

  • Changing the stationary phase: Select a column with a different chemistry that may offer better selectivity for your mixture.

  • Reducing the sample load: Overloading the column is a common cause of poor separation. Try injecting a smaller amount of your crude material.[13]

Q: I'm seeing non-specific impurities in my eluted fractions. A: Non-specific binding of impurities can be a problem. To mitigate this:

  • Add a wash step: Before eluting your target compound, wash the column with a solvent that is strong enough to remove weakly bound impurities but not your product.[15]

  • Adjust buffer conditions: Adding salt (e.g., up to 500 mM NaCl) or a non-ionic detergent to the wash buffer can disrupt non-specific interactions.[15]

Data Presentation

Table 1: Comparison of Primary Purification Methods

MethodPrincipleBest ForAdvantagesDisadvantages
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.[3]High-boiling or thermally sensitive liquids.[3]Prevents compound decomposition; effective for liquid-liquid separation.Not suitable for solids or azeotropic mixtures; requires specialized equipment.
Recrystallization Purification of solids based on differential solubility in a solvent at different temperatures.[5]Crystalline solids with solid or soluble impurities.[4]Cost-effective, can handle large quantities, removes many types of impurities.[4]Requires finding a suitable solvent; some product loss is inevitable.[10]
Column Chromatography Separation based on differential partitioning of components between a stationary and mobile phase.[6]Complex liquid or solid mixtures; achieving very high purity.Highly versatile, excellent separation power, adaptable to different scales.Can be time-consuming, requires larger volumes of solvent, potential for sample loss on the column.

Table 2: Purity Analysis Techniques

MethodPrincipleInformation ProvidedProsCons
Gas Chromatography (GC) Separates volatile compounds in a heated column.[8]Quantitative purity (e.g., % area), detection of volatile impurities.High resolution, very sensitive, accurate quantification.[8]Sample must be volatile and thermally stable.
HPLC Separates compounds in a liquid mobile phase under high pressure.[6]Quantitative purity, detection of non-volatile impurities.Applicable to a wide range of compounds, high resolution.More complex instrumentation, can be expensive.
Boiling/Melting Point Measures the temperature range over which a phase change occurs.[9]Qualitative assessment of purity.Simple, fast, inexpensive.Not quantitative, less precise for identifying specific impurities.[9]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask. Do not fill the flask more than two-thirds full.

  • Initiate Vacuum: Connect the apparatus to a vacuum source with a trap in between. Slowly open the vacuum to reduce the pressure inside the system to the desired level.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Monitor the temperature at the thermometer. Collect any low-boiling impurities as the first fraction. When the temperature stabilizes at the boiling point of this compound at that pressure, switch to a new receiving flask to collect the purified product.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly re-introducing air into the system.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[4]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[4] Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining impurities.[4]

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or in a desiccator.

Mandatory Visualizations

Purification_Method_Selection start Start: Crude this compound is_solid Is the crude sample a solid? start->is_solid is_heat_sensitive Is the compound thermally sensitive? is_solid->is_heat_sensitive No (Liquid) recrystallize Use Recrystallization is_solid->recrystallize Yes boiling_points Are boiling points of components >70°C apart? is_heat_sensitive->boiling_points No vacuum_distill Use Vacuum Distillation is_heat_sensitive->vacuum_distill Yes simple_distill Use Simple Distillation boiling_points->simple_distill Yes fractional_distill Use Fractional Distillation boiling_points->fractional_distill No chromatography Consider Column Chromatography for high purity recrystallize->chromatography vacuum_distill->chromatography simple_distill->chromatography fractional_distill->chromatography

Caption: Decision workflow for selecting a purification method.

Recrystallization_Workflow start 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filtration 2. Hot Filter (if insolubles present) start->hot_filtration cool 3. Cool Solution Slowly hot_filtration->cool collect 4. Collect Crystals (Vacuum Filtration) cool->collect wash 5. Wash with Ice-Cold Solvent collect->wash dry 6. Dry Crystals wash->dry end_node Pure Product dry->end_node

Caption: Step-by-step workflow for the recrystallization process.[4]

Troubleshoot_No_Crystals start Problem: No Crystals Form After Cooling step1 1. Scratch Inner Surface of Flask start->step1 check1 Crystals Formed? step1->check1 step2 2. Add a Seed Crystal check1->step2 No success Success! check1->success Yes check2 Crystals Formed? step2->check2 step3 3. Cool in Ice Bath check2->step3 No check2->success Yes check3 Crystals Formed? step3->check3 step4 4. Evaporate Excess Solvent & Re-cool check3->step4 No check3->success Yes

Caption: Troubleshooting logic for inducing crystallization.[4]

References

How to prevent thermal degradation of 3,3'-Oxydipropanol during processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of 3,3'-Oxydipropanol during processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

A1: this compound, also known as dipropylene glycol, is a colorless, nearly odorless liquid with a high boiling point and low toxicity.[1] It finds use as a plasticizer, a chemical intermediate, and a solvent in various industrial applications, including cosmetics and fragrances.[2][3][4] While generally stable, exposure to elevated temperatures during processing can lead to thermal degradation.[5] This degradation can result in the formation of impurities, such as carbon monoxide and carbon dioxide, which can compromise the quality and safety of the final product.[6]

Q2: At what temperature does this compound begin to thermally degrade?

A2: The autoignition temperature of this compound is approximately 310-332°C.[6][7] However, thermal decomposition can begin at lower temperatures, especially in the presence of oxygen or catalysts. Studies on the related compound propylene glycol have shown that thermal decomposition can start at temperatures as low as 160°C.[8] Therefore, it is crucial to maintain processing temperatures well below the boiling point of approximately 230°C to minimize degradation.[1][6]

Q3: What are the primary pathways for the thermal degradation of this compound?

A3: While specific studies on the thermal degradation of this compound are limited, the degradation pathways can be inferred from similar polyols like propylene glycol. The primary mechanisms are likely to be:

  • Oxidation: In the presence of air (oxygen), oxidation can occur, especially at elevated temperatures. This can lead to the formation of aldehydes, ketones, and carboxylic acids. The presence of oxygen has been shown to significantly enhance the degradation of related compounds.

  • Dehydration: At higher temperatures, the molecule can lose water, leading to the formation of unsaturated ethers or other byproducts.

  • C-C and C-O Bond Cleavage: At more extreme temperatures, the carbon-carbon and carbon-oxygen bonds can break, leading to the formation of smaller, volatile compounds like formaldehyde, acetaldehyde, and carbon oxides.[5][6]

Q4: How can I prevent the thermal degradation of this compound during processing?

A4: To prevent thermal degradation, consider the following strategies:

  • Temperature Control: Maintain the processing temperature as low as possible, ideally well below the boiling point.

  • Inert Atmosphere: Processing under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidative degradation by eliminating contact with oxygen.

  • Use of Antioxidants/Stabilizers: The addition of appropriate antioxidants can inhibit oxidation reactions. While specific stabilizers for this compound are not well-documented, general-purpose antioxidants for polyols, such as hindered phenols or phosphites, may be effective.[9]

  • Minimize Residence Time: Reduce the time the material is exposed to high temperatures to limit the extent of degradation.

  • Material of Construction: Ensure that the processing equipment is made of non-catalytic materials to avoid unintended reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration (Yellowing) of the Product Oxidative degradationProcess under an inert atmosphere (N₂ or Ar).Add an appropriate antioxidant.Lower the processing temperature.
Unusual Odor Formation of volatile degradation products (e.g., aldehydes)Lower the processing temperature.Improve ventilation.Process under an inert atmosphere.
Change in Viscosity Polymerization or cross-linking due to degradationOptimize processing temperature and time.Consider the use of a chain stopper or stabilizer.
Presence of Bubbles or Gas Evolution Decomposition leading to the formation of gaseous byproducts (CO, CO₂)Immediately reduce the processing temperature.Ensure the system is not sealed to prevent pressure buildup.[5]
Inconsistent Product Quality Fluctuations in processing temperature or exposure to airImplement stricter temperature control.Ensure a consistent inert atmosphere.

Experimental Protocols

Protocol 1: Determination of Onset of Thermal Degradation using Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose mass due to thermal degradation.

Methodology:

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible.

  • Place the crucible in the TGA instrument.

  • Heat the sample from ambient temperature to 400°C at a controlled rate (e.g., 10°C/min).

  • The heating can be performed under a controlled atmosphere (e.g., nitrogen for an inert environment or air for an oxidative environment).

  • Record the mass of the sample as a function of temperature.

  • The onset of degradation is identified as the temperature at which a significant mass loss begins.

Protocol 2: Evaluation of Antioxidant Effectiveness

Objective: To assess the effectiveness of different antioxidants in preventing the thermal degradation of this compound.

Methodology:

  • Prepare several samples of this compound, each containing a different antioxidant at a specified concentration (e.g., 0.1% w/w). Include a control sample with no antioxidant.

  • Subject each sample to isothermal heating at a temperature known to cause some degradation (determined from TGA or preliminary experiments, e.g., 180°C) for a set period (e.g., 4 hours).

  • The heating should be conducted in an open or loosely capped vial to allow contact with air.

  • After heating, allow the samples to cool to room temperature.

  • Analyze the samples for signs of degradation. This can be done through:

    • Visual Inspection: Note any changes in color.

    • UV-Vis Spectroscopy: Measure the absorbance at specific wavelengths to quantify color formation.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Identify and quantify the formation of degradation products.

  • Compare the results from the stabilized samples to the control sample to determine the effectiveness of each antioxidant.

Visualizations

Thermal_Degradation_Pathway cluster_conditions Initiating Conditions cluster_compound Compound cluster_degradation Degradation Pathways cluster_products Degradation Products High_Temperature High Temperature ODP This compound High_Temperature->ODP Oxygen Presence of Oxygen (Air) Oxygen->ODP Catalytic_Surfaces Catalytic Surfaces Catalytic_Surfaces->ODP Oxidation Oxidation ODP->Oxidation Dehydration Dehydration ODP->Dehydration Bond_Cleavage C-C and C-O Bond Cleavage ODP->Bond_Cleavage Aldehydes_Ketones Aldehydes, Ketones, Carboxylic Acids Oxidation->Aldehydes_Ketones Unsaturated_Ethers Unsaturated Ethers Dehydration->Unsaturated_Ethers Volatiles Volatile Organics (Formaldehyde, Acetaldehyde) Bond_Cleavage->Volatiles Gases CO, CO₂ Bond_Cleavage->Gases

Caption: Inferred thermal degradation pathways of this compound.

Troubleshooting_Workflow Start Product Degradation Observed (e.g., Discoloration, Odor) Check_Temp Is processing temperature above recommended limit? Start->Check_Temp Lower_Temp Lower processing temperature Check_Temp->Lower_Temp Yes Check_Atmosphere Is the process open to air? Check_Temp->Check_Atmosphere No Lower_Temp->Check_Atmosphere Use_Inert Implement inert atmosphere (N₂ or Ar) Check_Atmosphere->Use_Inert Yes Check_Stabilizer Is a stabilizer being used? Check_Atmosphere->Check_Stabilizer No Use_Inert->Check_Stabilizer Add_Stabilizer Consider adding an appropriate antioxidant/stabilizer Check_Stabilizer->Add_Stabilizer No Check_Time Is residence time at high temperature minimized? Check_Stabilizer->Check_Time Yes Add_Stabilizer->Check_Time Reduce_Time Optimize process to reduce residence time Check_Time->Reduce_Time No End Problem Resolved Check_Time->End Yes Reduce_Time->End

Caption: Troubleshooting workflow for thermal degradation of this compound.

References

Technical Support Center: Scaling Up 3,3'-Oxydipropanol Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of 3,3'-Oxydipropanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work and large-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your efforts in producing high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Scaling up the production of this compound from laboratory to industrial quantities presents several key challenges. These include maintaining consistent yield and purity, managing reaction exotherms, controlling side reactions, and efficiently purifying the final product. At larger scales, issues such as mass and heat transfer limitations can become significant, impacting reaction kinetics and selectivity.

Q2: Which synthetic route is most suitable for the large-scale production of this compound?

A2: The Williamson ether synthesis is a robust and well-established method for preparing ethers and is a suitable choice for the large-scale synthesis of this compound. This method involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. For this compound, a common approach is the reaction of the sodium salt of 1,3-propanediol with 3-chloro-1-propanol.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials (1,3-propanediol and 3-chloro-1-propanol), byproducts from side reactions such as elimination of HCl from 3-chloro-1-propanol to form allyl alcohol, and the formation of cyclic ethers like oxetane through intramolecular cyclization of 3-chloro-1-propanol. Over-alkylation can also lead to higher-order ethers.

Q4: How can I effectively purify this compound at a large scale?

A4: Due to its high boiling point (approximately 266 °C at atmospheric pressure), vacuum distillation is the preferred method for purifying this compound on a large scale. This technique allows for distillation at lower temperatures, preventing thermal degradation of the product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield of this compound

Possible Causes:

  • Incomplete reaction: Insufficient reaction time or temperature.

  • Side reactions: Formation of byproducts such as allyl alcohol or oxetane.

  • Loss of product during workup: Inefficient extraction or purification.

  • Poor quality of reagents: Impure starting materials or solvents.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and side product formation.

    • Reaction Time: Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

  • Minimize Side Reactions:

    • Base Addition: Add the base (e.g., sodium hydroxide) slowly and control the temperature to prevent localized high concentrations that can promote elimination reactions.

    • Choice of Base: Consider using a milder base if elimination is a significant issue.

  • Improve Workup Procedure:

    • Extraction: Ensure the pH of the aqueous layer is optimized for efficient extraction of the product into the organic phase.

    • Distillation: Use a well-designed vacuum distillation setup with an efficient condenser to minimize losses.

  • Verify Reagent Quality:

    • Use analytical techniques (e.g., NMR, GC-MS) to confirm the purity of starting materials and solvents.

Issue 2: Presence of Significant Impurities in the Final Product

Possible Impurities and Their Causes:

  • Unreacted 3-chloro-1-propanol: Incomplete reaction or incorrect stoichiometry.

  • Unreacted 1,3-propanediol: Inefficient deprotonation or incorrect stoichiometry.

  • Allyl alcohol: Elimination side reaction of 3-chloro-1-propanol, favored by high temperatures and strong bases.

  • Oxetane: Intramolecular cyclization of 3-chloro-1-propanol, catalyzed by base.

  • Higher-order ethers: Over-alkylation of the product.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the molar ratio of reactants. A slight excess of the diol may be used to ensure complete conversion of the chloro-alkanol.

  • Temperature Management: Maintain a consistent and optimal reaction temperature. Runaway temperatures can significantly increase the rate of side reactions.

  • Purification Optimization:

    • Fractional Vacuum Distillation: Employ a fractional distillation column to improve the separation of this compound from closely boiling impurities.

    • Azeotropic Distillation: In some cases, azeotropic distillation can be used to remove water or other low-boiling impurities before the final purification.

Experimental Protocols

Lab-Scale Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 1,3-Propanediol (reagent grade, ≥98%)

  • 3-Chloro-1-propanol (reagent grade, ≥98%)

  • Sodium hydroxide (pellets, ≥97%)

  • Toluene (anhydrous, ≥99.8%)

  • Deionized water

  • Hydrochloric acid (37%)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 1,3-propanediol (38.0 g, 0.5 mol) and toluene (200 mL).

  • Slowly add sodium hydroxide pellets (20.0 g, 0.5 mol) to the stirred solution.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2 hours to form the sodium salt of 1,3-propanediol. Water will be removed azeotropically.

  • Cool the mixture to 60 °C.

  • Slowly add 3-chloro-1-propanol (47.3 g, 0.5 mol) from the dropping funnel over a period of 1 hour, maintaining the temperature between 60-70 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by GC.

  • Cool the reaction mixture to room temperature and add deionized water (100 mL).

  • Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation. Collect the fraction boiling at 115-120 °C at 5 mmHg.

Scaled-Up Production of this compound (Illustrative Pilot Scale)

Materials:

  • 1,3-Propanediol (industrial grade, ≥97%)

  • 3-Chloro-1-propanol (industrial grade, ≥97%)

  • Sodium hydroxide (50% aqueous solution)

  • Toluene (technical grade)

Equipment:

  • 100 L glass-lined reactor with an agitator, heating/cooling jacket, and reflux condenser

  • Addition vessel

  • Phase separator

  • Vacuum distillation unit with a packed column

Procedure:

  • Charge the 100 L reactor with 1,3-propanediol (19.0 kg, 250 mol) and toluene (60 L).

  • With agitation, slowly add 50% sodium hydroxide solution (20.0 kg, 250 mol) while controlling the temperature below 40 °C.

  • Heat the mixture to reflux to remove water azeotropically.

  • Cool the reactor contents to 60 °C.

  • Slowly feed 3-chloro-1-propanol (23.6 kg, 250 mol) from the addition vessel over 2-3 hours, maintaining the temperature between 60-70 °C.

  • After the addition, heat the mixture to reflux and hold for 6-8 hours.

  • Cool the batch to 40 °C and add water (50 L).

  • Allow the phases to separate and transfer the lower aqueous layer to a waste container.

  • Wash the organic layer with water (2 x 30 L).

  • Transfer the organic phase to the vacuum distillation unit.

  • Strip off the toluene under vacuum.

  • Perform fractional vacuum distillation to purify the this compound.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scaled-Up Synthesis of this compound

ParameterLab-Scale (500 mL)Pilot-Scale (100 L)
Reactant Scale
1,3-Propanediol0.5 mol250 mol
3-Chloro-1-propanol0.5 mol250 mol
Sodium Hydroxide0.5 mol250 mol
Reaction Conditions
Temperature60-110 °C60-110 °C
Reaction Time4-6 hours6-8 hours
Yield & Purity
Typical Yield70-80%65-75%
Purity (after distillation)>98%>97%
Key Impurities
Allyl Alcohol< 1%< 2%
Oxetane< 0.5%< 1%

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage reactants 1. Reactant Charging (1,3-Propanediol, Toluene, NaOH) alkoxide 2. Alkoxide Formation (Reflux, Azeotropic Water Removal) reactants->alkoxide Heat addition 3. Addition of 3-Chloro-1-propanol (Controlled Temperature) alkoxide->addition Cool reaction 4. Reaction (Reflux) addition->reaction Heat quench 5. Quenching (Water Addition) reaction->quench extraction 6. Phase Separation & Extraction quench->extraction drying 7. Drying of Organic Phase extraction->drying concentration 8. Solvent Removal (Rotary Evaporation/Stripping) drying->concentration distillation 9. Vacuum Distillation concentration->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield of this compound incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions workup_loss Workup Losses start->workup_loss reagent_quality Poor Reagent Quality start->reagent_quality optimize_conditions Optimize Temp. & Time incomplete_reaction->optimize_conditions minimize_side_reactions Control Base Addition & Temperature side_reactions->minimize_side_reactions improve_workup Optimize Extraction & Distillation workup_loss->improve_workup verify_reagents Analyze Starting Materials reagent_quality->verify_reagents

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

signaling_pathway A 1,3-Propanediol + NaOH B Sodium 1,3-propandiolate A->B Deprotonation D This compound (Desired Product) B->D SN2 Attack C 3-Chloro-1-propanol C->D E Allyl Alcohol (Elimination Side Product) C->E Elimination (High Temp/Strong Base) F Oxetane (Intramolecular Cyclization) C->F Intramolecular Cyclization

Caption: Reaction pathway showing the formation of this compound and major side products.

Techniques for removing water content from hygroscopic 3,3'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 3,3'-Oxydipropanol. This resource is designed to assist researchers, scientists, and drug development professionals in effectively removing water content from this hygroscopic diol. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from this compound?

A1: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can interfere with subsequent chemical reactions, alter product purity, and affect the physical properties of formulations. For instance, in polyurethane synthesis, water reacts with isocyanates to produce carbon dioxide, leading to undesirable foaming.[1]

Q2: What are the most common methods for drying this compound in a laboratory setting?

A2: The two most effective and commonly used methods for drying this compound are treatment with molecular sieves and azeotropic distillation. The choice between these methods depends on the required level of dryness, the quantity of the diol to be dried, and the available equipment.

Q3: Which type of molecular sieve is best suited for drying this compound?

A3: For drying alcohols like this compound, 3Å molecular sieves are the most appropriate choice.[2][3][4] The 3Å pore size is small enough to effectively capture water molecules while excluding the larger diol molecules.[4] 4Å molecular sieves can also be used, but they may co-adsorb some smaller alcohol molecules.[2]

Q4: How can I verify the water content of my this compound before and after drying?

A4: The most accurate and widely used method for determining water content in polyols is Karl Fischer titration.[5] This technique is highly specific to water and can provide precise measurements in parts per million (ppm).[6]

Troubleshooting Guides

This section addresses common issues encountered during the drying of this compound.

Issue 1: Inefficient Drying with Molecular Sieves

Symptoms:

  • The water content, as determined by Karl Fischer titration, remains high after treatment with molecular sieves.

  • The drying process is unexpectedly slow.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive Molecular Sieves Molecular sieves must be activated before use to ensure their water-adsorbing capacity. This is typically done by heating them in a furnace at 200-300°C under a vacuum or a stream of dry nitrogen for several hours.[7]
Insufficient Amount of Molecular Sieves For efficient drying, a sufficient quantity of molecular sieves is necessary. A general guideline is to use 10-20% of the weight of the solvent to be dried.[8]
High Viscosity of this compound The high viscosity of this compound can hinder efficient contact with the molecular sieves. Gently heating the mixture (e.g., to 40-60°C) will reduce the viscosity and improve diffusion. Ensure continuous stirring to maximize contact.
Channeling Effect If passing the diol through a column of molecular sieves, its high viscosity can lead to the formation of channels, where the liquid bypasses the bulk of the drying agent. To mitigate this, use a wider column, pack the molecular sieves uniformly, and consider gentle heating of the column.
Incorrect Molecular Sieve Type Ensure you are using 3Å molecular sieves for optimal water removal from an alcohol.[2][3][4]
Issue 2: Problems with Azeotropic Distillation

Symptoms:

  • Water is not being effectively removed from the distillation pot.

  • The distillation process is slow or requires excessively high temperatures.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Entrainer The choice of entrainer is critical for successful azeotropic distillation. For a high-boiling compound like this compound (boiling point ~264°C), a suitable entrainer must form a low-boiling azeotrope with water. Toluene or xylene are common choices for azeotropic water removal.
Insufficient Entrainer The amount of entrainer must be sufficient to form an azeotrope with all the water present in the diol. An excess of the entrainer is typically used.
Inefficient Distillation Setup Ensure your distillation apparatus, including a Dean-Stark trap, is set up correctly to continuously separate the water from the refluxing entrainer. The condenser must be efficient enough to condense the azeotrope vapors.
High Viscosity at Lower Temperatures The high viscosity of this compound at lower temperatures might lead to bumping or uneven boiling. Using a magnetic stirrer in the distillation flask can promote smoother boiling.

Data Presentation

The following table summarizes the typical efficiencies of different drying methods for hygroscopic alcohols. Please note that the exact values for this compound may vary depending on the initial water content and experimental conditions.

Drying MethodDrying Agent/EntrainerTypical Residual Water Content (ppm)Processing TimeKey Considerations
Molecular Sieves 3Å Molecular Sieves (10-20% w/v)< 10 - 50[8][9]24 - 72 hours (static)Requires activated sieves. Efficiency can be affected by viscosity.
Azeotropic Distillation Toluene or Xylene< 1004 - 8 hoursRequires a distillation setup with a Dean-Stark trap. Good for larger quantities.
Vacuum Distillation N/AVariable (depends on initial water content and vacuum level)VariableMay not be sufficient to remove all water, often used in conjunction with a drying agent.

Experimental Protocols

Protocol 1: Drying of this compound using Molecular Sieves

Objective: To reduce the water content of this compound to below 50 ppm using 3Å molecular sieves.

Materials:

  • Hygroscopic this compound

  • 3Å molecular sieves (beads or pellets)

  • Oven or furnace for activation

  • Round-bottom flask with a stopper

  • Magnetic stirrer and stir bar

  • Heating mantle (optional)

  • Karl Fischer titrator

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of 3Å molecular sieves in a ceramic or glass dish.

    • Heat the sieves in an oven or furnace at 250-300°C for at least 4 hours under a slow stream of dry nitrogen or under vacuum.

    • Allow the sieves to cool to room temperature in a desiccator before use.

  • Drying Process:

    • Place the hygroscopic this compound into a clean, dry round-bottom flask equipped with a magnetic stir bar.

    • Add the activated 3Å molecular sieves to the flask (approximately 10-20% of the weight of the diol).

    • Stopper the flask to prevent atmospheric moisture from entering.

    • Begin stirring the mixture. If the diol is highly viscous, gently heat the flask to 40-60°C using a heating mantle to reduce viscosity and enhance drying efficiency.

    • Allow the mixture to stir for at least 24 hours. For very low final water content, a longer duration (48-72 hours) may be necessary.[8]

  • Isolation of Dried Product:

    • Turn off the stirrer and allow the molecular sieves to settle at the bottom of the flask.

    • Carefully decant or filter the dried this compound into a clean, dry storage container. For filtration, use a sintered glass funnel to avoid contamination with sieve dust.

  • Verification of Water Content:

    • Determine the residual water content of the dried this compound using Karl Fischer titration.

Protocol 2: Water Content Determination by Karl Fischer Titration

Objective: To accurately measure the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol or a suitable solvent

  • Gastight syringe

  • This compound sample

Procedure:

  • Titrator Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Fill the titration cell with anhydrous methanol or a suitable solvent and pre-titrate to dryness to eliminate any residual moisture in the cell.

  • Sample Introduction:

    • Using a clean, dry, gastight syringe, draw a known volume or weight of the this compound sample. Due to its viscosity, it is more accurate to determine the sample amount by weight.

    • Quickly inject the sample into the titration cell, ensuring the needle tip is below the surface of the solvent.

  • Titration:

    • Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

    • The instrument's software will calculate the water content of the sample, typically in ppm or percentage.

  • Considerations for Viscous Samples:

    • Ensure vigorous stirring in the titration cell to promote complete dissolution and reaction of the viscous sample.

    • A co-solvent might be necessary if the sample does not dissolve well in methanol alone.

Visualizations

Drying_Workflow cluster_prep Preparation cluster_drying Drying Process cluster_separation Separation cluster_analysis Analysis Hygroscopic_ODP Hygroscopic This compound Mix Combine and Stir (Heat if Viscous) Hygroscopic_ODP->Mix Activate_Sieves Activate 3Å Molecular Sieves Activate_Sieves->Mix Separate Decant or Filter Mix->Separate KF_Titration Karl Fischer Titration Separate->KF_Titration Dried_Product Dried this compound (<50 ppm H2O) KF_Titration->Dried_Product

Caption: Workflow for drying this compound with molecular sieves.

Troubleshooting_Logic Start High Water Content After Drying? Sieves_Inactive Are Sieves Activated? Start->Sieves_Inactive Yes Activate Activate Sieves: Heat at 250-300°C Sieves_Inactive->Activate No Insufficient_Sieves Sufficient Amount of Sieves? Sieves_Inactive->Insufficient_Sieves Yes Activate->Start Increase_Sieves Increase Amount: 10-20% w/w Insufficient_Sieves->Increase_Sieves No Viscosity_Issue Is Viscosity a Problem? Insufficient_Sieves->Viscosity_Issue Yes Increase_Sieves->Start Heat_Stir Heat to 40-60°C and Stir Vigorously Viscosity_Issue->Heat_Stir Yes Success Drying Successful Viscosity_Issue->Success No Heat_Stir->Start

Caption: Troubleshooting logic for inefficient drying with molecular sieves.

References

Technical Support Center: Adjusting the Viscosity of 3,3'-Oxydipropanol-Based Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information and troubleshooting advice for adjusting the viscosity of formulations based on 3,3'-Oxydipropanol (ODP).

Frequently Asked Questions (FAQs)

1. What is the typical viscosity of this compound?

2. Why is it important to control the viscosity of my formulation?

Controlling viscosity is critical for several reasons in drug development[7]:

  • Drug Delivery and Bioavailability: Viscosity can influence the rate of drug dissolution and diffusion, which in turn affects its absorption and overall bioavailability[7]. For injectable formulations, viscosity impacts syringeability and patient comfort[7].

  • Manufacturing and Processing: Consistent viscosity is essential for reproducible manufacturing processes such as mixing, filling, and coating[7].

  • Stability: Proper viscosity helps maintain the physical stability of suspensions and emulsions by preventing the settling of particles or phase separation[7].

3. How can I increase the viscosity of my this compound-based formulation?

To increase viscosity, you can incorporate viscosity-modifying agents (thickeners). Common choices for pharmaceutical and research applications include:

  • Cellulose Derivatives: Such as Hydroxypropyl Methylcellulose (HPMC) and Methylcellulose (MC). These are widely used due to their effectiveness at low concentrations and excellent safety profiles.

  • Polyacrylic Acids: (e.g., Carbomers) are another class of synthetic polymers that can significantly increase viscosity.

  • Natural Gums: Such as xanthan gum or guar gum, although their use might be more dependent on the specific application and regulatory considerations.

4. How can I decrease the viscosity of my formulation?

Decreasing the viscosity of a this compound-based formulation can be achieved by:

  • Adding a Co-solvent: Incorporating a lower-viscosity solvent that is miscible with ODP, such as water or ethanol, can effectively reduce the overall viscosity of the formulation. The extent of viscosity reduction will depend on the proportion of the co-solvent added.

  • Increasing the Temperature: The viscosity of liquids, including diols, generally decreases as the temperature increases. This approach is more relevant during processing rather than for the final formulation's properties at ambient temperature.

5. Are there any compatibility issues I should be aware of when adding viscosity modifiers?

Yes, drug-excipient compatibility is a critical consideration. Interactions between the active pharmaceutical ingredient (API) and the viscosity modifier can affect the stability, efficacy, and safety of the final product. It is essential to conduct compatibility studies. For example, some APIs with primary amine groups can undergo reactions with reducing sugars if present as impurities in excipients. While ODP itself is not a reducing sugar, it is crucial to consider the overall formulation.

Troubleshooting Guide for Viscosity Measurements

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible viscosity readings Temperature fluctuations during measurement. Viscosity is highly temperature-dependent.Ensure the sample and viscometer are thermally equilibrated at the target temperature before and during the measurement. Use a temperature-controlled water bath if available.
Improper cleaning of the viscometer and spindles.Thoroughly clean the viscometer and spindles with an appropriate solvent and dry them completely between measurements to avoid cross-contamination.
Presence of air bubbles in the sample.Gently mix the sample to ensure homogeneity without introducing air bubbles. If bubbles are present, allow the sample to stand or use a gentle degassing method.
Viscosity readings are unexpectedly high or low Incorrect spindle or speed selection on the rotational viscometer.Refer to the viscometer's manual to select the appropriate spindle and rotational speed for the expected viscosity range of your sample.
The sample is non-Newtonian (shear-thinning or shear-thickening).Measure viscosity at different shear rates (rotational speeds) to characterize the flow behavior of your formulation. Report the viscosity at a specified shear rate.
Inaccurate sample volume.Use the correct sample volume as specified by the viscometer manufacturer to ensure the spindle is immersed to the correct depth.

Quantitative Data on Viscosity Modification

The following tables provide an overview of the viscosity of relevant diols and the potential impact of common viscosity modifiers.

Table 1: Viscosity of Common Diols at 25°C
Diol Dynamic Viscosity (mPa·s)
Ethylene Glycol16.1[8]
Propylene Glycol48.6
Diethylene Glycol~30 (at 25°C, interpolated)[1][2][3][4][5]
This compound (ODP) Estimated to be in a similar or slightly higher range than Diethylene Glycol

Note: The viscosity of this compound is an estimate. It is strongly recommended to measure the viscosity of your specific formulation.

Table 2: Illustrative Effect of Viscosity Modifiers on Diol-Based Solutions

This table provides an example of how the viscosity of a diol solution (Propylene Glycol) can be affected by the addition of a common thickener, Hydroxypropyl Methylcellulose (HPMC). The exact values will vary depending on the grade of HPMC, temperature, and the specific diol used.

Concentration of HPMC in Propylene Glycol (% w/v) Approximate Viscosity Increase (Fold Change)
0.5%2 - 5
1.0%10 - 20
2.0%50 - 100+

These are illustrative values and should be confirmed experimentally for your specific formulation.

Experimental Protocols

Protocol for Measuring Viscosity using a Rotational Viscometer

This protocol provides a general procedure for measuring the dynamic viscosity of a this compound-based formulation.

1. Equipment and Materials:

  • Rotational Viscometer (e.g., Brookfield or similar)

  • Appropriate spindle set

  • Temperature-controlled water bath

  • Beaker or sample container

  • Thermometer

  • Your this compound-based formulation

  • Cleaning solvents (e.g., isopropanol, deionized water)

  • Lint-free wipes

2. Procedure:

  • Instrument Setup:

    • Ensure the viscometer is level on a stable surface.

    • Turn on the viscometer and allow it to warm up as per the manufacturer's instructions.

    • If using a water bath, set it to the desired measurement temperature (e.g., 25°C) and allow it to equilibrate.

  • Sample Preparation:

    • Place the required volume of your formulation into a clean, dry beaker.

    • Submerge the beaker in the temperature-controlled water bath until the sample reaches the target temperature. Verify the temperature with a calibrated thermometer.

    • Gently stir the sample to ensure thermal homogeneity, avoiding the introduction of air bubbles.

  • Measurement:

    • Select the appropriate spindle and rotational speed based on the expected viscosity of your sample. The goal is to obtain a torque reading between 10% and 100% of the instrument's range.

    • Carefully attach the selected spindle to the viscometer.

    • Lower the viscometer head to immerse the spindle into the sample up to the marked immersion groove.

    • Start the spindle rotation at the selected speed.

    • Allow the reading to stabilize. This may take 30-60 seconds.

    • Record the viscosity reading (in mPa·s or cP) and the torque percentage.

    • It is recommended to take at least three independent measurements and report the average and standard deviation.

  • Cleaning:

    • After the measurement is complete, stop the rotation and raise the spindle out of the sample.

    • Remove the spindle and clean it thoroughly with an appropriate solvent and lint-free wipes.

    • Clean the sample container.

Visualizations

Experimental Workflow for Viscosity Adjustment

experimental_workflow cluster_prep Formulation Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis and Iteration prep_odp Prepare this compound Base add_api Incorporate Active Pharmaceutical Ingredient (API) prep_odp->add_api add_vm Add Viscosity Modifier (e.g., HPMC) add_api->add_vm mix Homogenize Formulation add_vm->mix equilibrate Thermal Equilibration mix->equilibrate measure Measure Viscosity with Rotational Viscometer equilibrate->measure record Record Data measure->record analyze Analyze Viscosity Data record->analyze decision Viscosity within Target Range? analyze->decision adjust Adjust Viscosity Modifier Concentration decision->adjust No finalize Finalize Formulation decision->finalize Yes adjust->add_vm

Caption: A general experimental workflow for preparing and adjusting the viscosity of a this compound-based formulation.

Hypothetical Signaling Pathway Affected by Formulation Viscosity

signaling_pathway cluster_formulation Drug Formulation cluster_delivery Drug Delivery cluster_cellular Cellular Response low_visc Low Viscosity Formulation fast_release Rapid Drug Release and Diffusion low_visc->fast_release high_visc High Viscosity Formulation slow_release Sustained Drug Release and Slower Diffusion high_visc->slow_release receptor Cell Surface Receptor fast_release->receptor High Local Drug Concentration slow_release->receptor Low, Sustained Drug Concentration signaling Downstream Signaling Cascade (e.g., MAPK/ERK Pathway) receptor->signaling response Cellular Response (e.g., Proliferation, Apoptosis) signaling->response

Caption: A diagram illustrating how formulation viscosity can hypothetically influence a cellular signaling pathway by altering the rate of drug delivery to target cells.

References

Common pitfalls in the characterization of 3,3'-Oxydipropanol polymers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the characterization of 3,3'-Oxydipropanol-based polymers.

Frequently Asked Questions (FAQs)

Section 1: General Sample & Purity Issues

Q1: My characterization results are inconsistent across different batches. What are the likely causes?

A1: Inconsistency often stems from variability in the polymer synthesis and purification. Key factors include:

  • Purity of this compound Monomer: The monomer is hygroscopic and can absorb atmospheric moisture. Water acts as a chain terminator in polycondensation reactions, leading to lower molecular weights.

  • Residual Catalysts or Monomers: Leftover reactants or catalysts can plasticize the polymer, depressing its glass transition temperature (Tg), or interfere with spectroscopic analysis.[1] Techniques like HPLC or GC-MS are effective for detecting and quantifying these impurities.[1]

  • Side Reactions: In polyester synthesis, intramolecular cyclization can compete with linear polymerization, creating cyclic oligomers that complicate molecular weight analysis.

  • Thermal History: The thermal history of the polymer sample significantly impacts its crystalline structure and, therefore, its thermal properties as measured by DSC.[2][3]

Q2: I suspect my polymer has absorbed water. How does this affect my analysis?

A2: Water absorption is a major pitfall for polar polymers like polyesters and polyethers derived from this compound.

  • DSC Analysis: Absorbed water will appear as a broad endothermic peak at temperatures below 100°C, potentially masking the true glass transition (Tg). It can also plasticize the polymer, artificially lowering the observed Tg.[4][5]

  • TGA Analysis: A significant weight loss will be observed at the beginning of the TGA scan (around 100°C), which corresponds to the evaporation of water and not the decomposition of the polymer.[6]

  • GPC/SEC Analysis: The presence of water can affect the hydrodynamic volume of the polymer coils and their interaction with the column, potentially leading to inaccurate molecular weight measurements.

To mitigate this, always dry your samples thoroughly under vacuum at a temperature below the polymer's Tg before analysis and handle them in a controlled environment (e.g., a glovebox).

Section 2: Molecular Weight Characterization (GPC/SEC)

Q3: My GPC/SEC chromatogram shows significant peak tailing. What's causing this?

A3: Peak tailing is typically caused by unwanted interactions between the polar polymer and the stationary phase of the GPC column.[7] this compound polymers contain ether and hydroxyl (or ester) groups, making them prone to adsorption on standard polystyrene-divinylbenzene (SDVB) columns.

Troubleshooting Steps:

  • Add Salt to the Mobile Phase: For polar organic solvents like DMF or DMAc, adding a small amount of salt (e.g., 0.01 M LiBr) can screen the interactions between the polymer and the column packing material.[7]

  • Change the Stationary Phase: Consider using columns with a more polar packing material (e.g., polymethyl methacrylate - PMMA) which may have more favorable interactions with your polymer.[8]

  • Check for Sample Overload: Injecting too concentrated a sample can also lead to peak distortion. Try diluting your sample.

Q4: The molecular weight (Mw) of my polymer seems incorrect or varies between measurements. Why?

A4: Inaccurate molecular weight determination is a frequent issue.

  • Improper Calibration: GPC/SEC provides a relative molecular weight based on calibration standards.[9] Using polystyrene (PS) standards to calibrate for a polar polyester can lead to significant errors due to differences in hydrodynamic volume.[8] Calibrating with standards of a similar polarity, such as PMMA, is highly recommended for polar solvents like DMF and DMAc.[8]

  • Shear Degradation: High molecular weight polymers can degrade due to mechanical stress when passing through the system.[10] Using columns with larger particle sizes can help reduce this effect.[10]

  • Solvent Mismatch: Ensure the polymer is fully dissolved and that the solvent is appropriate for both the polymer and the column. Poor solubility can lead to aggregation and artificially high Mw values.

Logical Diagram: Potential Synthesis Pitfalls

Diagram 1: Potential Side Reactions in this compound Polyesterification Monomers This compound + Dicarboxylic Acid Polymerization Polycondensation Monomers->Polymerization Impurity Residual Monomer or Catalyst Monomers->Impurity Unreacted Desired_Product Linear Polyester (Target Polymer) Polymerization->Desired_Product Desired Path Side_Reaction1 Intramolecular Cyclization Polymerization->Side_Reaction1 Pitfall Side_Reaction2 Incomplete Reaction or Water Termination Polymerization->Side_Reaction2 Pitfall Side_Product1 Cyclic Oligomers Side_Reaction1->Side_Product1 Side_Product2 Low Molecular Weight Chains Side_Reaction2->Side_Product2 Diagram 2: Troubleshooting Inconsistent GPC/SEC Molecular Weight Results Start Inconsistent Mw Results Check_Cal Is calibration correct for a polar polymer? Start->Check_Cal Use_PMMA Action: Recalibrate using PMMA standards. Check_Cal->Use_PMMA No Check_Interaction Is there peak tailing or broadening? Check_Cal->Check_Interaction Yes Use_PMMA->Check_Interaction Add_Salt Action: Add salt (e.g., LiBr) to mobile phase. Check_Interaction->Add_Salt Yes Check_Sample Is sample fully dissolved and filtered? Check_Interaction->Check_Sample No Add_Salt->Check_Sample Improve_Prep Action: Improve sample prep. (e.g., warm, sonicate, filter) Check_Sample->Improve_Prep No OK Results are now consistent Check_Sample->OK Yes Improve_Prep->OK

References

Refining the reaction workup for isolating 3,3'-Oxydipropanol products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the reaction workup for isolating 3,3'-Oxydipropanol.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when using methods such as the Williamson ether synthesis.

Q1: After the reaction, I have a heterogeneous mixture that is difficult to separate. What should I do?

A1: The formation of a heterogeneous mixture is common, often due to the presence of inorganic salts (e.g., sodium chloride) as a byproduct of the reaction.

  • Initial Step: Add water to dissolve the inorganic salts. Ensure sufficient water is added to fully dissolve all solids.

  • Problem: The product, this compound, is also water-soluble, leading to potential loss during aqueous workup.

  • Solution: Perform multiple extractions with an organic solvent that has some polarity, such as ethyl acetate or a mixture of chloroform and isopropanol, to recover the product from the aqueous layer. Saturation of the aqueous layer with sodium chloride (salting out) can decrease the solubility of the diol in the aqueous phase and improve extraction efficiency.

Q2: I am experiencing emulsion formation during the extractive workup. How can I resolve this?

A2: Emulsions are common when working with glycols and aqueous solutions, especially after vigorous shaking.

  • To Break an Emulsion:

    • Allow the mixture to stand for a prolonged period.

    • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help break the emulsion.

    • If the emulsion persists, filtration through a pad of Celite® or glass wool can be effective.

    • In some cases, adding a small amount of a different organic solvent can alter the phase properties and break the emulsion.

Q3: My final product is contaminated with unreacted starting materials (e.g., 3-chloro-1-propanol or 1,3-propanediol). How can I remove them?

A3: The removal of unreacted starting materials is crucial for obtaining pure this compound.

  • Vacuum Distillation: This is the most effective method for separating this compound (boiling point ~148-162 °C at 15 Torr) from less volatile or more volatile starting materials.[1] Careful control of pressure and temperature is essential.

  • Flash Chromatography: For smaller scales or when distillation is not feasible, flash chromatography using a polar stationary phase, such as silica gel or diol-functionalized silica, can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or isopropanol) is typically used.

Q4: I am concerned about the presence of peroxide impurities in my final product. How can I detect and remove them?

A4: Ethers are susceptible to peroxide formation upon storage, especially when exposed to air and light.

  • Detection: Peroxide test strips can provide a quick qualitative indication of their presence. A more quantitative method involves the use of potassium iodide and starch solution; a blue-black color indicates the presence of peroxides.

  • Removal:

    • Passing the product through a column of activated alumina can effectively remove peroxides.

    • Washing the organic solution of the product with a freshly prepared aqueous solution of sodium sulfite or ferrous sulfate can also reduce peroxides.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPurity of Starting Material (%)Typical Final Purity (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Vacuum Distillation 85>9870-85Scalable, effective for removing non-volatile and some volatile impurities.Requires specialized equipment, potential for thermal degradation if not controlled.
Flash Chromatography (Silica Gel) 85>9960-80High purity achievable, good for small to medium scale.Can be time-consuming, requires significant solvent volumes.
Flash Chromatography (Diol-Functionalized Silica) 85>9965-85Excellent for separating polar compounds like diols, potentially better resolution.More expensive stationary phase.
Recrystallization Not applicable (liquid at RT)---Not suitable for this compound.

Note: The data presented in this table are illustrative and may vary depending on the specific reaction conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: General Extractive Workup for this compound
  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Add deionized water to dissolve any inorganic salts.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate or a 3:1 mixture of chloroform/isopropanol. Combine the organic extracts.

  • Brine Wash: Wash the combined organic extracts with brine to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly greased.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the given pressure (e.g., ~148-162 °C at 15 Torr).[1]

  • Characterization: Analyze the collected fractions for purity using techniques such as GC-MS or NMR.

Protocol 3: Purification by Flash Chromatography
  • Column Packing: Pack a flash chromatography column with silica gel or diol-functionalized silica gel using a suitable slurry solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol or isopropanol).

  • Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC).

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Start Starting Materials (e.g., 3-halopropanol, base) Reaction Williamson Ether Synthesis Start->Reaction Quench Quench Reaction Reaction->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Analysis Purity Analysis (GC-MS, NMR) Purification->Analysis End Pure this compound Analysis->End

Caption: Overall workflow for the synthesis and isolation of this compound.

Troubleshooting_Logic cluster_emulsion Emulsion Formation cluster_impurity Impurity Removal cluster_loss Low Yield Start Problem Encountered During Workup Emulsion Emulsion Forms Start->Emulsion Impurity Product Impure Start->Impurity LowYield Low Product Yield Start->LowYield AddBrine Add Brine Emulsion->AddBrine Try First FilterCelite Filter through Celite AddBrine->FilterCelite If Unsuccessful Solution Problem Resolved FilterCelite->Solution Distillation Vacuum Distillation Impurity->Distillation For Volatility Differences Chromatography Flash Chromatography Impurity->Chromatography For Polarity Differences Distillation->Solution Chromatography->Solution CheckAqueous Check Aqueous Layer (Re-extract) LowYield->CheckAqueous OptimizeExtraction Optimize Extraction (Salting Out) CheckAqueous->OptimizeExtraction OptimizeExtraction->Solution

Caption: Troubleshooting decision tree for common workup issues.

References

Validation & Comparative

A Comparative Analysis of 3,3'-Oxydipropanol and Diethylene Glycol as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of solvent selection for pharmaceutical and research applications, both 3,3'-Oxydipropanol and diethylene glycol (DEG) present as viable options, each with a distinct profile of properties. This guide offers a detailed comparative analysis of these two solvents, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and diethylene glycol is presented below. These parameters are fundamental in determining the suitability of a solvent for a particular process, influencing factors such as reaction kinetics, solubility, and ease of handling.

PropertyThis compoundDiethylene Glycol
Molecular Formula C6H14O3C4H10O3
Molecular Weight ( g/mol ) 134.17106.12[1]
Boiling Point (°C) 264[2]244-245[3]
Melting Point (°C) <-20-10.45[3]
Density (g/cm³ at 20°C) ~1.04[2][4]~1.118[3][5]
Viscosity (mPa·s at 20°C) 8435.7 - 42[6]
Vapor Pressure (Pa at 50°C) 2.2[2][4]16
Flash Point (°C) 113.5[2]138[6]
Solubility Soluble in chloroform.[2][4] Miscible with water.Miscible with water, alcohol, ether, acetone, and ethylene glycol.[3]

Performance in Application: A Focus on Drug Development

While direct comparative studies are limited, the properties of each solvent suggest their suitability for different applications within drug development.

This compound , with its higher boiling point and lower vapor pressure, is a suitable candidate for reactions requiring elevated temperatures where solvent loss through evaporation needs to be minimized. Its higher viscosity might be advantageous in formulations where a certain rheological profile is desired. It is also used as an intermediate in the synthesis of pharmaceuticals like Silodosin.[2][4]

Diethylene glycol is a widely used solvent in various industrial and pharmaceutical applications.[1] Its lower viscosity and well-documented solubility characteristics make it a versatile choice for a range of formulations. It has been employed as a solvent in drug formulations and as a component in vaccines and medications. However, it is crucial to note that DEG has known toxicity, and its use in pharmaceutical preparations has been associated with poisoning incidents.[3][7] Regulatory guidelines strictly limit its concentration in drug products.

Experimental Protocols: Evaluating Solvent Performance

To objectively compare the performance of this compound and diethylene glycol for a specific application, a standardized experimental protocol is essential. The following is a general methodology for evaluating solvent efficacy in a solubility study for a new chemical entity (NCE).

Objective: To determine and compare the saturation solubility of a given NCE in this compound and diethylene glycol at various temperatures.

Materials:

  • New Chemical Entity (NCE)

  • This compound (high purity)

  • Diethylene Glycol (high purity)

  • Thermostatically controlled shaker

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system

  • Centrifuge

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the NCE to separate vials containing a known volume of either this compound or diethylene glycol.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant from each vial using a pre-warmed pipette to avoid precipitation.

    • Centrifuge the collected supernatant to remove any remaining suspended particles.

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the calibrated range of the HPLC method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the NCE.

    • Construct a calibration curve using standard solutions of the NCE of known concentrations.

    • Calculate the concentration of the NCE in the original undiluted supernatant based on the dilution factor.

  • Data Analysis:

    • Express the solubility as mg/mL or mol/L.

    • Repeat the experiment at different temperatures to evaluate the effect of temperature on solubility.

    • Compare the solubility data for the NCE in both this compound and diethylene glycol.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for comparing the solvent properties.

Solvent_Comparison_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_decision Decision Solvent1 This compound Solubility Solubility Assay Solvent1->Solubility Viscosity Viscosity Measurement Solvent1->Viscosity Stability Stability Study Solvent1->Stability Solvent2 Diethylene Glycol Solvent2->Solubility Solvent2->Viscosity Solvent2->Stability NCE New Chemical Entity (NCE) NCE->Solubility NCE->Stability Data Comparative Data Analysis Solubility->Data Viscosity->Data Stability->Data Decision Optimal Solvent Selection Data->Decision

Caption: A flowchart outlining the key stages in the comparative evaluation of two solvents.

Safety and Toxicity Considerations

A critical aspect of solvent selection is the safety and toxicity profile.

This compound: Detailed toxicological data for this compound is not as readily available in the public domain as for diethylene glycol. It is generally considered to have low acute toxicity.

Diethylene Glycol (DEG): DEG is known to be toxic to humans if ingested, with the potential to cause renal and neurological damage.[7] Its use in pharmaceutical products is strictly regulated due to numerous past incidents of fatal poisoning.[3] The primary mechanism of toxicity involves its metabolism to 2-hydroxyethoxyacetic acid (HEAA).[7]

Conclusion

The choice between this compound and diethylene glycol as a solvent requires a careful evaluation of their physicochemical properties, performance in the intended application, and, most importantly, their safety profiles.

  • This compound may be favored in applications requiring a higher boiling point, lower volatility, and potentially higher viscosity. Its less documented toxicity profile warrants careful handling and further investigation for specific pharmaceutical uses.

  • Diethylene Glycol offers a lower viscosity and is a well-established solvent. However, its significant toxicity necessitates extreme caution and strict adherence to regulatory limits, particularly in any application intended for human use.

For researchers and drug development professionals, the selection process must be guided by empirical data generated through standardized experimental protocols. The workflow and methodologies outlined in this guide provide a framework for conducting a thorough and objective comparative analysis, ultimately leading to the selection of the most appropriate and safe solvent for the desired application.

References

Performance comparison of polyesters derived from 3,3'-Oxydipropanol vs. 1,4-butanediol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of polyesters derived from the ether-containing diol, 3,3'-oxydipropanol, and the traditional aliphatic diol, 1,4-butanediol, reveals significant differences in their thermal, mechanical, and degradation properties. The presence of an ether linkage in the backbone of this compound-based polyesters introduces flexibility, impacting crystallinity and enhancing hydrophilicity, which in turn governs their performance characteristics.

Polyesters derived from 1,4-butanediol, such as poly(butylene succinate) (PBS), are well-established biodegradable polymers known for their balanced mechanical properties and thermal stability. In contrast, the introduction of an ether linkage by using this compound as the diol monomer results in polyesters with altered performance profiles, making them suitable for different applications. This guide provides a detailed comparison of these two classes of polyesters, supported by experimental data, to assist researchers and drug development professionals in material selection.

Key Performance Comparison

The incorporation of this compound in the polyester backbone generally leads to a decrease in crystallinity and melting temperature, an increase in flexibility and hydrophilicity, and a faster rate of hydrolytic degradation compared to their 1,4-butanediol-based counterparts.

PropertyPolyester from this compound (or similar ether diol)Polyester from 1,4-Butanediol (PBS)
Thermal Properties
Melting Temperature (Tm)LowerHigher (~115 °C)
Glass Transition Temperature (Tg)Lower-32 °C
Crystallinity (Xc)LowerHigher
Thermal Stability (TGA)SimilarHigh
Mechanical Properties
Tensile StrengthVariable, can be lower or higher depending on composition~35-45 MPa
Elongation at BreakHigher~200-800%
Tensile ModulusLower~300-500 MPa
Degradation Properties
Hydrolytic Degradation RateHigherLower
Hydrophilicity (Water Contact Angle)Higher (Lower Contact Angle)Lower (Higher Contact Angle)

Note: The properties for polyesters from this compound are inferred from studies on copolyesters containing diethylene glycol succinate (DEGS), a structurally similar ether diol.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of polyesters from this compound and 1,4-butanediol.

Polyester Synthesis: Two-Step Melt Polycondensation
  • Esterification: A dicarboxylic acid (e.g., succinic acid), a diol (this compound or 1,4-butanediol), and a catalyst (e.g., tetrabutyl titanate) are charged into a reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. The mixture is heated to 180-200°C under a nitrogen atmosphere. The water produced during the reaction is continuously removed by distillation. This stage is continued until the theoretical amount of water is collected.

  • Polycondensation: The temperature is then gradually increased to 220-240°C, and a vacuum (typically <100 Pa) is applied. The reaction is continued for several hours until the desired molecular weight is achieved, which is often monitored by the viscosity of the melt. The resulting polyester is then extruded and pelletized.

Characterization Methods
  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc). Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the polymers.

  • Mechanical Testing: The tensile properties, including tensile strength, elongation at break, and Young's modulus, are measured using a universal testing machine according to ASTM D638 standards.

  • Hydrolytic Degradation: The degradation rate is assessed by incubating polymer films in a phosphate buffer solution (pH 7.4) at 37°C. The weight loss of the films is measured at regular intervals.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the chemical structure and composition of the synthesized polyesters.

  • Gel Permeation Chromatography (GPC): GPC is utilized to determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymers.

Visualizing the Comparison

The structural differences between the two diols and their impact on the final polyester properties can be visualized as follows:

G cluster_monomers Diol Monomers cluster_polyesters Resulting Polyesters cluster_properties Performance Characteristics 1,4-Butanediol 1,4-Butanediol Polyester from 1,4-Butanediol Polyester from 1,4-Butanediol 1,4-Butanediol->Polyester from 1,4-Butanediol This compound This compound Polyester from this compound Polyester from this compound This compound->Polyester from this compound Higher Crystallinity Higher Crystallinity Polyester from 1,4-Butanediol->Higher Crystallinity Higher Melting Point Higher Melting Point Polyester from 1,4-Butanediol->Higher Melting Point Lower Flexibility Lower Flexibility Polyester from 1,4-Butanediol->Lower Flexibility Slower Degradation Slower Degradation Polyester from 1,4-Butanediol->Slower Degradation Lower Crystallinity Lower Crystallinity Polyester from this compound->Lower Crystallinity Lower Melting Point Lower Melting Point Polyester from this compound->Lower Melting Point Higher Flexibility Higher Flexibility Polyester from this compound->Higher Flexibility Faster Degradation Faster Degradation Polyester from this compound->Faster Degradation

Caption: Monomer structure dictates polyester properties.

Signaling Pathways and Experimental Workflow

The logical flow from monomer selection to the final material properties and their evaluation can be represented as a signaling pathway.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Performance Properties Monomer_Selection Monomer Selection (Diol + Dicarboxylic Acid) Polymerization Melt Polycondensation Monomer_Selection->Polymerization Polyester Polyester Product Polymerization->Polyester Thermal Thermal Analysis (DSC, TGA) Polyester->Thermal Mechanical Mechanical Testing (Tensile) Polyester->Mechanical Degradation Degradation Study (Hydrolytic) Polyester->Degradation Thermal_Prop Thermal Properties Thermal->Thermal_Prop Mechanical_Prop Mechanical Properties Mechanical->Mechanical_Prop Degradation_Prop Degradation Behavior Degradation->Degradation_Prop

Caption: Experimental workflow for polyester synthesis and characterization.

References

A Comparative Guide to the Purity Validation of 3,3'-Oxydipropanol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with an alternative method, Gas Chromatography (GC), for the purity validation of 3,3'-Oxydipropanol, a key intermediate in various industrial applications, including pharmaceuticals. This document outlines detailed experimental protocols and presents supporting data to assist researchers in selecting the most suitable analytical method for their specific needs.

Introduction to this compound and the Importance of Purity

This compound, also known as dipropylene glycol, is a colorless, viscous liquid widely used as a solvent, plasticizer, and chemical intermediate. In the pharmaceutical industry, its purity is of paramount importance as impurities can affect the safety, efficacy, and stability of the final drug product. Regulatory bodies require robust analytical methods to ensure the quality and consistency of raw materials like this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful technique for separating and quantifying components in a mixture. For a polar and non-volatile compound like this compound, which lacks a strong UV chromophore, HPLC coupled with a Refractive Index Detector (RID) is a highly effective method for purity analysis.

Experimental Protocol: HPLC-RID

1. Sample Preparation:

  • Prepare a stock solution of this compound reference standard at a concentration of 10 mg/mL in deionized water.

  • Prepare calibration standards by diluting the stock solution to concentrations ranging from 0.1 mg/mL to 5.0 mg/mL.

  • Prepare the sample for analysis by accurately weighing and dissolving it in deionized water to a final concentration within the calibration range.

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 mm x 7.8 mm, 9 µm) or equivalent.

  • Mobile Phase: 0.005 M Sulfuric Acid in deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 55 °C.

  • Detector: Refractive Index Detector (RID), maintained at 55 °C.

  • Injection Volume: 20 µL.

Performance Data

The performance of the HPLC-RID method for the analysis of glycols is summarized in the table below. This data is based on validation studies of similar compounds and represents expected performance for this compound.[1][2][3]

ParameterHPLC-RID Method
Linearity (R²) > 0.997[2]
Precision (%RSD) < 5%[2][3]
Accuracy (% Recovery) 95% - 105% (estimated)
Limit of Detection (LOD) 0.01 - 0.17 mg/mL[2]
Limit of Quantitation (LOQ) 0.03 - 0.56 mg/mL[2]

Alternative Method: Gas Chromatography (GC)

Gas chromatography is a suitable alternative for the analysis of volatile and semi-volatile compounds. For this compound and its isomers, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) provides excellent separation and sensitivity.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Prepare a stock solution of this compound reference standard at a concentration of 10 mg/mL in isopropanol.

  • Prepare calibration standards by diluting the stock solution to concentrations ranging from 0.25 mg/mL to 25.0 mg/mL.

  • Prepare the sample for analysis by accurately weighing and dissolving it in isopropanol to a final concentration within the calibration range.

2. Chromatographic Conditions:

  • Instrument: Agilent 8890 GC System with 5977B MSD or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Split Ratio: 20:1.

  • Oven Temperature Program: Initial temperature of 70 °C held for 10 minutes, then ramped to 280 °C at 10 °C/min and held for 5 minutes.[2]

  • MSD Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 29-370 amu.

Performance Data

The performance of the GC-MS method for the analysis of dipropylene glycol isomers is summarized below, based on a published patent.[2]

ParameterGC-MS Method
Linearity (R²) > 0.999[2]
Precision (%RSD) Not explicitly stated, but method is described as reproducible.
Accuracy (% Recovery) Not explicitly stated.
Limit of Detection (LOD) 0.10 mg/mL[2]
Limit of Quantitation (LOQ) Not explicitly stated, but the linear range starts at 0.25 mg/mL.[2]

Comparison Summary

FeatureHPLC-RIDGC-MS/FID
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and semi-volatile compounds.
Detection Universal detection for compounds with a refractive index different from the mobile phase.FID provides universal detection for organic compounds; MS provides structural information.
Sensitivity Generally lower sensitivity compared to GC-MS.High sensitivity, especially with MS detection.
Sample Preparation Simple dissolution in the mobile phase.May require derivatization for polar compounds, though direct injection is possible.
Potential Impurities Can separate other glycols (e.g., propylene glycol, tripropylene glycol).Excellent for separating isomers of this compound.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both the HPLC-RID and GC-MS methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Deionized Water A->B C Prepare Calibration Curve Standards B->C D Inject into HPLC System C->D E Separation on Aminex HPX-87H Column D->E F Detection by Refractive Index Detector E->F G Integrate Peak Areas F->G H Calculate Purity Against Standard G->H

Caption: Workflow for the purity validation of this compound by HPLC-RID.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing A_gc Weigh Sample & Reference Standard B_gc Dissolve in Isopropanol A_gc->B_gc C_gc Prepare Calibration Curve Standards B_gc->C_gc D_gc Inject into GC System C_gc->D_gc E_gc Separation on HP-5ms Column D_gc->E_gc F_gc Detection by MS or FID E_gc->F_gc G_gc Integrate Peak Areas F_gc->G_gc H_gc Calculate Purity Against Standard G_gc->H_gc

Caption: Workflow for the purity validation of this compound by GC-MS.

Conclusion

Both HPLC-RID and GC-MS/FID are suitable methods for the purity validation of this compound. The choice of method will depend on the specific requirements of the analysis.

  • HPLC-RID is a robust and straightforward method for routine quality control, especially for quantifying the main component and non-volatile impurities. Its primary advantage is the simple sample preparation and direct analysis of the non-volatile analyte.

  • GC-MS/FID offers higher sensitivity and is superior for the separation and identification of volatile impurities and isomers of this compound. The mass spectrometric detection provides valuable structural information for impurity identification.

For comprehensive purity profiling that includes both isomeric and oligomeric impurities, a combination of both techniques may be the most effective approach. This guide provides the foundational information for researchers to develop and validate analytical methods for ensuring the quality of this compound in their applications.

References

A Comparative Analysis of Polyurethane Mechanical Properties: The Influence of Diol Chain Extenders

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comparative study of the mechanical properties of polyurethanes (PUs) synthesized using different diol chain extenders. For researchers, scientists, and professionals in drug development, understanding how the choice of diol impacts the final characteristics of a polyurethane is crucial for designing materials with specific performance attributes. This document provides a summary of experimental data, detailed methodologies for key experiments, and a visual representation of the experimental workflow.

Polyurethanes are a versatile class of polymers, and their mechanical properties can be finely tuned by altering their constituent components. The hard segment, formed by the reaction of a diisocyanate and a low-molecular-weight diol (the chain extender), plays a significant role in determining the ultimate strength and stiffness of the material. In this guide, we focus on the effect of varying the aliphatic diol chain extender on key mechanical properties.

Data Summary: Mechanical Properties of Polyurethanes with Different Diols

The following table summarizes the typical mechanical properties of polyurethanes synthesized with different diol chain extenders. The data presented is a synthesis of findings from multiple studies and illustrates the general trends observed when the chain length of the diol is varied while keeping the diisocyanate (typically 4,4'-methylenebis(phenyl isocyanate) or MDI) and the polyol (soft segment) constant. It is important to note that absolute values can vary depending on the specific polyol used, the precise stoichiometry, and the synthesis method.

Diol Chain ExtenderChemical StructureTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
1,4-Butanediol (BDO)HO-(CH₂)₄-OH~ 20 - 45~ 650 - 1100~ 10 - 30
1,6-Hexanediol (HDO)HO-(CH₂)₆-OHDecreases with chain lengthDecreases with chain lengthDecreases with chain length
1,8-Octanediol (ODO)HO-(CH₂)₈-OHDecreases with chain lengthDecreases with chain lengthDecreases with chain length

Note: The trend of decreasing mechanical properties with increasing diol chain length is a general observation. The specific values for HDO and ODO are not explicitly provided in a single comparative table in the search results but the trend is consistently reported.

The use of diols with an even number of methylene groups, such as 1,4-butanediol, has been shown to result in polyurethanes with better mechanical properties compared to those with an odd number of methylene groups.[1] This is attributed to the ability of the macromolecular chains to adopt more extended linear conformations, leading to better packing and stronger intermolecular forces in the hard segments.[1]

Experimental Protocols

The synthesis of polyurethanes can be broadly categorized into two main methods: the one-shot process and the prepolymer method.

1. One-Shot Synthesis Method

The one-shot technique is a straightforward process where all reactants are mixed together simultaneously.

  • Materials:

    • Diisocyanate: 4,4'-methylenebis(phenyl isocyanate) (MDI)

    • Polyol: Poly(tetramethylene ether) glycol (PTMEG, Mn = 1000 g/mol )

    • Chain Extender: 1,4-butanediol (BDO), 1,6-hexanediol (HDO), or 1,8-octanediol (ODO)

  • Procedure:

    • The polyol and the diol chain extender are preheated and thoroughly mixed in a reactor.

    • The MDI, also preheated, is then added to the polyol/diol mixture.

    • The components are vigorously mixed using a high-speed mechanical stirrer.

    • The resulting mixture is then cast into a mold and cured at an elevated temperature to complete the polymerization reaction.[2][3]

2. Prepolymer Synthesis Method

The prepolymer method involves a two-step process, which allows for better control over the polymer structure.

  • Materials:

    • Diisocyanate: 4,4'-methylenebis(phenyl isocyanate) (MDI)

    • Polyol: Poly(ε-caprolactone) (PCL)

    • Chain Extender: 1,4-butanediol (BDO), 1,6-hexanediol (HDO), or 1,8-octanediol (ODO)

  • Procedure:

    • Step 1: Prepolymer Formation: The polyol is reacted with an excess of MDI at an elevated temperature (e.g., 80°C) to form an isocyanate-terminated prepolymer.[4]

    • Step 2: Chain Extension: The synthesized prepolymer is then reacted with the diol chain extender.[5] The mixture is stirred and then cured in a mold to form the final polyurethane elastomer.

Mechanical Testing Protocol

The mechanical properties of the synthesized polyurethanes are typically evaluated using a universal testing machine according to standardized methods.

  • Sample Preparation: Dog-bone-shaped specimens are cut from the cured polyurethane sheets.

  • Tensile Testing: The specimens are subjected to a uniaxial tensile load at a constant crosshead speed until failure.

  • Data Acquisition: The load and displacement are recorded throughout the test.

  • Calculation of Properties:

    • Tensile Strength: The maximum stress the material can withstand before breaking.[6]

    • Elongation at Break: The percentage increase in length at the point of fracture.[6]

    • Young's Modulus: A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of polyurethanes with different diols.

G cluster_synthesis Polyurethane Synthesis cluster_characterization Material Characterization cluster_output Output raw_materials Raw Materials (Diisocyanate, Polyol, Diol) synthesis_method Synthesis Method (One-Shot or Prepolymer) raw_materials->synthesis_method curing Curing synthesis_method->curing sample_prep Sample Preparation (Dog-bone specimens) curing->sample_prep mech_testing Mechanical Testing (Tensile Test) sample_prep->mech_testing data_analysis Data Analysis mech_testing->data_analysis properties Mechanical Properties - Tensile Strength - Elongation at Break - Young's Modulus data_analysis->properties

References

Greener Solvents on the Rise: A Comparative Guide to Alternatives for 3,3'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

Faced with increasing environmental and safety scrutiny, industries are actively seeking sustainable alternatives to conventional solvents. 3,3'-Oxydipropanol, commonly known as dipropylene glycol (DPG), is a widely used solvent in cosmetics, fragrances, and industrial applications. This guide provides a comprehensive comparison of DPG with three promising greener alternatives: Bio-Propylene Glycol (Bio-PG), Dimethyl Isosorbide (DMI), and Ethylhexylglycerin (EHG). The comparison is based on available data for key performance indicators, safety profiles, and environmental impact, supported by detailed experimental protocols for their evaluation.

This guide is intended for researchers, scientists, and professionals in drug development and other industries who are looking to transition to more sustainable chemical options without compromising performance.

Performance Comparison at a Glance

The selection of a suitable solvent depends on a multitude of factors, including its physical and chemical properties, performance in specific applications, and its safety and environmental footprint. The following tables summarize the key properties and performance characteristics of this compound and its greener alternatives.

Table 1: Physicochemical Properties

PropertyThis compound (DPG)Bio-Propylene Glycol (Bio-PG)Dimethyl Isosorbide (DMI)Ethylhexylglycerin (EHG)
Molecular Weight ( g/mol ) 134.1776.09174.19204.34
Boiling Point (°C) ~230~188~236~175 (at 5 mmHg)
Flash Point (°C) ~124~99>90138
Water Solubility MiscibleMiscible2000 g/L at 20 °C<0.1 g/100g
LogP (Octanol-Water Partition Coefficient) -0.46-1.07-0.442.4
Source PetrochemicalRenewable (e.g., corn, glycerin)Renewable (from sorbitol)Plant-derived

Table 2: Performance in Cosmetic & Industrial Applications

Performance MetricThis compound (DPG)Bio-Propylene Glycol (Bio-PG)Dimethyl Isosorbide (DMI)Ethylhexylglycerin (EHG)
Solvency Power Excellent for a wide range of polar and non-polar substances.[1][2]High for a wide range of active ingredients.[3]Excellent for a wide range of ingredients.Good, particularly for organic compounds.[4]
Humectancy GoodExcellentModerateLow
Viscosity Modifying Effect Moderate increase in viscosity.Low viscosity.[5]Moderate viscosity.[6]Can increase viscosity in emulsions.
Preservative Boosting Effect Known to enhance preservative efficacy.[1]Can boost preservative efficacy.[7]Not a primary function.Strong potentiating agent for preservatives.[4]
Fragrance Fixation/Longevity Excellent carrier, enhances longevity.[8]Good carrier.Good solvent for fragrances.Can act as a fixative.
Skin Feel Smooth, non-tacky.Can be slightly tacky at high concentrations.Non-greasy, light feel.Emollient, smooth feel.

In-Depth Analysis of Alternatives

Bio-Propylene Glycol (Bio-PG)

Derived from renewable feedstocks like corn or glycerin, Bio-PG is chemically identical to its petrochemical counterpart, offering a "drop-in" replacement with a significantly improved environmental profile.[9] Life cycle assessments indicate that bio-based propylene glycol production can reduce greenhouse gas emissions by up to 61% compared to the traditional propylene oxide route.

Bio-PG excels as a humectant and solvent in a wide array of applications, including cosmetics, food, and pharmaceuticals.[10][11] While it is a strong performer, its higher hygroscopicity compared to DPG might be a consideration in some formulations.[12]

Dimethyl Isosorbide (DMI)

DMI is a bio-based solvent derived from sorbitol, which is produced from corn. It is recognized for its excellent solvency, ability to enhance the penetration of active ingredients, and its favorable safety profile with low potential for skin irritation.[13] DMI is particularly valued in pharmaceutical and high-performance skincare formulations. Its water solubility and hydrophilic nature make it a versatile ingredient in various aqueous and emulsion-based systems.[6]

Ethylhexylglycerin (EHG)

EHG is a multifunctional ingredient derived from vegetable glycerin. It is widely used in cosmetics as a skin-conditioning agent, emollient, and, notably, as a preservative booster.[4] EHG can significantly enhance the efficacy of traditional preservatives, allowing for lower concentrations and milder formulations.[4] Its surfactant-like properties are believed to disrupt the cell membranes of microorganisms, making them more susceptible to preservatives.[4] While its direct solvency power may not be as broad as DPG or DMI, its primary appeal lies in its preservation-enhancing and skin-feel benefits.

Experimental Protocols for Performance Evaluation

To ensure objective and reproducible comparisons between this compound and its alternatives, standardized testing methodologies are crucial. Below are detailed protocols for key performance and safety assessments.

Solvency Power Evaluation
  • Objective: To quantitatively determine and compare the ability of each solvent to dissolve a standard solute.

  • Method: A modification of the general principles outlined in solvent testing standards can be applied. A standardized amount of a relevant solute (e.g., a common active pharmaceutical ingredient, a fragrance raw material, or a resin) is added incrementally to a known volume of the solvent at a controlled temperature. The mixture is continuously agitated. The point at which no more solute dissolves (saturation point) is determined visually or through analytical techniques like spectroscopy. The solubility is then expressed as grams of solute per 100 grams of solvent.

  • Standard Reference: While no single ASTM or ISO standard is dedicated to this specific comparison, the principles of solvent capacity testing are well-established in chemical literature.

Humectancy Measurement
  • Objective: To assess the ability of the substance to attract and retain moisture from the atmosphere.

  • Method: A gravimetric method is commonly employed. A known weight of the test substance is placed in a controlled humidity and temperature chamber. The weight change of the sample is monitored over time. The percentage of water absorbed and retained is calculated.

  • Standard Reference: While no specific ISO standard for humectancy of cosmetics was found, the principles are well-described in cosmetic science literature and can be adapted into a standardized in-house method.

Viscosity Measurement
  • Objective: To determine the rheological properties of formulations containing the test substances.

  • Method: A rotational viscometer is used to measure the viscosity of a prepared emulsion or solution containing a standardized concentration of the test substance. The viscosity is measured at different shear rates to characterize the flow behavior (Newtonian, shear-thinning, etc.).

  • Standard Reference: ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer. This standard provides a detailed procedure for measuring viscosity and shear-thinning properties.[14][15][16]

Preservative Efficacy Testing (Challenge Test)
  • Objective: To evaluate the ability of the substance to boost the effectiveness of a preservative system in a cosmetic formulation.

  • Method: A cosmetic formulation with a standard preservative system is prepared. The test substance is added to one batch, while a control batch contains no booster. Both batches are then inoculated with a mixed culture of specified microorganisms (bacteria, yeast, and mold). The number of viable microorganisms is counted at specified intervals over 28 days. A significant reduction in microbial count in the batch with the test substance indicates a preservative boosting effect.

  • Standard Reference: ISO 11930:2019 - Cosmetics — Microbiology — Evaluation of the antimicrobial protection of a cosmetic product. This standard provides a comprehensive methodology for conducting challenge tests.[8][17][18]

Skin Irritation Potential
  • Objective: To assess the potential of the substance to cause skin irritation.

  • Method: An in vitro test using reconstructed human epidermis (RhE) models is the modern, animal-free standard. A defined amount of the test substance is applied to the tissue surface. After a specific exposure time, the cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates irritation potential.

  • Standard Reference: OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. This guideline details the protocol for this validated in vitro test.[19]

Fragrance Longevity and Fixation
  • Objective: To evaluate the ability of the substance to prolong the scent of a fragrance.

  • Method: A standard fragrance oil is diluted in each of the test solvents. The solutions are applied to smelling strips or another suitable substrate. The intensity and character of the fragrance are evaluated by a panel of trained sensory assessors at regular time intervals. Headspace analysis using Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to quantify the concentration of volatile fragrance compounds in the air above the sample over time.

  • Standard Reference: While no single standard exists for fragrance fixation, the principles of sensory analysis and headspace GC-MS are well-established scientific techniques.

Visualizing the Greener Path

The transition to greener alternatives involves considering the entire lifecycle of a chemical, from its production to its end-of-life.

Diagram 1: Comparative Lifecycle Overview

G cluster_DPG This compound (DPG) Lifecycle cluster_BioPG Bio-Propylene Glycol (Bio-PG) Lifecycle DPG_Source Petrochemical Feedstock DPG_Production Propylene Oxide Hydration DPG_Source->DPG_Production DPG_Use Industrial Applications DPG_Production->DPG_Use DPG_EOL Biodegradation DPG_Use->DPG_EOL BioPG_Source Renewable Feedstock (e.g., Glycerin) BioPG_Production Hydrogenolysis BioPG_Source->BioPG_Production BioPG_Use Industrial Applications BioPG_Production->BioPG_Use BioPG_EOL Readily Biodegradable BioPG_Use->BioPG_EOL

A simplified comparison of the lifecycle of petrochemical-based DPG and bio-based PG.

Diagram 2: Experimental Workflow for Solvent Selection

G cluster_performance Performance Evaluation cluster_safety Safety & Environmental Profile start Define Application Requirements screening Initial Screening: Physicochemical Properties start->screening performance_testing Performance Testing screening->performance_testing safety_testing Safety & Environmental Assessment performance_testing->safety_testing solvency Solvency Power performance_testing->solvency humectancy Humectancy performance_testing->humectancy viscosity Viscosity performance_testing->viscosity preservative Preservative Efficacy performance_testing->preservative fragrance Fragrance Longevity performance_testing->fragrance selection Select Optimal Greener Alternative safety_testing->selection irritation Skin Irritation (OECD 439) safety_testing->irritation biodegradability Biodegradability safety_testing->biodegradability lca Life Cycle Assessment safety_testing->lca

A logical workflow for the selection of a greener solvent alternative based on performance and safety testing.

Conclusion

The transition away from petrochemical-derived solvents like this compound is not only an environmental imperative but also a strategic move for industries aiming for greater sustainability. Bio-Propylene Glycol, Dimethyl Isosorbide, and Ethylhexylglycerin each present a unique set of properties that make them viable greener alternatives in a variety of applications.

  • Bio-Propylene Glycol offers a direct, more sustainable replacement for many of DPG's functions, particularly as a solvent and humectant.

  • Dimethyl Isosorbide stands out for its excellent solvency and penetration enhancement, making it ideal for advanced cosmetic and pharmaceutical formulations.

  • Ethylhexylglycerin provides a powerful solution for boosting preservative systems, enabling milder and more effective product preservation.

The choice of the most suitable alternative will depend on the specific requirements of the application. By utilizing the standardized experimental protocols outlined in this guide, researchers and formulators can make data-driven decisions to select the optimal greener solvent that aligns with both performance and sustainability goals. Further research focusing on direct, side-by-side comparative studies will be invaluable in solidifying the position of these greener alternatives in the market.

References

A Comparative Guide to Analytical Methods for 3,3'-Oxydipropanol Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques for the detection and quantification of 3,3'-Oxydipropanol: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). The selection of an appropriate analytical method is critical for ensuring the quality and safety of pharmaceutical products and for various research applications. This document outlines the experimental protocols and performance characteristics of each method to aid in the selection of the most suitable technique for your specific needs.

Method Comparison

The choice between GC-FID and HPLC-RID for the analysis of this compound depends on several factors, including the required sensitivity, the sample matrix, and the available instrumentation. GC-FID is a robust and sensitive technique well-suited for volatile and semi-volatile compounds. HPLC-RID is a valuable alternative for non-volatile compounds or when derivatization is not desirable.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Limit of Detection (LOD) Lower (estimated in the low ppm range)Higher (estimated in the range of 10-50 ppm)
Limit of Quantitation (LOQ) Lower (estimated in the low ppm range)Higher (estimated in the range of 25-100 ppm)
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) Typically 90-110%Typically 95-105%
Precision (%RSD) < 5%< 5%
Sample Throughput ModerateModerate to High
Derivatization May be required to improve volatility and peak shape.Not required.
Instrumentation Cost ModerateModerate
Typical Application Purity testing of raw materials, residual solvent analysis.Quantification in finished products, stability studies.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of this compound in samples where the analyte can be readily volatilized.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column: HP-5 (30 m x 0.25 mm x 0.25 µm) or equivalent.[1]

Reagents:

  • Carrier Gas: Helium (≥ 99.999% purity).[1]

  • This compound reference standard.

  • Solvent for sample and standard preparation (e.g., isopropanol, methanol).

Chromatographic Conditions:

  • Injector Temperature: 250 °C[1]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 10 minutes.[1]

    • Ramp to 280 °C at 10 °C/min.[1]

    • Hold at 280 °C for 5 minutes.[1]

  • Detector Temperature: 300 °C

  • Carrier Gas Flow Rate: 1.5 mL/min.[1]

  • Injection Volume: 1 µL

  • Split Ratio: 20:1[1]

Sample Preparation:

Accurately weigh the sample and dissolve it in a suitable solvent to achieve a concentration within the calibration range. An internal standard may be used for improved accuracy and precision.

High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)

This method is advantageous for the direct analysis of this compound without the need for derivatization, making it suitable for a wider range of sample matrices.

Instrumentation:

  • High-performance liquid chromatograph equipped with a refractive index detector (RID).

  • Analytical column: Amino column (e.g., 4.6 x 250 mm, 5 µm) or a suitable column for polar compounds.

Reagents:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).

  • This compound reference standard.

  • Solvent for sample and standard preparation (mobile phase is recommended).

Chromatographic Conditions:

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Detector Temperature: 35 °C

  • Injection Volume: 20 µL

Sample Preparation:

Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm filter before injection.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Prepare_Samples Prepare Samples & Standards Select_Method->Prepare_Samples Acquire_Data Acquire Data Prepare_Samples->Acquire_Data Assess_Specificity Specificity Acquire_Data->Assess_Specificity Assess_Linearity Linearity Acquire_Data->Assess_Linearity Assess_Accuracy Accuracy Acquire_Data->Assess_Accuracy Assess_Precision Precision Acquire_Data->Assess_Precision Assess_LOD_LOQ LOD & LOQ Acquire_Data->Assess_LOD_LOQ Assess_Robustness Robustness Acquire_Data->Assess_Robustness Validation_Report Validation Report Assess_Specificity->Validation_Report Assess_Linearity->Validation_Report Assess_Accuracy->Validation_Report Assess_Precision->Validation_Report Assess_LOD_LOQ->Validation_Report Assess_Robustness->Validation_Report

Caption: General workflow for analytical method validation.

Method_Comparison_Flow cluster_gc GC-FID Method cluster_hplc HPLC-RID Method Start Sample containing this compound GC_Derivatization Derivatization (Optional) Start->GC_Derivatization HPLC_Preparation Dissolution in Mobile Phase Start->HPLC_Preparation GC_Injection Volatilization & Injection GC_Derivatization->GC_Injection GC_Separation Separation in Gas Phase GC_Injection->GC_Separation GC_Detection Flame Ionization Detection GC_Separation->GC_Detection Result_GC Result_GC GC_Detection->Result_GC Chromatogram HPLC_Injection Injection HPLC_Preparation->HPLC_Injection HPLC_Separation Separation in Liquid Phase HPLC_Injection->HPLC_Separation HPLC_Detection Refractive Index Detection HPLC_Separation->HPLC_Detection Result_HPLC Result_HPLC HPLC_Detection->Result_HPLC Chromatogram

References

A Comparative Guide to the Hydrolytic Stability of Biodegradable Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable biodegradable polymer is a critical decision in the design of drug delivery systems. The rate of polymer degradation directly influences the drug release profile, therapeutic efficacy, and biocompatibility of the final formulation. This guide provides a comparative analysis of the hydrolytic stability of polymers containing 3,3'-Oxydipropanol (ODP) against commonly used biodegradable polyesters, such as poly(lactic acid) (PLA) and poly(caprolactone) (PCL).

While direct quantitative data on the hydrolytic degradation of ODP-containing polymers is not extensively available in peer-reviewed literature, we can infer their stability based on the behavior of structurally similar polymers and general principles of polymer chemistry. The ether linkage in the ODP backbone is expected to enhance flexibility and potentially influence water uptake, both of which can affect the rate of hydrolysis of the ester linkages.

Comparative Hydrolytic Stability Data

The following table summarizes the hydrolytic degradation data for benchmark biodegradable polyesters. This data provides a baseline for understanding the degradation kinetics of commonly used materials in drug delivery applications.

PolymerExperimental ConditionsDurationMass Loss (%)Molecular Weight (Mn) Loss (%)Reference
Poly(L-lactic acid) (PLLA) Phosphate-Buffered Saline (PBS), pH 7.4, 37°C56 weeks~5-15%Not Reported[1]
Poly(ε-caprolactone) (PCL) PBS, pH 7.4, 37°C6 weeksNot Reported~3%[2]
PCL-b-PDMAEMA PBS, pH 5.0, 37°C6 weeksNot Reported36%[2]
PCL-b-PDMAEMA PBS, pH 7.4, 37°C6 weeksNot Reported27%[2]
PLA-PCL Blend PBS, pH 7.4, 37°C56 weeks~9-15%Not Reported[1]

Note: The degradation rates of polymers are highly dependent on factors such as molecular weight, crystallinity, sample morphology, and the specific conditions of the degradation study.

Expected Hydrolytic Stability of this compound (ODP) Containing Polymers

Polymers incorporating this compound, a diol containing an ether linkage, are a subject of interest for creating biodegradable materials with tailored properties. The presence of the ether group in the polymer backbone is anticipated to influence its hydrolytic stability. While direct quantitative data for ODP-based polyesters is limited, we can draw parallels with polyesters based on 2-Methyl-1,3-propanediol (MPO), which also features a modification to the classic linear diol structure. Studies on MPO-based polyesters suggest that the pendant methyl group provides steric hindrance to the ester linkages, thereby enhancing hydrolytic stability compared to linear diol-based polyesters.

Similarly, the ether linkage in ODP introduces a point of flexibility and hydrophilicity in the polymer chain. This could lead to a higher water uptake compared to more hydrophobic polyesters, potentially accelerating the hydrolysis of the ester bonds. However, the overall effect will be a balance between this increased hydrophilicity and other factors like the crystallinity and molecular weight of the polymer. It is hypothesized that ODP-based polyesters may exhibit a tunable degradation profile, making them attractive for controlled drug release applications. Further experimental studies are required to quantify the precise degradation rates of ODP-containing polymers.

Experimental Protocols for Assessing Hydrolytic Stability

A standardized approach is crucial for the reliable evaluation and comparison of the hydrolytic stability of biodegradable polymers. The following protocols outline the key steps and analytical methods employed in such studies.

Sample Preparation
  • Polymer Film Casting: Polymer films of uniform thickness (typically 100-200 µm) are prepared by solvent casting or melt pressing. The films are then cut into standardized dimensions (e.g., 1 cm x 1 cm).

  • Microsphere/Nanoparticle Formulation: For particulate systems, the drug-loaded or blank particles are prepared using established methods like emulsion-solvent evaporation.

  • Drying: All samples are thoroughly dried under vacuum at a temperature below the polymer's glass transition temperature until a constant weight is achieved. The initial dry weight (W_i) is recorded.

Hydrolytic Degradation Study
  • Degradation Medium: Phosphate-buffered saline (PBS) with a pH of 7.4 is the most commonly used medium to simulate physiological conditions. For accelerated degradation studies, acidic (e.g., pH 5.0) or basic (e.g., 0.1 M NaOH) solutions can be used.

  • Incubation: Each polymer sample is placed in a sealed vial containing a sufficient volume of the degradation medium (e.g., 10 mL for a 1 cm x 1 cm film). The vials are incubated at a constant temperature, typically 37°C, in a shaking incubator to ensure continuous exposure of the sample to the medium.

  • Sampling: At predetermined time points (e.g., 1, 3, 7, 14, 28, and 56 days), triplicate samples are withdrawn from the incubator for analysis.

Analytical Methods
  • Mass Loss: The retrieved samples are gently rinsed with deionized water to remove any residual salts and then dried under vacuum to a constant weight. The final dry weight (W_f) is recorded, and the percentage of mass loss is calculated using the following equation: Mass Loss (%) = [(W_i - W_f) / W_i] * 100

  • Molecular Weight Analysis: The number average molecular weight (Mn) and weight average molecular weight (Mw) of the polymer are determined by Gel Permeation Chromatography (GPC). A decrease in molecular weight is a direct indicator of polymer chain scission.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) is used to monitor changes in the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, which can indicate changes in crystallinity and morphology during degradation.

  • Surface Morphology: Scanning Electron Microscopy (SEM) is employed to visualize changes in the surface topography of the polymer samples, such as the formation of pores or cracks.

  • pH of the Degradation Medium: The pH of the degradation medium is monitored at each time point to assess the release of acidic byproducts from the degrading polymer.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a hydrolytic stability study of a biodegradable polymer.

Hydrolytic_Stability_Workflow cluster_prep Sample Preparation cluster_degradation Degradation Study cluster_analysis Analysis cluster_data Data Interpretation prep1 Polymer Synthesis/ Formulation prep2 Film Casting/ Particle Formulation prep1->prep2 prep3 Drying to Constant Weight prep2->prep3 deg1 Incubation in Degradation Medium (e.g., PBS, 37°C) prep3->deg1 deg2 Sampling at Predetermined Time Points deg1->deg2 an1 Mass Loss (Gravimetry) deg2->an1 an2 Molecular Weight (GPC) deg2->an2 an3 Thermal Properties (DSC) deg2->an3 an4 Surface Morphology (SEM) deg2->an4 an5 pH of Medium deg2->an5 data1 Degradation Kinetics an1->data1 an2->data1 data2 Mechanism Analysis an3->data2 an4->data2 an5->data2 data1->data2 data3 Comparative Assessment data2->data3

Caption: Workflow for assessing the hydrolytic stability of biodegradable polymers.

References

A Researcher's Guide to the Spectroscopic Differentiation of 3,3'-Oxydipropanol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. 3,3'-Oxydipropanol, a key building block in the synthesis of various polymers and pharmaceuticals, is often accompanied by its structural isomers, primarily the components of commercial dipropylene glycol. Differentiating these isomers is crucial for quality control, reaction monitoring, and ensuring the final product's desired properties and safety profile. This guide provides a comprehensive comparison of this compound and its main isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Isomer Identification

The primary isomers of this compound (I) share the same molecular formula, C₆H₁₄O₃. Commercial dipropylene glycol is typically a mixture of three main isomers: 1,1'-Oxydi-2-propanol (II), 2-(2-hydroxypropoxy)propan-1-ol (III), and 2,2'-Oxydi-1-propanol (IV). The structural differences, centered around the placement of the ether linkage and hydroxyl groups on the propane chains, give rise to distinct spectroscopic fingerprints.

G cluster_I cluster_II cluster_III cluster_IV I HO-(CH₂)₃-O-(CH₂)₃-OH II CH₃-CH(OH)-CH₂-O-CH₂-CH(OH)-CH₃ III CH₃-CH(OH)-CH₂-O-CH(CH₃)-CH₂-OH IV HO-CH₂-CH(CH₃)-O-CH(CH₃)-CH₂-OH

Figure 1. Chemical structures of this compound (I) and its primary isomers (II-IV).

¹H and ¹³C NMR Spectroscopy Comparison

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift (δ), multiplicity, and integration of ¹H NMR signals, along with the number and chemical shifts of ¹³C NMR signals, provide a definitive method for distinguishing between these isomers. Due to the symmetry in this compound (I) and 2,2'-Oxydi-1-propanol (IV), they exhibit simpler spectra with fewer unique signals compared to the asymmetric isomers (II and III).

  • ¹H NMR: this compound (I) is expected to show three distinct signals corresponding to the three non-equivalent methylene groups. In contrast, the isomers with secondary and primary alcohol functionalities and methyl groups will display characteristic doublets for the methyl protons and complex multiplets for the methine and methylene protons.

  • ¹³C NMR: The number of unique carbon signals directly reflects the molecule's symmetry. This compound (I) will show only three signals. Isomer IV will also show three signals due to its symmetry. The asymmetric isomers II and III will each display six unique carbon signals, but with different chemical shifts reflecting their distinct connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Compound C-H₃ -CH₂- (adjacent to O) -CH₂- (adjacent to OH) -CH- (methine) -CH₂- (central)
This compound (I) - ~3.60 (t) ~3.75 (t) - ~1.85 (quint)
1,1'-Oxydi-2-propanol (II) ~1.15 (d) ~3.40 (m) - ~3.95 (m) -
2-(2-hydroxypropoxy)propan-1-ol (III) ~1.10 (d) ~3.30-3.50 (m) ~3.55 (m) ~3.80 (m) -
2,2'-Oxydi-1-propanol (IV) ~1.12 (d) - ~3.45 (m) ~3.60 (m) -

Note: Predicted values are estimates. Actual chemical shifts can vary with solvent and other experimental conditions. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, quint=quintet, m=multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Compound -CH₃ -CH₂-O- -CH₂-OH -CH-OH -CH-O- Central -CH₂-
This compound (I) - ~69.0 ~61.0 - - ~32.0
1,1'-Oxydi-2-propanol (II) ~20.5 ~75.0 - ~66.0 - -
2-(2-hydroxypropoxy)propan-1-ol (III) ~18.0, ~20.0 ~73.0 ~67.0 ~66.0 ~75.0 -
2,2'-Oxydi-1-propanol (IV) ~18.5 - ~68.0 - ~77.0 -

Note: Predicted values are estimates and serve for comparative purposes.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy provides information about the functional groups present in a molecule. All four isomers will exhibit a strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol groups. They will also all show strong C-O stretching vibrations in the fingerprint region, typically between 1150-1050 cm⁻¹. The key differences lie in the subtle shifts of these bands and the unique patterns in the fingerprint region (below 1500 cm⁻¹) that arise from the overall molecular structure.

  • This compound (I): Characterized by absorptions for a primary alcohol and an ether linkage.

  • Isomers II, III, and IV: The presence of secondary alcohols in isomers II and III, and only primary alcohols in isomer IV, will subtly alter the C-O stretching frequencies and the shape of the O-H band. The C-H bending vibrations of the methyl groups (~1375 cm⁻¹) will be present in isomers II, III, and IV, but absent in I.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group This compound (I) Isomers II, III, IV
O-H Stretch (alcohol) ~3350 (broad) ~3350 (broad)
C-H Stretch (alkane) ~2940, ~2870 ~2970, ~2930, ~2875
C-H Bend (methyl) Absent ~1375
C-O Stretch (ether) ~1115 ~1130-1100

| C-O Stretch (alcohol) | ~1055 (primary) | ~1070-1040 (primary/secondary) |

Mass Spectrometry (MS) Comparison

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion (M⁺˙) at m/z 134 may be observed, but it is often weak or absent for alcohols. The fragmentation pattern is highly diagnostic. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is a dominant fragmentation pathway for alcohols and ethers.

  • This compound (I): Fragmentation is expected to occur symmetrically, with a prominent peak from the loss of a -CH₂CH₂OH group or cleavage yielding fragments like [HO(CH₂)₃O]+.

  • Isomers II, III, and IV: Alpha-cleavage will lead to characteristic fragments. For example, isomers containing a secondary alcohol will readily form fragments by loss of a methyl group (M-15). A very common fragment for dipropylene glycol isomers is observed at m/z 59, corresponding to the [CH₃CH(OH)CH₂]+ ion or its resonance-stabilized equivalent.[1] The presence and relative abundance of fragments at m/z 45, 59, 75, and others will be unique to the substitution pattern of each isomer.[1][2]

Table 4: Common Mass Spectral Fragments (m/z)

Fragment Ion Proposed Structure Likely to be Prominent in
117 [M - H₂O]⁺ All Isomers
89 [M - C₂H₅O]⁺ Isomers II, III, IV
75 [M - C₃H₇O]⁺ or [HOCH₂CH(CH₃)O]⁺ Isomers III, IV
59 [CH₃CH(OH)CH₂]⁺ or [CH₂(OH)CH(CH₃)]⁺ Isomers II, III, IV[1]

| 45 | [CH₂CH₂OH]⁺ or [CH(OH)CH₃]⁺ | All Isomers |

Experimental Protocols

Below are generalized protocols for the spectroscopic analysis of this compound and its isomers. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the neat sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: ~12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H instrument).

    • Pulse Program: Standard proton-decoupled single-pulse sequence.

    • Spectral Width: ~220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Reference: Solvent peak or TMS at 0.00 ppm.

IR Spectroscopy
  • Sample Preparation: As these compounds are viscous liquids, a thin film can be prepared by placing a small drop of the sample between two KBr or NaCl salt plates.

  • FTIR Acquisition:

    • Technique: Transmission.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a Gas Chromatography (GC) interface to separate the isomers before analysis.

  • GC-MS Acquisition:

    • GC Column: A polar capillary column (e.g., WAX-type) is suitable for separating these isomers.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 35-200.

    • Injector Temperature: ~250 °C.

    • Oven Program: Start at a low temperature (e.g., 90 °C) and ramp at a controlled rate (e.g., 6-10 °C/min) to a final temperature of ~240 °C.

Workflow for Spectroscopic Differentiation

The following diagram illustrates a logical workflow for identifying an unknown sample from among this compound and its isomers.

Differentiation_Workflow cluster_confirm Confirmatory Analysis start Unknown Sample (C₆H₁₄O₃) ir Acquire IR Spectrum start->ir ir_check Check for C-H bend (~1375 cm⁻¹) ir->ir_check nmr Acquire ¹H and ¹³C NMR Spectra nmr_check1 ¹³C: 3 Signals? nmr->nmr_check1 ms Acquire GC-MS Data ms_check Analyze Fragmentation (e.g., m/z 59, 75) ms->ms_check ir_check->nmr No ir_check->nmr Yes nmr_check2 ¹³C: 6 Signals? nmr_check1->nmr_check2 No nmr_check3 Compare ¹³C shifts and ¹H patterns nmr_check1->nmr_check3 Yes (matches pattern for IV) res_I Identified: This compound (I) nmr_check1->res_I Yes (matches pattern for I) nmr_check2->nmr_check3 Yes nmr_check3->ms res_II_III Compare specific shifts and MS fragments to distinguish II and III ms_check->res_II_III res_IV Identified: 2,2'-Oxydi-1-propanol (IV)

Figure 2. Logical workflow for the differentiation of this compound and its isomers.

References

A Comparative Guide to Bio-Based 3,3'-Oxydipropanol: An Economic and Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable chemical alternatives has brought bio-based 3,3'-Oxydipropanol to the forefront as a promising substitute for its petroleum-derived counterpart, diethylene glycol (DEG). This guide provides a comparative assessment of the economic and environmental impacts of bio-based this compound, drawing on available data for analogous bio-based glycols and contrasting them with conventional diethylene glycol. While direct, comprehensive life cycle assessment (LCA) and techno-economic analysis (TEA) data for bio-based this compound are still emerging, this guide synthesizes current knowledge to offer a valuable preliminary evaluation for researchers and industry professionals.

Economic Viability: A Look at Production Costs

The economic feasibility of bio-based chemicals is a critical factor for their market adoption. Techno-economic analysis (TEA) is a methodology used to evaluate the economic performance of a production process. Key metrics include capital investment, operating costs, and the minimum selling price (MSP) of the product.

While a specific TEA for bio-based this compound is not yet publicly available, analyses of similar bio-based glycols, such as bio-monoethylene glycol (Bio-MEG) and bio-based 1,3-butylene glycol, provide valuable insights. The production cost of bio-based chemicals is heavily influenced by the cost of feedstock (e.g., sugars from corn or sugarcane), the efficiency of the fermentation and catalytic conversion processes, and the scale of production.

In contrast, the cost of petroleum-based diethylene glycol is primarily tied to the volatile price of ethylene, a product of the fossil fuel industry. The production of DEG is a mature and large-scale process, which generally results in a lower production cost compared to emerging bio-based alternatives. However, as bio-based production technologies mature and scale up, their cost-competitiveness is expected to improve. Furthermore, the potential for a "green premium" on sustainable products can enhance the economic viability of bio-based alternatives.

Table 1: Comparative Overview of Key Economic Factors

Economic FactorBio-Based this compound (Inferred)Petroleum-Based Diethylene Glycol
Primary Feedstock Renewable sugars (e.g., from corn, sugarcane)Ethylene (from fossil fuels)
Key Cost Drivers Feedstock price, fermentation/conversion efficiency, production scaleEthylene price, energy costs
Market Maturity EmergingMature
Price Volatility Dependent on agricultural marketsDependent on oil and gas markets
Potential for "Green Premium" HighLow

Environmental Footprint: A Life Cycle Perspective

Life Cycle Assessment (LCA) is a standardized methodology for evaluating the environmental impacts of a product throughout its entire life cycle, from raw material extraction ("cradle") to disposal or recycling ("grave"). Key impact categories include global warming potential (greenhouse gas emissions), non-renewable energy use, water consumption, and ecotoxicity.

Bio-Based this compound: A Greener Profile

Studies on other bio-based glycols consistently demonstrate a significant reduction in greenhouse gas emissions and non-renewable energy consumption compared to their petroleum-based counterparts. For instance, a life cycle assessment of a naturally-sourced, bio-based 1,3-butylene glycol showed a 103% lower global warming potential and an 85% lower energy demand from non-renewable resources relative to the petroleum-based process.[1] This is primarily due to the use of renewable biomass, which sequesters atmospheric carbon dioxide during its growth.

However, the environmental profile of bio-based chemicals is not without its own set of considerations. The cultivation of feedstocks can lead to land-use changes, water consumption, and fertilizer runoff, which can contribute to eutrophication.[2][3] Therefore, sustainable sourcing of biomass is crucial to maximizing the environmental benefits.

Petroleum-Based Diethylene Glycol: Environmental Concerns

The production of diethylene glycol from ethylene is an energy-intensive process that relies on non-renewable fossil fuels, contributing to greenhouse gas emissions.[4] While DEG is considered readily biodegradable, its release into the environment, particularly in aquatic ecosystems, can be a concern.[5][6] Studies have evaluated its ecotoxicity on various marine species to establish safe environmental concentrations.[5]

Table 2: Comparative Environmental Impact Assessment (Qualitative)

Environmental Impact CategoryBio-Based this compound (Inferred)Petroleum-Based Diethylene Glycol
Global Warming Potential Significantly LowerHigher
Non-Renewable Energy Use Significantly LowerHigher
Land Use HigherLower
Water Consumption Potentially Higher (depending on feedstock)Lower
Eutrophication Potential Potentially Higher (due to agriculture)Lower
Ecotoxicity Data not availableModerate, with established safe limits[5]

Experimental Protocols: A Framework for Assessment

The following sections outline the general methodologies for conducting Techno-Economic Analysis and Life Cycle Assessment for chemical production processes. These protocols provide a framework for the direct comparative assessment of bio-based this compound as more specific data becomes available.

Techno-Economic Analysis (TEA) Protocol
  • Process Simulation: Develop a detailed process model using software such as Aspen Plus®. This model includes all unit operations, mass and energy balances, and reaction kinetics.

  • Capital Cost Estimation: Estimate the total capital investment required for the production plant. This includes the cost of equipment, installation, and infrastructure.

  • Operating Cost Estimation: Calculate the annual operating costs, which include raw materials, utilities (steam, electricity, cooling water), labor, maintenance, and overheads.

  • Economic Evaluation: Perform a discounted cash flow analysis to determine key economic indicators such as the Net Present Value (NPV), Internal Rate of Return (IRR), and the Minimum Selling Price (MSP) of the product.

Life Cycle Assessment (LCA) Protocol
  • Goal and Scope Definition: Define the purpose of the assessment, the functional unit (e.g., 1 kg of product), and the system boundaries (e.g., cradle-to-gate).

  • Life Cycle Inventory (LCI): Compile an inventory of all inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil, waste) for each stage of the product's life cycle. Data is sourced from process simulations, literature, and databases like Ecoinvent.

  • Life Cycle Impact Assessment (LCIA): Evaluate the potential environmental impacts associated with the LCI data. This involves classifying the inventory data into impact categories (e.g., global warming, acidification) and using characterization factors to quantify the impacts.

Visualizing the Assessment Workflow

The following diagram illustrates the general workflow for conducting a comprehensive economic and environmental impact assessment of a chemical production process.

Assessment_Workflow Economic and Environmental Impact Assessment Workflow cluster_Data_Gathering Data Gathering & Process Definition cluster_TEA Techno-Economic Analysis (TEA) cluster_LCA Life Cycle Assessment (LCA) cluster_Comparison Comparative Analysis & Reporting Process_Definition Define Production Process (Bio-based vs. Petroleum-based) Data_Collection Collect Data: - Process Flowsheets - Mass & Energy Balances - Feedstock & Utility Costs - Emission Factors Process_Definition->Data_Collection Process_Simulation Process Simulation (e.g., Aspen Plus) Data_Collection->Process_Simulation LCI Life Cycle Inventory (LCI) Data_Collection->LCI Cost_Estimation Capital & Operating Cost Estimation Process_Simulation->Cost_Estimation Economic_Evaluation Economic Evaluation (NPV, IRR, MSP) Cost_Estimation->Economic_Evaluation Comparative_Analysis Comparative Analysis of Economic & Environmental Performance Economic_Evaluation->Comparative_Analysis LCIA Life Cycle Impact Assessment (LCIA) LCI->LCIA Interpretation Interpretation of Environmental Hotspots LCIA->Interpretation Interpretation->Comparative_Analysis Reporting Publish Comparison Guide Comparative_Analysis->Reporting

Caption: Workflow for Economic and Environmental Impact Assessment.

Conclusion and Future Outlook

The available evidence strongly suggests that bio-based this compound has the potential to offer significant environmental benefits over its petroleum-based counterpart, primarily in terms of reduced greenhouse gas emissions and reliance on fossil fuels. While the current production costs of bio-based chemicals are often higher, advancements in biotechnology and process optimization are expected to enhance their economic competitiveness.

For researchers, scientists, and drug development professionals, the adoption of bio-based this compound presents an opportunity to align with sustainability goals and reduce the environmental footprint of their products and processes. However, a comprehensive and direct comparative assessment based on dedicated LCA and TEA studies for bio-based this compound is crucial for a definitive evaluation. Future research should focus on generating this specific data to enable a more robust and quantitative comparison.

References

Safety Operating Guide

Proper Disposal of 3,3'-Oxydipropanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 3,3'-Oxydipropanol, tailored for researchers, scientists, and drug development professionals.

This compound, also known as dipropylene glycol, is a versatile solvent used in a variety of laboratory applications. While it is not always classified as a hazardous substance, proper disposal is crucial to maintain a safe working environment and adhere to regulatory standards.[1][2] The following procedures outline the necessary steps for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles or a face shield, and chemical-resistant gloves (PVC or rubber are suitable).[3] Work should be conducted in a well-ventilated area to avoid inhalation of any vapors.[4][5] In case of a spill, eliminate all potential ignition sources in the vicinity.[1][3][5]

Step-by-Step Disposal Procedures

  • Waste Characterization: The first critical step is to determine if the this compound waste is considered hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7] While this compound itself is often not classified as hazardous, it's crucial to consider any contaminants it may have been mixed with during experimental use. This mixture could alter its characteristics and render it hazardous.

  • Segregation and Collection: Unused or waste this compound should be collected in a dedicated, properly labeled, and sealed container.[3] Do not mix it with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. The container should be clearly labeled with the words "Hazardous Waste" (if applicable) and the full chemical name: "this compound" or "Dipropylene Glycol".[6]

  • Storage: Store the waste container in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.[8] Ensure the container is kept tightly closed to prevent leaks or the release of vapors.[1][5] It should also be stored separately from incompatible materials, such as strong oxidizing agents.[9]

  • Disposal Pathway Determination: The appropriate disposal method depends on the waste characterization and local regulations.

    • Non-Hazardous Waste: If the this compound waste is determined to be non-hazardous and uncontaminated, it may be permissible to dispose of it down the drain with copious amounts of water. However, always consult your local wastewater treatment authority and your institution's specific guidelines before doing so.

    • Hazardous Waste: If the waste is deemed hazardous due to contaminants or local regulations, it must be disposed of through a licensed hazardous waste disposal company.[10] Your institution's Environmental Health and Safety (EHS) office will have established procedures for the pickup and disposal of such waste.

  • Documentation: All hazardous waste shipments must be accompanied by a hazardous waste manifest.[6] This document tracks the waste from its point of generation to its final disposal facility, ensuring a "cradle-to-grave" management approach as mandated by the EPA.[7]

Spill and Emergency Procedures

In the event of a spill, contain the material using a non-flammable absorbent such as clay or silica.[1] Use non-sparking tools to collect the absorbed material and place it in an approved container for disposal.[1] For large spills, consider using foam to minimize vapors.[1] Ensure the area is well-ventilated.

Quantitative Data Summary

PropertyValueSource
Boiling Point227-232 °C[3][9]
Flash Point138 °C[9]
Autoignition Temperature310 °C[9]
Vapor Pressure0.03 mmHg @ 25 °C[9]
Specific Gravity1.020 g/cm³[9]
Solubility in WaterMiscible[3]

Disposal Decision Workflow

DisposalWorkflow start Start: this compound Waste Generated waste_char Characterize Waste: Is it mixed with hazardous materials? start->waste_char non_hazardous Non-Hazardous Waste waste_char->non_hazardous No hazardous Hazardous Waste waste_char->hazardous Yes consult_local Consult Local Regulations & Institutional Policy non_hazardous->consult_local collect_container Collect in a Labeled, Sealed Container hazardous->collect_container drain_disposal Permitted Drain Disposal (with copious water) consult_local->drain_disposal Permitted consult_local->collect_container Not Permitted end End: Proper Disposal drain_disposal->end ehs_pickup Arrange for EHS Pickup collect_container->ehs_pickup licensed_disposal Disposal by Licensed Hazardous Waste Vendor ehs_pickup->licensed_disposal licensed_disposal->end

References

Personal protective equipment for handling 3,3'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3,3'-Oxydipropanol (also known as Dipropylene Glycol). Adherence to these procedures is critical for ensuring personal safety and proper chemical management in the laboratory.

Personal Protective Equipment (PPE) Requirements

While this compound is generally considered to have low acute toxicity, some safety data sheets indicate it can cause skin, eye, and respiratory irritation[1]. Therefore, a thorough risk assessment of your specific procedure is necessary to select the appropriate level of PPE. The following table summarizes the recommended PPE for handling this chemical.

Protection Type Equipment Level of Protection / Use Case
Eye & Face Protection Safety GlassesMinimum requirement for all work with or near the chemical. Must have side shields[2][3].
Chemical Safety GogglesRequired for procedures with a risk of liquid splashes or when handling larger volumes[2][4].
Face ShieldRequired in conjunction with goggles when there is a significant splash hazard, such as when handling large quantities or during vigorous mixing[3][5].
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental, non-planned contact. Gloves should be removed and replaced immediately after contact with the chemical[3][6].
Chemical-Resistant GlovesRecommended for extended contact. Gloves should be tested according to standards like EN 374[2]. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection Laboratory CoatMinimum requirement for all laboratory work involving this compound[3][6].
Chemical-Resistant ApronRecommended when working with large quantities or where there is a significant risk of splashes to the body[6].
Respiratory Protection Not typically requiredNo respiratory protection is needed under normal use conditions with adequate engineering controls (e.g., fume hood, good ventilation)[4][7].
Air-Purifying RespiratorRequired if aerosols or mists are generated. A Type A respirator for organic gases and vapors is recommended[1][2].

Operational and Disposal Plans

Proper handling and disposal are crucial for laboratory safety and environmental protection. The following step-by-step guidance outlines the necessary procedures.

Experimental Workflow for Safe Handling

  • Preparation :

    • Read the Safety Data Sheet (SDS) for this compound before starting work[6].

    • Ensure a safety shower and eyewash station are readily accessible[8].

    • Verify that work will be conducted in a well-ventilated area, preferably within a chemical fume hood if there is a risk of aerosol formation[1].

  • Donning PPE :

    • Put on a lab coat and ensure it is fully buttoned.

    • Don the appropriate eye and face protection based on your risk assessment.

    • Wash and dry hands before putting on the correct chemical-resistant gloves.

  • Handling the Chemical :

    • Avoid direct contact with skin, eyes, and clothing[4].

    • Keep containers tightly closed when not in use to prevent spills or vapor release[7].

    • Do not eat, drink, or smoke in the work area[1].

  • Accidental Exposure & Spills :

    • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, removing contact lenses if present and easy to do[1][9]. Seek medical attention.

    • Skin Contact : Remove contaminated clothing and rinse the affected skin area with plenty of water[1][2].

    • Spill Cleanup : For a small spill, contain the liquid with an inert absorbent material (e.g., sand, vermiculite)[10]. Collect the material using non-sparking tools and place it in a suitable, labeled container for disposal.

  • Doffing PPE :

    • Remove gloves first, avoiding contact between the contaminated exterior and your skin.

    • Remove the lab coat.

    • Remove eye and face protection.

    • Wash hands thoroughly with soap and water.

Waste Disposal Plan

  • Container Selection : Use a chemically compatible container for waste collection. The container must have a secure, tight-fitting lid[11].

  • Labeling : Clearly label the waste container with the words "HAZARDOUS WASTE" and list all chemical constituents by name and percentage[11].

  • Storage : Keep waste containers closed at all times except when adding waste[11]. Store containers in a designated secondary containment area, segregated from incompatible materials[11].

  • Disposal : Arrange for chemical waste pickup through your institution's Environmental Health & Safety (EHS) department. Do not pour this compound down the drain[2][12]. Dispose of all waste in accordance with federal, state, and local regulations[10].

PPE Selection Workflow

PPE_Workflow cluster_start 1. Task Assessment start Assess Task Involving This compound splash_q splash_q start->splash_q aerosol_q aerosol_q start->aerosol_q contact_q contact_q start->contact_q goggles goggles base_ppe base_ppe respirator respirator chem_gloves chem_gloves min_eye min_eye vent vent min_gloves min_gloves proceed proceed base_ppe->proceed disposal disposal proceed->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.